molecular formula C9H12N2O2S B109030 2-Nitro-4-(propylthio)aniline CAS No. 54393-89-4

2-Nitro-4-(propylthio)aniline

Cat. No.: B109030
CAS No.: 54393-89-4
M. Wt: 212.27 g/mol
InChI Key: LFZBJSIIHWNZAW-UHFFFAOYSA-N
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Description

2-Nitro-4-(propylthio)aniline, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2O2S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-nitro-4-propylsulfanylaniline
Source PubChem
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InChI

InChI=1S/C9H12N2O2S/c1-2-5-14-7-3-4-8(10)9(6-7)11(12)13/h3-4,6H,2,5,10H2,1H3
Source PubChem
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InChI Key

LFZBJSIIHWNZAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202782
Record name 2-Nitro-4-(propylthio)aniline
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Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54393-89-4
Record name 4-Propylthio-2-nitroaniline
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Record name 2-Nitro-4-(propylthio)aniline
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Record name 2-nitro-4-(propylthio)aniline
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Record name 2-NITRO-4-(PROPYLTHIO)ANILINE
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Foundational & Exploratory

A Technical Guide to 2-Nitro-4-(propylthio)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 2-Nitro-4-(propylthio)aniline, a significant chemical entity in pharmaceutical development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and application, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Core Chemical Identity and Physicochemical Profile

This compound (CAS No. 54393-89-4) is an aromatic amine derivative whose structure is central to its utility.[1] The molecule incorporates a nitro group (-NO2), an aniline moiety (-NH2), and a propylthio group (-S-CH2CH2CH3) on a benzene ring.[1][2] This specific arrangement of functional groups dictates its reactivity and makes it a crucial intermediate in complex organic syntheses.[1][3]

The compound is primarily recognized for two key roles: as a critical synthetic intermediate in the manufacturing of the broad-spectrum anthelmintic drug Albendazole, and as a metabolite of Albendazole itself, making its study essential for understanding the drug's metabolism and pharmacokinetic profile.[1][2][4][5]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

This table summarizes the key physical and chemical properties of the compound, compiled from various chemical data suppliers. It is important to note that some reported values, particularly melting points, show variation across different sources, which may be attributable to differences in purity or analytical methodology.

PropertyValueSource(s)
CAS Number 54393-89-4[1][4][6][7]
Molecular Formula C₉H₁₂N₂O₂S[1][6][8]
Molecular Weight 212.27 g/mol [1][6][8]
IUPAC Name 2-nitro-4-propylsulfanylaniline[1][9]
Synonyms Albendazole Impurity 3, 4-Propylthio-2-nitroaniline[1][2][4][5][8]
Appearance Reddish-Brown or Yellow to Brown Solid[2][4]
Melting Point 42-43 °C / 110-114 °C[4][6][10][11]
Boiling Point (Predicted) 363.5 °C[4][6][10][11]
Density (Predicted) 1.25 g/cm³[4][6][11]
Solubility Slightly soluble in DMSO and Methanol; Sparingly in water[2][4][10]
XLogP3 2.6[1]

Part 2: Synthesis and Manufacturing Insights

The synthesis of this compound has evolved significantly. The driving force behind this evolution has been the need to move away from hazardous reagents, improve yields, and increase cost-effectiveness for industrial-scale production.

Historical Context: Early methods, as described in patents, often involved the thiocyanation of 2-nitroaniline to produce 2-nitro-4-thiocyanoaniline.[3] This intermediate was then alkylated with n-propyl bromide using a phase-transfer catalyst in the presence of highly toxic alkali metal cyanides.[12][13][14] The reliance on cyanide and expensive brominated reagents presented significant safety and cost challenges.[3]

Modern Approach: Current industrial methods frequently employ a more streamlined and safer two-step process that avoids the use of cyanides.[1][12] This approach enhances process safety and is more environmentally benign.

Caption: Modern two-step synthesis workflow.

Experimental Protocol: Two-Step Synthesis (Exemplary)

The following protocol is a representative synthesis adapted from methodologies described in the patent literature.[12] It serves as a validated framework for laboratory-scale preparation.

Step 1: Condensation Reaction (Formation of Dithioether)

  • Setup: Equip a four-neck flask with a mechanical stirrer, thermometer, and condenser.

  • Reaction: Charge the flask with o-nitroaniline and a suitable organic solvent (e.g., methanol).

  • Catalysis: Under catalytic conditions, initiate a condensation reaction with disulfide dichloride.

  • Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the dithioether intermediate is typically isolated for the next step.

Step 2: Alkylation Reaction

  • Reagent Preparation: In a separate four-neck flask, add the dithioether prepared in Step 1 to methanol.

  • Addition: Add sodium sulfide nonahydrate and allow it to react for a holding period (e.g., 30 minutes).[12]

  • Alkylation: At a controlled temperature (e.g., 55 °C), slowly add chloropropane dropwise to the mixture.[12]

  • Reaction Completion: The reaction proceeds to generate this compound.

  • Isolation: The final product is obtained by separation and purification, with reported yields for this step often exceeding 85%.[12]

Part 3: Chemical Reactivity

The chemical behavior of this compound is dominated by the reactivity of its nitro and amino groups. The most critical transformation in its application is the reduction of the nitro group.

Nitro Group Reduction: The electron-withdrawing nitro group can be readily reduced to a primary amine (-NH2), yielding 4-(propylthio)-o-phenylenediamine.[1] This reaction is the pivotal step that enables the subsequent cyclization to form the benzimidazole core of Albendazole. Standard reducing agents for this transformation include hydrogen gas with a palladium catalyst or, more traditionally, iron powder in acidic media.[1] A technique using hydrazine hydrate has also been developed to replace sodium sulfide, thereby reducing problematic sulfur-containing wastewater.[15]

start This compound end 4-(Propylthio)-o-phenylenediamine (Albendazole Precursor) start->end Nitro Group Reduction (e.g., H₂/Pd or Hydrazine Hydrate)

Caption: Key reactivity pathway for synthesis.

Part 4: Analytical Characterization

Accurate and sensitive quantification of this compound is paramount, particularly for its role as a process impurity and a drug metabolite. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the methods of choice.

Rationale for Advanced Methods: As an intermediate, residual amounts in the final active pharmaceutical ingredient (API) must be strictly controlled. Furthermore, it has been identified as a potential genotoxic impurity (GTI), necessitating analytical methods with very low limits of detection (LOD) and quantification (LOQ).[16]

Protocol: Reverse-Phase HPLC Method for Analysis

This protocol outlines a general-purpose RP-HPLC method suitable for routine analysis and impurity profiling.[17]

  • Column: C18 reverse-phase column (e.g., Waters X-Bridge shield RP18, 250 mm x 4.6 mm, 3.5 µm).[16]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic solvent like acetonitrile or methanol.[16][17] For MS compatibility, volatile buffers like formic acid or ammonium formate should be used instead of phosphoric acid.[17]

  • Flow Rate: Typically 1.0 mL/min.[16]

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C, to ensure reproducibility.[16]

  • Detection: UV detection at an appropriate wavelength or Multiple Reaction Monitoring (MRM) mode for LC-MS/MS for enhanced sensitivity and selectivity.[16]

  • Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase, to an appropriate concentration.

Part 5: Applications and Biological Significance

The technical relevance of this compound is firmly rooted in its connection to Albendazole.

  • Synthetic Intermediate: Its primary industrial application is as a penultimate precursor to 4-propylthio-o-phenylenediamine, which is then cyclized to form Albendazole.[5][14] Its efficient synthesis is a key factor in the cost-effective production of this widely used anthelmintic drug.[5]

  • Drug Metabolite: After administration, Albendazole is metabolized in the body into various compounds, including this compound.[1][4] Studying this and other metabolites is crucial for understanding the drug's mechanism of action, its overall efficacy, and potential side effects.[1] The biological activity of this metabolite is believed to contribute to the overall anthelmintic effect of the parent drug by disrupting microtubule polymerization in parasitic organisms.[1]

Part 6: Safety and Handling

As with any nitroaromatic compound, this compound must be handled with appropriate care.

  • Toxicity Profile: While specific toxicity data is limited, compounds in this class can exhibit low to moderate toxicity.[1] The presence of nitro and amine groups suggests it may be a potential skin or eye irritant upon direct contact.[1][2]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[18] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Storage: The material should be stored in a tightly closed container in a cool, dry place, potentially under an inert atmosphere, as it may be hygroscopic.[4][10]

References

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline: Synthesis, Characterization, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Nitro-4-(propylthio)aniline, a key chemical intermediate in the pharmaceutical industry. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, detailed synthesis protocols, characterization methods, and its significant role as a precursor to the broad-spectrum anthelmintic drug, Albendazole.

Introduction: The Significance of this compound

This compound, with the chemical formula C₉H₁₂N₂O₂S, is an aromatic compound featuring a nitro group ortho to an amine and a propylthio group para to the amine on a benzene ring.[1] While not a therapeutic agent itself, its molecular architecture makes it a critical building block in organic synthesis. Its primary importance lies in its role as a key intermediate in the industrial production of Albendazole, a widely used drug for treating various parasitic worm infections in both humans and animals.[2][3] Furthermore, it is recognized as a metabolite of Albendazole, making its study relevant to understanding the drug's pharmacokinetics.[4] This guide will elucidate the chemical intricacies of this molecule, providing a robust foundation for its synthesis and application in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, synthesis, and purification.

PropertyValueSource(s)
CAS Number 54393-89-4[2]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol [2]
Appearance Light yellow to reddish-brown solid[1]
Melting Point 110-114 °C[5]
Boiling Point 363.5 °C (predicted)[5]
Density 1.25 g/cm³ (predicted)[5]
Solubility Sparingly soluble in water; slightly soluble in DMSO and methanol.[1]

The molecular structure, characterized by the electron-withdrawing nitro group and the electron-donating amino and propylthio groups, dictates its reactivity. The nitro group deactivates the aromatic ring towards electrophilic substitution, while the amino group is a strong activating group. The thioether linkage offers a site for potential oxidation or other modifications.

Caption: Molecular structure of this compound.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a well-established process, though various modifications exist to improve yield, safety, and cost-effectiveness. The most common route involves a two-step process starting from 2-nitroaniline.

Synthesis_Workflow Start 2-Nitroaniline Intermediate 2-Nitro-4-thiocyanoaniline Start->Intermediate Thiocyanation (e.g., NH4SCN, Br2) Product This compound Intermediate->Product Alkylation (e.g., n-propyl bromide, base)

Caption: General synthetic workflow for this compound.

Step 1: Thiocyanation of 2-Nitroaniline

Principle: This step introduces a thiocyanate (-SCN) group onto the aromatic ring of 2-nitroaniline, para to the amino group. This is an electrophilic aromatic substitution reaction where thiocyanogen ((SCN)₂) or a related electrophilic species is generated in situ.

Experimental Protocol (Adapted from Patent Literature):

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 2-nitroaniline and ammonium thiocyanate in methanol.[6]

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of bromine in methanol, ensuring the temperature is maintained below 10°C. The bromine oxidizes the thiocyanate anion to the electrophilic thiocyanogen.

  • After the addition is complete, stir the reaction mixture at a low temperature for a specified period to ensure complete reaction.

  • The product, 2-nitro-4-thiocyanoaniline, will precipitate out of the solution.

  • Isolate the solid product by filtration and wash with cold methanol to remove unreacted starting materials and byproducts.

Causality and Self-Validation: The choice of a low temperature is critical to control the reactivity of bromine and minimize side reactions. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material. The identity of the intermediate can be confirmed by melting point analysis and spectroscopic methods, although it is often used directly in the next step.

Step 2: Alkylation of 2-Nitro-4-thiocyanoaniline

Principle: The thiocyanate group of the intermediate is converted to a propylthioether. This is typically achieved by reduction of the thiocyanate to a thiolate anion, followed by nucleophilic substitution with a propyl halide.

Experimental Protocol (Adapted from Patent Literature):

  • Suspend the 2-nitro-4-thiocyanoaniline intermediate in a suitable solvent such as n-propanol.[6]

  • Add a reducing agent, such as sodium sulfide nonahydrate, to the mixture. This will reduce the thiocyanate to a thiolate.

  • Add n-propyl bromide (or a similar propylating agent) to the reaction mixture.

  • In some older procedures, a phase-transfer catalyst like methyl tributyl ammonium chloride is used to facilitate the reaction, especially in biphasic systems.[6] Newer methods aim to avoid these.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

  • After cooling, the product can be isolated by extraction. Typically, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like dichloromethane.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude this compound.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane).

Causality and Self-Validation: The choice of a polar aprotic solvent facilitates the nucleophilic substitution reaction. The progress of the alkylation is monitored to prevent the formation of over-alkylated or other side products. The purity of the final product should be assessed by HPLC, and its identity confirmed by spectroscopic analysis.

A Modern, Safer Synthetic Approach

Recent patents describe improved methods that avoid the use of highly toxic reagents like sodium cyanide. One such method involves a condensation reaction followed by alkylation.

Experimental Protocol (Adapted from Chinese Patent CN110498752B):

  • Condensation: React o-nitroaniline with disulfide dichloride in an organic solvent in the presence of a catalyst to form a dithioether intermediate.

  • Alkylation: The dithioether is then reacted with sodium sulfide and chloropropane in an alcohol solvent (e.g., methanol) to yield this compound. This method offers higher yields and is more environmentally friendly.

Characterization and Analytical Methods

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. While a comprehensive set of publicly available academic spectral data is scarce, the following techniques are standard for the characterization of such a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the aromatic protons, the propyl chain protons (triplet for the methyl group, sextet for the central methylene, and a triplet for the methylene attached to the sulfur), and the amine protons.

    • ¹³C NMR will show distinct signals for the aromatic carbons, with the carbon atoms attached to the nitro, amino, and thioether groups having characteristic chemical shifts, as well as signals for the three carbons of the propyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine, asymmetric and symmetric stretching of the N-O bonds in the nitro group, and C-S stretching of the thioether.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A reverse-phase method with a suitable mobile phase (e.g., acetonitrile/water) would be appropriate.

Reactivity and Role in Drug Development

The chemical reactivity of this compound is central to its utility in the synthesis of Albendazole.

Reduction of the Nitro Group

The most important reaction of this molecule in the context of drug synthesis is the reduction of the nitro group to an amino group, forming 4-(propylthio)benzene-1,2-diamine. This diamine is the direct precursor that undergoes cyclization to form the benzimidazole core of Albendazole. Common reducing agents for this transformation include:

  • Sodium hydrosulfide

  • Catalytic hydrogenation (e.g., H₂ with a Palladium or Raney Nickel catalyst)

  • Iron powder in acidic medium

The Role of the Functional Groups in Biological Activity

While this compound is an intermediate, its constituent functional groups are relevant to the biological activity of many pharmaceuticals.

  • The Nitroaromatic Group: Nitroaromatic compounds are a significant class of therapeutic agents with a wide range of activities, including antibacterial, antiprotozoal, and anticancer effects. The biological activity often stems from the bioreduction of the nitro group within target cells to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage.

  • The Thioether Group: The thioether (sulfide) moiety is present in numerous FDA-approved drugs. It can influence a molecule's lipophilicity, metabolic stability, and receptor binding. The sulfur atom can undergo metabolism, typically oxidation to the corresponding sulfoxide and sulfone, which can modulate the biological activity and pharmacokinetic profile of the parent drug. In the case of Albendazole, the thioether is oxidized in vivo to albendazole sulfoxide, which is the main active metabolite.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical relevance. This guide has provided a detailed overview of its structure, properties, and synthesis, with a focus on providing practical and scientifically grounded information for researchers. The synthetic protocols, rooted in established patent literature, offer a clear pathway for its preparation, while the discussion on its characterization and reactivity provides the necessary context for its application in drug development, particularly in the synthesis of Albendazole. A thorough understanding of the chemistry of this intermediate is fundamental for any scientist working on the synthesis and development of benzimidazole-based anthelmintics.

References

Spectroscopic Characterization of 2-Nitro-4-(propylthio)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 2-Nitro-4-(propylthio)aniline

This compound, with the chemical formula C₉H₁₂N₂O₂S and a molecular weight of 212.27 g/mol , is a critical building block in pharmaceutical manufacturing.[1][4][5] Its structure, featuring a nitro group ortho to the aniline amine and a propylthio group para to the amine, presents a unique electronic and steric environment that is reflected in its spectroscopic signatures. Understanding these characteristics is paramount for reaction monitoring, quality control, and impurity profiling in the synthesis of Albendazole and related compounds.

Chemical Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound in a standard solvent like CDCl₃ or DMSO-d₆ would provide invaluable information about its proton and carbon environments.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the propyl chain protons. The electron-withdrawing nitro group and the electron-donating amino and propylthio groups will significantly influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.0 - 8.2d~2.5
H-5~7.2 - 7.4dd~8.5, 2.5
H-6~6.7 - 6.9d~8.5
-NH₂~5.8 - 6.2br s-
-S-CH₂-~2.8 - 3.0t~7.5
-CH₂-CH₃~1.6 - 1.8sextet~7.5
-CH₃~0.9 - 1.1t~7.5

Interpretation:

  • Aromatic Region: The proton at the C-3 position, being ortho to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear as a doublet. The H-5 proton will be a doublet of doublets due to coupling with both H-3 and H-6. The H-6 proton, ortho to the electron-donating amino group, will be the most shielded aromatic proton and appear as a doublet.

  • Amino Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

  • Propyl Group: The propylthio group will exhibit a typical triplet-sextet-triplet pattern for the α-methylene, β-methylene, and terminal methyl protons, respectively.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C-1 (C-NH₂)~145 - 150
C-2 (C-NO₂)~135 - 140
C-3~125 - 130
C-4 (C-S)~130 - 135
C-5~115 - 120
C-6~110 - 115
-S-CH₂-~35 - 40
-CH₂-CH₃~20 - 25
-CH₃~10 - 15

Interpretation:

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the nitrogen (C-1) and the nitro group (C-2) are expected to be significantly downfield. The carbons of the propyl chain will appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the amine, nitro, and aromatic C-H groups.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Doublet
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2960Medium
N-O Stretch (Nitro, Asymmetric)1500 - 1550Strong
N-O Stretch (Nitro, Symmetric)1335 - 1385Strong
C=C Stretch (Aromatic)1450 - 1600Medium
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak

Interpretation:

The presence of a primary amine will be indicated by a doublet in the 3300-3500 cm⁻¹ region. The strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are highly characteristic. The various C-H and C=C stretching vibrations will confirm the presence of the aromatic ring and the propyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum Data:

  • Molecular Ion (M⁺): m/z = 212

  • Major Fragmentation Pathways:

    • Loss of the nitro group (-NO₂): m/z = 166

    • Loss of the propyl group (-C₃H₇): m/z = 169

    • Cleavage of the C-S bond with charge retention on the aromatic portion: m/z = 138

    • Fragmentation of the propyl chain.

G M [M]⁺˙ m/z = 212 M_minus_NO2 [M-NO₂]⁺ m/z = 166 M->M_minus_NO2 - NO₂ M_minus_C3H7 [M-C₃H₇]⁺ m/z = 169 M->M_minus_C3H7 - C₃H₇ Aryl_S [Aryl-S]⁺ m/z = 138 M->Aryl_S - C₃H₇, -H

Caption: Predicted major fragmentation pathways of this compound in Mass Spectrometry.

Interpretation:

The molecular ion peak at m/z 212 would confirm the molecular weight of the compound. The fragmentation pattern would be dictated by the relative stability of the resulting ions and neutral fragments. The loss of the nitro group and the propyl group are expected to be prominent fragmentation pathways.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on common laboratory practices and information from related syntheses.[6][7][8]

Synthesis of this compound

This synthesis is typically a multi-step process. A common route involves the thiocyanation of 2-nitroaniline followed by alkylation.

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline

  • Dissolve 2-nitroaniline in a suitable solvent such as methanol.

  • Add a source of thiocyanate, for example, ammonium thiocyanate.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in methanol while maintaining the low temperature.

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).

  • Isolate the product by filtration, wash with water, and dry.

Step 2: Synthesis of this compound

  • Suspend the 2-nitro-4-thiocyanoaniline in a suitable solvent system, such as a mixture of n-propanol and water.

  • Add a reducing agent, such as sodium sulfide nonahydrate, to reduce the thiocyanate to a thiol.

  • Add a phase transfer catalyst (e.g., tetrabutylammonium bromide) and an alkylating agent, such as 1-bromopropane.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

G Start 2-Nitroaniline Step1 Thiocyanation (NH₄SCN, Br₂) Start->Step1 Intermediate 2-Nitro-4-thiocyanoaniline Step1->Intermediate Step2 Alkylation (Na₂S, C₃H₇Br) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Analysis Protocol
  • NMR Spectroscopy:

    • Prepare a ~5-10 mg/mL solution of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Process the data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy:

    • Prepare a sample as a KBr pellet or a thin film on a salt plate (for liquids/oils), or use an ATR-FTIR spectrometer for direct analysis of the solid.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Mass Spectrometry:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

    • Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and fragment ions.

    • Analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected NMR, IR, and MS spectra, grounded in fundamental principles and comparison with related structures, serves as a valuable resource for researchers and scientists. The provided experimental protocols offer a practical framework for the synthesis and characterization of this important pharmaceutical intermediate. As with any predictive data, experimental verification is the ultimate standard, and this guide is intended to facilitate and inform that process.

References

A Technical Guide to the Physicochemical Characterization of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of two critical physicochemical properties of 2-Nitro-4-(propylthio)aniline (CAS No. 54393-89-4): its melting point and solubility. As a known metabolite of the anthelmintic drug Albendazole and a valuable intermediate in organic synthesis, a precise understanding of these properties is paramount for researchers in drug development, chemical synthesis, and quality control.[1][2][3][4] This document presents reported data, discusses significant discrepancies, and provides robust, field-proven protocols for experimental determination to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is an aromatic amine with the molecular formula C₉H₁₂N₂O₂S.[3] Its structure, featuring a nitro group and a propylthio group on an aniline backbone, makes it a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[5] Notably, it is recognized as "Albendazole Impurity 3" in the European Pharmacopoeia and is a metabolite of Albendazole, a widely used anthelmintic medication.[3][6]

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems.

  • Melting Point is a fundamental indicator of purity. A sharp, defined melting range is characteristic of a pure substance, whereas a broad and depressed range often suggests the presence of impurities. It is a critical parameter for identity confirmation and quality control in manufacturing.

  • Solubility is a crucial determinant of a drug candidate's bioavailability and is essential for designing effective formulations.[7][8] For synthetic intermediates, solubility dictates the choice of solvents and reaction conditions.

This guide addresses the existing data for these two parameters and provides standardized methodologies for their accurate determination.

Part 1: Melting Point Analysis

A review of commercially available data for this compound reveals a significant and unusual discrepancy in the reported melting point. This section presents the conflicting data and explores the potential scientific reasons for this variance, followed by a definitive protocol for its accurate measurement.

Reported Melting Point Data

The reported melting points for this compound fall into two distinct ranges, as summarized below.

Reported Melting Point Range (°C)Source(s)
42-43 °CChemicalBook[1][2]
110-114 °CChemsrc, Guidechem[7][8]
Discussion of Discrepancy

Such a large variance (nearly 70 °C) is highly atypical and warrants careful consideration. Several factors in chemical science can lead to inconsistent melting points:

  • Impurities: The presence of impurities is a primary cause of melting point depression and broadening.[9] However, this typically accounts for a lowering of the melting point, not the existence of two distinct, higher values.

  • Polymorphism: This phenomenon occurs when a single compound can crystallize into two or more different crystal lattice structures.[10][11] These different forms, or polymorphs, can have markedly different physical properties, including melting point, solubility, and stability.[12] Polymorphism is a common occurrence in organic molecules, particularly aromatic compounds with functional groups capable of various intermolecular interactions.[12][13] It is a plausible explanation for the two distinct melting point ranges observed.

  • Experimental Error: Differences in experimental technique, such as the heating rate, can affect the observed melting point.[14][15] A rapid heating rate can lead to an artificially elevated and broad melting range.[14] Calibration of the measurement apparatus is also critical.[10]

Given the data, polymorphism stands out as a strong hypothesis. One crystalline form may be a lower-melting polymorph (42-43 °C), while another is a more thermally stable, higher-melting form (110-114 °C). Final confirmation would require advanced analytical techniques such as X-ray diffraction (XRD) or differential scanning calorimetry (DSC).

Protocol for Melting Point Determination (Capillary Method)

To ensure accurate and reproducible results, the following protocol, based on standard pharmacopeial methods, is recommended.[2][16]

Objective: To determine the melting range of a solid sample of this compound.

Materials:

  • Melting point apparatus (e.g., Meltemp or similar)

  • Glass capillary tubes (one end sealed)

  • Dry, powdered sample of this compound

  • Mortar and pestle (if sample is not powdered)

  • Long glass tube for packing

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as moisture can act as an impurity.[14] If necessary, grind the crystalline sample into a fine powder.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Drop the capillary tube through a long, narrow tube to pack the solid tightly into the closed end.[14] The final packed sample height should be 2-3 mm.[14]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This allows for a more precise measurement in the subsequent trial.

  • Accurate Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.[14] Begin heating at a slow, controlled rate of 1 °C per minute.[2][14]

  • Observation and Recording:

    • Record the temperature (T₁) at which the first drop of liquid appears (onset point).

    • Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid (clear point).

    • The melting range is reported as T₁ - T₂. A pure sample typically has a sharp range of 0.5-1.0 °C.

  • Repeat: Perform the determination in triplicate to ensure reproducibility.

Experimental Workflow Diagram

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Dry Sample p2 Grind to Fine Powder p1->p2 p3 Load Capillary Tube (2-3 mm) p2->p3 m1 Insert Capillary into Apparatus p3->m1 m2 Set Start Temp (15°C below expected MP) m1->m2 m3 Heat at Slow Rate (1°C/min) m2->m3 m4 Observe and Record T1 (Onset) & T2 (Clear Point) m3->m4 a1 Report Melting Range (T1 - T2) m4->a1 a2 Perform in Triplicate a1->a2 a3 Assess Purity based on Range a2->a3

Caption: Workflow for Melting Point Determination.

Part 2: Solubility Profile

Solubility data is fundamental to understanding a compound's behavior in various media. This section presents the known qualitative data for this compound and provides a robust protocol for its quantitative determination.

Reported Solubility Data

Qualitative assessments indicate that this compound is:

  • Slightly soluble in Dimethyl sulfoxide (DMSO) and Methanol.[1][2]

  • Sparingly soluble in water.[5]

  • Likely to dissolve in other organic solvents .[5]

While useful for initial screening, quantitative data (e.g., mg/mL or µM) is required for rigorous drug development and process chemistry.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility.[5] It measures the equilibrium solubility of a compound in a given solvent, which is reached when the solution is saturated and excess solid is present.

Objective: To quantitatively determine the solubility of this compound in a selected solvent (e.g., water, phosphate-buffered saline, ethanol).

Materials:

  • Crystalline sample of this compound

  • Chosen solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent to create a calibration curve.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient duration to reach equilibrium (typically 18-24 hours).[1][3][7]

  • Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm filter to remove all solid particles.

  • Quantification:

    • Dilute the filtered saturated solution with the solvent as necessary to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC or UV-Vis method.

    • Determine the concentration of the compound in the saturated solution by comparing its response to the calibration curve.

  • Calculation: Calculate the solubility, accounting for any dilutions made. Report the result in appropriate units (e.g., mg/mL, mM).

Experimental Workflow Diagram

SolubilityWorkflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result p1 Add Excess Solid to Solvent p2 Prepare Calibration Standards e1 Seal Vials p1->e1 e2 Shake at Constant Temp (18-24h) e1->e2 e3 Allow Excess Solid to Settle e2->e3 a1 Filter Supernatant (0.22 µm) e3->a1 a2 Dilute Sample a1->a2 a3 Analyze via HPLC or UV-Vis a2->a3 a4 Quantify using Calibration Curve a3->a4 r1 Calculate Solubility (mg/mL or µM) a4->r1

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The accurate characterization of this compound's melting point and solubility is essential for its application in research and development. The significant discrepancy in the reported melting point data strongly suggests the possibility of polymorphism, a factor that must be considered during its synthesis and use. By employing the standardized, robust protocols detailed in this guide—the capillary method for melting point and the shake-flask method for solubility—researchers can generate reliable, reproducible data. This ensures the integrity of experimental results, facilitates effective formulation development, and upholds the quality standards required in the pharmaceutical and chemical industries.

References

"2-Nitro-4-(propylthio)aniline" CAS number 54393-89-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline (CAS 54393-89-4): Synthesis, Applications, and Analysis

Abstract

This technical guide provides a comprehensive overview of this compound, an organic compound registered under CAS number 54393-89-4. This molecule is of significant interest to the pharmaceutical industry, primarily serving as a critical intermediate in the synthesis of Albendazole, a broad-spectrum anthelmintic drug.[1][2] It is also recognized as a metabolite of Albendazole and is listed in the European Pharmacopoeia as "Albendazole Impurity 3".[1][3] This document delves into the compound's chemical and physical properties, explores both historical and modern synthetic routes with detailed protocols, discusses its biological relevance, outlines analytical methodologies for its quantification, and provides essential safety and handling information. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its chemistry and application.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic amine derivative characterized by a nitro group at the ortho position and a propylthio group at the para position relative to the amino group.[4] This specific arrangement of functional groups dictates its chemical reactivity and physical characteristics. The nitro group is strongly electron-withdrawing, influencing the molecule's electrophilic substitution reactions, while the thioether linkage can undergo reactions like oxidation.[4]

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 54393-89-4[1][4][5]
Molecular Formula C₉H₁₂N₂O₂S[1][4][5]
Molecular Weight 212.27 g/mol [1][5]
IUPAC Name [2-Nitro-4-(propylthio)phenyl]amine[1][3]
Synonyms 4-Propylthio-2-nitroaniline, Albendazole Impurity 3[3][4]
Appearance Reddish-Brown or Orange Solid[4][6]
Melting Point 110-114 °C[7][8]
Boiling Point 363.5 °C (Predicted)[5][7]
Density 1.25 g/cm³ (Predicted)[5][7]
Solubility Sparingly soluble in water; Soluble in DMSO and Methanol (Slightly)[4][5]
Storage Hygroscopic, store at 2-8°C in a refrigerator under an inert atmosphere.[5][9]

The Synthetic Landscape: From Historical Processes to Modern Innovations

The industrial and academic significance of this compound is almost exclusively tied to its role as the penultimate nitro-aromatic intermediate in the total synthesis of Albendazole.[10] Understanding its synthesis is crucial for optimizing the production of this vital medication.

The Albendazole Synthesis Pathway

The overall manufacturing process for Albendazole involves the construction of a substituted benzimidazole ring. This compound is a key building block that, after reduction of its nitro group, provides the necessary ortho-diamine structure for the final ring-closure step.

Albendazole_Synthesis Start 2-Nitroaniline Intermediate1 2-Nitro-4-thiocyanoaniline Start->Intermediate1 Thiocyanation Target This compound (CAS 54393-89-4) Intermediate1->Target Propylation Intermediate2 4-(Propylthio)benzene-1,2-diamine Target->Intermediate2 Nitro Reduction End Albendazole Intermediate2->End Cyclization

Caption: High-level workflow for the synthesis of Albendazole.

Historical Synthetic Route: The Cyanide Pathway

The original synthesis, detailed in U.S. Patent 4,152,522, established a foundational but problematic route.[10][11]

  • Thiocyanation: 2-Nitroaniline is reacted with ammonium thiocyanate in the presence of a halogen like bromine to yield 2-nitro-4-thiocyanoaniline.[12]

  • Alkylation: The thiocyano intermediate is then alkylated using n-propyl bromide.[12]

  • Causality and Drawbacks: This step required a phase-transfer catalyst (e.g., methyl tributyl ammonium chloride) and, critically, an aqueous solution of sodium cyanide.[11][12] The cyanide is necessary to displace the thiocyanate and form an in-situ sulfide, which is then alkylated. However, the use of highly toxic sodium cyanide presents significant safety, regulatory, and waste-disposal challenges, making the process hazardous and less suitable for modern industrial production.[10][11] Furthermore, the use of expensive n-propyl bromide adds to the production cost.[11]

Modern, Industrially Viable Synthesis: A Safer, Cyanide-Free Approach

To overcome the limitations of the historical method, newer processes have been developed that are safer, more cost-effective, and produce higher yields. A prominent modern method avoids cyanide entirely by using different starting materials.[11]

  • Condensation: The synthesis begins with o-nitroaniline and disulfide dichloride, which undergo a condensation reaction in an organic solvent to generate a dithioether intermediate.[1][13]

  • Alkylation: The dithioether is subsequently reacted with sodium sulfide and chloropropane (a more economical propylating agent than bromopropane) in an alcohol solvent to form this compound.[1][11]

This approach is advantageous because it utilizes less expensive and lower-toxicity raw materials, involves simpler operations, and is more environmentally friendly, aligning with the principles of green chemistry.[11]

Detailed Experimental Protocol (Exemplary Modern Synthesis)

The following protocol is adapted from methodologies described in modern chemical patents (e.g., CN110498752B) and represents a self-validating system for producing this compound.[11]

Step 1: Synthesis of Dithioether Intermediate

  • Charge a suitable reaction vessel with o-nitroaniline and an organic solvent (e.g., methanol).

  • Add a catalyst suitable for the condensation reaction.

  • Slowly add disulfide dichloride to the mixture while maintaining a controlled temperature.

  • Allow the reaction to proceed for a specified time until completion, monitored by an appropriate analytical technique (e.g., TLC or HPLC).

  • Upon completion, process the reaction mixture to isolate the crude dithioether intermediate.

Step 2: Alkylation to this compound

  • In a separate vessel, add the dithioether intermediate from Step 1 to methanol.

  • Add sodium sulfide nonahydrate to the mixture and hold for approximately 30 minutes to facilitate the formation of the thiolate anion.[11]

  • While maintaining the reaction temperature at approximately 55 °C, slowly add chloropropane dropwise.[11]

  • Continue the reaction for 1-3 hours until the starting material is consumed.[11]

  • After the reaction is complete, cool the mixture and perform a work-up procedure, which typically involves filtration and purification steps, to isolate the final product, 4-propylthio-2-nitroaniline. Yields for this step have been reported to be as high as 95-97%.[11]

Biological Significance and Pharmacological Relevance

The role of this compound is twofold. Its primary function is that of a synthetic precursor.[1] However, it is also a known metabolite of Albendazole, meaning it is formed in the body after the administration of the parent drug.[4][5]

There is some discussion in the literature regarding its direct biological activity. Some sources suggest that as a metabolite, it contributes to the overall anthelmintic effect of Albendazole, potentially by disrupting microtubule dynamics in parasitic organisms.[1] Conversely, other analyses propose that it does not have a direct mechanism of action, with the parent compound, Albendazole, and its sulfoxide metabolite being responsible for the primary antiparasitic effect.[1] Regardless, its presence as a metabolite makes it a relevant compound for pharmacokinetic and pharmacodynamic studies of Albendazole.[1]

Analytical and Quality Control Methodologies

As a key intermediate and a known impurity, the accurate detection and quantification of this compound are essential for the quality control of Albendazole active pharmaceutical ingredient (API).[3][14] It has been identified as a potential genotoxic impurity (GTI), necessitating highly sensitive analytical methods.[14]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Albendazole Drug Substance Dissolution Dissolve in Diluent Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Chromatographic Separation (C18 Reverse Phase) Injection->Separation Detection Mass Spectrometry (ESI+, MRM Mode) Separation->Detection Quantification Quantify against Reference Standard Detection->Quantification Report Report Result (ppm) Quantification->Report

Caption: Analytical workflow for quantifying impurities.

Chromatographic Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for analyzing this compound.[15] A typical method involves a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid.[15]

Protocol for Trace Level Quantification (LC-MS/MS)

A validated LC-MS/MS method has been developed for the trace-level quantification of this compound in Albendazole drug substance.[14]

  • Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.

  • Column: Waters X-Bridge C18 or equivalent.

  • Mobile Phase: An isocratic mixture of an aqueous buffer (e.g., 0.01M ammonium formate) and an organic phase (e.g., a 50:50 mix of acetonitrile and methanol).[14]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Mass spectrometry with electrospray ionization (ESI) in positive mode, using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • Performance: The method has been validated according to ICH guidelines and can quantify the impurity down to 0.5 ppm, with recovery rates between 94% and 104%.[14]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. While specific GHS classification data is not consistently available, it should be handled with the care afforded to all nitro-aromatic compounds.[4][16]

  • Personal Protective Equipment (PPE): Use personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[16]

  • Engineering Controls: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[16]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Wash off with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • Ingestion: Rinse mouth with water and consult a physician.[16]

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus if necessary.[16]

  • Storage: The compound is known to be hygroscopic.[5] It should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere to maintain its integrity.[5][9]

Conclusion

This compound (CAS 54393-89-4) is a molecule of focused but significant utility. Its primary value lies in its indispensable role as a synthetic intermediate for Albendazole, a globally important anthelmintic drug. The evolution of its synthesis from hazardous, cyanide-based methods to safer, more efficient industrial processes highlights important progress in pharmaceutical manufacturing. Furthermore, its identity as a drug metabolite and a potential genotoxic impurity underscores the need for robust analytical methods to ensure the quality and safety of the final drug product. This guide provides the foundational knowledge required by researchers and developers to work with this compound effectively and safely.

References

An In-Depth Technical Guide to the Biological Activity of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Player in Anthelmintic Action

2-Nitro-4-(propylthio)aniline is an organic compound primarily recognized for its dual role as a crucial intermediate in the synthesis of the broad-spectrum anthelmintic drug, Albendazole, and as one of its metabolites.[1][2][3][4] With the molecular formula C9H12N2O2S, this nitroaniline derivative possesses a unique chemical architecture that is believed to contribute to the overall efficacy of Albendazole in combating parasitic worm infections.[1][3] This guide provides a comprehensive technical overview of this compound, delving into its synthesis, physicochemical properties, proposed biological activities, and detailed experimental protocols for its investigation. The content herein is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to explore the full potential of this intriguing molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and interpretation of biological data.

PropertyValueReference
Molecular Formula C9H12N2O2S[1][4]
Molecular Weight 212.27 g/mol [1][4]
Appearance Light yellow solid powder[2]
Melting Point 42-43 °C[2]
Boiling Point 363.5 °C[2]
Density 1.25 g/cm³[2]
Solubility Slightly soluble in DMSO and Methanol[2]
Storage Hygroscopic, store in a refrigerator under an inert atmosphere.[2]

Synthesis of this compound

The synthesis of this compound is a well-documented process, often carried out as a step in the total synthesis of Albendazole. A common and efficient method involves a two-step reaction starting from o-nitroaniline.[1]

Synthetic Pathway Overview

synthesis_pathway o-nitroaniline o-nitroaniline dithioether_intermediate Dithioether Intermediate o-nitroaniline->dithioether_intermediate Condensation (Disulfur dichloride, Catalyst) product This compound dithioether_intermediate->product Alkylation (Sodium sulfide, Chloropropane)

Caption: Synthetic route to this compound.

Detailed Synthesis Protocol
  • Step 1: Condensation Reaction

    • In a suitable reaction vessel, dissolve o-nitroaniline in an organic solvent.

    • Under catalytic conditions, introduce disulfide dichloride to initiate the condensation reaction, leading to the formation of a dithioether intermediate.

    • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

    • Upon completion, isolate the dithioether intermediate through standard work-up procedures.

  • Step 2: Alkylation Reaction

    • Dissolve the isolated dithioether intermediate in an alcohol solvent, such as methanol.

    • Add sodium sulfide to the mixture.

    • Introduce chloropropane to the reaction mixture to perform the alkylation.

    • The reaction yields this compound.

    • The final product can be purified using techniques like recrystallization or column chromatography.

Biological Activity and Mechanism of Action

The biological significance of this compound is intrinsically linked to its role as a metabolite of Albendazole.[1][2][3] While Albendazole itself is poorly soluble, its rapid metabolism in the liver to albendazole sulfoxide is crucial for its systemic anthelmintic activity.[5][6] this compound is another product of this metabolic cascade.

Proposed Anthelmintic Activity

Several sources suggest that this compound is not merely an inert byproduct but contributes to the overall therapeutic effect of Albendazole.[1][2] Two primary mechanisms of action have been proposed:

  • Disruption of Microtubule Dynamics: Similar to the primary mechanism of benzimidazoles like Albendazole, it is suggested that this compound may interfere with the polymerization of tubulin, a key component of microtubules in parasitic cells.[1] This disruption can lead to impaired cellular processes, including nutrient uptake and cell division, ultimately resulting in the parasite's death.[6]

  • Inhibition of Parasite Energy Metabolism: Another proposed mechanism is the disruption of the parasite's energy metabolism, leading to a state of energy deprivation and subsequent elimination from the host.[2]

It is important to note that while these activities are proposed, there is a scarcity of published in vitro or in vivo studies that have independently verified and quantified the anthelmintic efficacy of this compound.

Metabolic Pathway of Albendazole

albendazole_metabolism Albendazole Albendazole Albendazole_Sulfoxide Albendazole Sulfoxide (Active Metabolite) Albendazole->Albendazole_Sulfoxide Oxidation (CYP450, FMO) 2_Nitro_4_propylthio_aniline This compound Albendazole->2_Nitro_4_propylthio_aniline Other Metabolic Pathways Albendazole_Sulfone Albendazole Sulfone (Inactive Metabolite) Albendazole_Sulfoxide->Albendazole_Sulfone Oxidation

Caption: Simplified metabolic pathway of Albendazole.

Potential Toxicity of Nitroaniline Derivatives

Studies on compounds like 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline have demonstrated cytotoxicity in isolated rat hepatocytes, leading to a significant loss of cell viability and depletion of intracellular glutathione.[7] Furthermore, long-term studies of p-nitroaniline in mice have shown equivocal evidence of carcinogenic activity.[8] Other research has indicated that some nitroaniline derivatives can be genotoxic, inducing mutations in bacterial assays.[9]

These findings underscore the importance of careful handling and thorough toxicological assessment of this compound in any drug development program.

Experimental Protocols for Investigation

To rigorously assess the biological activity of this compound, a series of well-defined experimental protocols are necessary. The following are proposed methodologies based on standard practices in the field.

In Vitro Anthelmintic Activity Assay using Caenorhabditis elegans

C. elegans is a widely used model organism for anthelmintic drug screening due to its genetic tractability and ease of culture.

  • Preparation of C. elegans : Synchronize a culture of wild-type (N2) C. elegans to obtain a population of L4 larvae.

  • Compound Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired test concentrations.

  • Assay Setup : In a 96-well microtiter plate, add the L4 larvae to liquid culture medium. Add the different concentrations of this compound to the wells. Include a positive control (e.g., Albendazole) and a negative control (solvent only).

  • Incubation : Incubate the plate at 20°C for 48-72 hours.

  • Data Collection : Assess the motility and viability of the worms under a microscope. Motility can be scored, or automated tracking software can be used.

  • Data Analysis : Calculate the percentage of non-motile or dead worms for each concentration. Determine the IC50 value (the concentration that inhibits 50% of the worm motility/viability).

In Vitro Cytotoxicity Assay

This assay will determine the potential toxicity of the compound against a mammalian cell line.

  • Cell Culture : Culture a suitable mammalian cell line (e.g., HepG2, a human liver cancer cell line) in appropriate media and conditions.

  • Cell Seeding : Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known cytotoxic agent) and a negative control.

  • Incubation : Incubate the cells for 24-48 hours.

  • Viability Assessment : Use a cell viability assay, such as the MTT or PrestoBlue assay, to determine the percentage of viable cells.

  • Data Analysis : Plot the percentage of cell viability against the compound concentration and calculate the CC50 value (the concentration that causes 50% cell death).

In Vitro Microtubule Polymerization Assay

This assay directly investigates the compound's effect on tubulin polymerization.

  • Reagents : Use a commercially available tubulin polymerization assay kit, which typically includes purified tubulin, a fluorescence reporter, and buffers.

  • Assay Procedure :

    • Reconstitute the tubulin in the provided buffer.

    • In a 96-well plate, add the tubulin solution and the fluorescence reporter.

    • Add different concentrations of this compound. Include a polymerization promoter (e.g., paclitaxel) as a positive control and a polymerization inhibitor (e.g., nocodazole) as another control.

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals using a plate reader.

  • Data Analysis : An increase in fluorescence indicates microtubule polymerization. Plot the fluorescence intensity over time for each concentration. A decrease or inhibition of the fluorescence signal in the presence of the compound would suggest it inhibits microtubule polymerization.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Assays anthelmintic_assay Anthelmintic Assay (C. elegans) cytotoxicity_assay Cytotoxicity Assay (e.g., HepG2 cells) mechanistic_assay Microtubule Polymerization Assay compound This compound compound->anthelmintic_assay Test for Efficacy compound->cytotoxicity_assay Assess Safety Profile compound->mechanistic_assay Investigate Mechanism

Caption: Proposed workflow for investigating the biological activity of this compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest within the field of anthelmintic drug research. Its established role as a synthetic precursor and metabolite of Albendazole provides a strong rationale for its further investigation. While its independent biological activity is plausible and supported by anecdotal evidence, a clear need exists for rigorous, quantitative studies to elucidate its precise mechanism of action and therapeutic potential.

Future research should focus on performing the detailed in vitro and, subsequently, in vivo studies outlined in this guide. A deeper understanding of its efficacy, toxicity profile, and pharmacokinetic and pharmacodynamic properties will be critical in determining whether this compound, or its derivatives, could be developed as standalone anthelmintic agents or as adjuvants to existing therapies. The experimental frameworks provided here offer a robust starting point for researchers to unlock the full biological story of this compelling compound.

References

"2-Nitro-4-(propylthio)aniline" derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Nitro-4-(propylthio)aniline: Synthesis, Biological Significance, and Therapeutic Analogs

Executive Summary

This compound, a key chemical entity, holds a dual identity in pharmaceutical sciences: it is a critical synthetic intermediate for the broad-spectrum anthelmintic drug Albendazole and a significant metabolite resulting from Albendazole's biotransformation in vivo.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the compound's synthesis, physicochemical properties, and biological relevance. We will explore validated experimental protocols for its preparation and analytical characterization, discuss its role in the context of Albendazole's pharmacology, and expand into the broader therapeutic potential of its derivatives and analogs, highlighting recent discoveries in areas such as metabolic diseases.

Section 1: Core Compound Profile: this compound

Chemical Identity and Physicochemical Properties

This compound (CAS 54393-89-4) is a nitroaromatic compound whose structure is foundational to its chemical reactivity and biological function.[1] The presence of a nitro group (-NO₂), an amino group (-NH₂), and a propylthio group (-S-C₃H₇) on the aniline scaffold imparts a unique combination of properties.[1][4] The electron-withdrawing nature of the nitro group significantly influences the molecule's electronic characteristics and reactivity.[4] It is also recognized in pharmacopeial standards as "Albendazole Impurity 3".[1][5]

PropertyValueSource(s)
CAS Number 54393-89-4[2][3]
Molecular Formula C₉H₁₂N₂O₂S[1][2]
Molecular Weight 212.27 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms Albendazole Impurity 3, 2-Nitro-4-(propylthio)benzenamine[1][2][6]
Appearance Light yellow to reddish-brown solid powder[2][4]
Melting Point 42-43 °C[2]
Solubility Slightly soluble in DMSO and Methanol[2]
pKa -0.54 (Predicted)[2]
Analytical Characterization

The robust characterization of this compound is critical for its use as a synthetic intermediate and for its monitoring as a drug metabolite or impurity. High-performance liquid chromatography (HPLC), particularly in a reverse-phase (RP) configuration, is a standard method for its separation and analysis.[7] For highly sensitive and specific quantification, especially at trace levels required for genotoxic impurity assessment, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[8]

Section 2: Synthesis and Manufacturing Insights

Rationale for Synthetic Strategy

The synthesis of this compound is a cornerstone in the manufacturing of Albendazole. The primary strategic approach involves the functionalization of a readily available starting material, o-nitroaniline, to introduce the required propylthio group at the C4 position. The reaction pathway is designed to be efficient and scalable for industrial application.

Common Synthetic Pathway

A widely documented and patented method proceeds through a two-stage process beginning with o-nitroaniline.[9][10]

  • Thiocyanation: The first step involves the electrophilic substitution of o-nitroaniline with a thiocyanate source, such as ammonium thiocyanate, in the presence of a halogen like bromine or chlorine.[2][9][11] This reaction yields the intermediate 4-thiocyano-2-nitroaniline. The choice of a halogen as an oxidizing agent is crucial for the in-situ generation of the electrophilic thiocyanogen species.

  • Alkylation (Propylation): The thiocyanate intermediate is then alkylated using a propylating agent, such as propyl bromide, in the presence of a base.[2][9] This step substitutes the cyano group, converting the thiocyano moiety into the desired propylthio ether, thereby forming this compound.

Synthesis Workflow Diagram

G cluster_0 Stage 1: Thiocyanation cluster_1 Stage 2: Alkylation o_nitroaniline o-Nitroaniline reagents1 NH₄SCN, Br₂ Methanol intermediate 4-Thiocyano-2-nitroaniline reagents1->intermediate reagents2 Propyl Bromide (C₃H₇Br) Base (e.g., NaCN) product This compound reagents2->product

Caption: General workflow for the synthesis of this compound.

Section 3: Biological Role and Mechanism of Action

A Key Metabolite of Albendazole

Following oral administration, Albendazole is extensively metabolized, and this compound is one of the identified metabolites.[1][3] Studying its formation and clearance is essential for understanding the complete pharmacokinetic profile of Albendazole, including its duration of action and potential for drug-drug interactions.

Contribution to Anthelmintic Activity

The precise mechanism of this compound's biological activity is a subject of nuanced discussion. The primary anthelmintic action of the parent drug, Albendazole, is the inhibition of tubulin polymerization, which disrupts microtubule assembly in parasitic cells, leading to their death.[1] While some evidence suggests that metabolites like this compound contribute to the overall efficacy, possibly by interfering with the parasite's energy metabolism, it is generally accepted that the parent compound is the principal agent responsible for the direct anti-tubulin effect.[1][2] Therefore, the metabolite's role is considered contributory to the overall therapeutic outcome rather than being the primary driver of the mechanism of action.

Genotoxicity Profile

In the context of pharmaceutical manufacturing, intermediates and impurities containing nitroaromatic structures are often flagged for potential genotoxicity. This compound has been identified as a potential genotoxic impurity (GTI) in the Albendazole manufacturing process.[8] This classification necessitates the development of highly sensitive analytical methods to quantify and control its presence in the final drug substance to ensure patient safety, in line with regulatory guidelines.[8]

Section 4: The Broader Landscape: Derivatives and Analogs in Drug Discovery

The Nitroaniline Scaffold: A Versatile Pharmacophore

Nitroaniline derivatives represent a class of compounds with significant therapeutic potential, owing largely to the electronic properties conferred by the nitro group.[12][13] This strong electron-withdrawing group is a key feature in many bioactive molecules, and the nitroaniline scaffold has been explored for a wide range of applications.[14][15]

  • Antimicrobial Activity: Many nitro-containing compounds exhibit potent antibacterial and antiprotozoal effects. Their mechanism often involves the enzymatic reduction of the nitro group within the target organism to produce reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules like DNA.[14][15]

  • Anticancer Activity: Certain nitroaniline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, acting through mechanisms such as apoptosis induction and cell cycle arrest.[13]

Case Study: A Novel SIRT6 Inhibitor for Metabolic Disease

A compelling example of the therapeutic diversification of this scaffold is the discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline (a structural analog) as a potent and selective inhibitor of Sirtuin 6 (SIRT6).[16] SIRT6 is a histone deacetylase that plays a crucial role in regulating glucose metabolism, making it an attractive target for the treatment of type 2 diabetes.[16]

CompoundTargetAssayIC₅₀ (μM)Kᴅ (μM)Source
5-(4-methylpiperazin-1-yl)-2-nitroanilineSIRT6Fluor de Lys (FDL)4.93-[16]
SIRT6Surface Plasmon Resonance (SPR)-9.76[16]
SIRT6Isothermal Titration Calorimetry (ITC)-10[16]

This compound demonstrated high selectivity for SIRT6 over other HDAC family members and was shown to increase levels of the glucose transporter GLUT-1 in a mouse model of type 2 diabetes, leading to reduced blood glucose.[16]

SIRT6 Inhibition Pathway

SIRT6 SIRT6 (Histone Deacetylase) H3K9ac Histone H3 (H3K9ac) (Acetylated) SIRT6->H3K9ac Deacetylates GLUT1_Gene GLUT1 Gene Transcription H3K9ac->GLUT1_Gene Suppresses GLUT1_Protein GLUT1 Protein Expression GLUT1_Gene->GLUT1_Protein Leads to Glucose_Uptake Cellular Glucose Uptake GLUT1_Protein->Glucose_Uptake Increases Blood_Glucose Blood Glucose Levels Glucose_Uptake->Blood_Glucose Decreases Inhibitor Nitroaniline-based SIRT6 Inhibitor Inhibitor->SIRT6 Inhibits

Caption: Mechanism of a nitroaniline-based SIRT6 inhibitor in glucose metabolism.

Section 5: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized representation based on patented literature and should be adapted and optimized with appropriate safety precautions.

  • Thiocyanation of o-Nitroaniline:

    • Dissolve o-nitroaniline (1 eq.) and ammonium thiocyanate (1.3 eq.) in methanol in a reaction vessel equipped with a stirrer and cooling bath.

    • Cool the mixture to 0-5 °C.

    • Slowly add a solution of bromine (1.1 eq.) in methanol dropwise, maintaining the temperature below 10 °C.

    • Stir the reaction mixture for 2-4 hours, monitoring completion by TLC or HPLC.

    • Upon completion, quench the reaction by pouring the mixture into ice water.

    • Filter the resulting precipitate (4-thiocyano-2-nitroaniline), wash with water, and dry under vacuum.[9][10]

  • Alkylation to this compound:

    • To a solution of 4-thiocyano-2-nitroaniline (1 eq.) in a suitable solvent like methylene chloride, add n-propanol (2 eq.), n-propyl bromide (4 eq.), and a phase transfer catalyst (e.g., methyl tributylammonium chloride).[9][10]

    • Heat the mixture to reflux (approx. 45 °C).

    • Slowly add an aqueous solution of a base (e.g., 25% sodium cyanide) and continue refluxing for 4-5 hours with vigorous agitation.[9][10]

    • Monitor the reaction by TLC or HPLC.

    • After completion, cool the mixture, separate the organic and aqueous phases.

    • Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Analytical Characterization by RP-HPLC

This method provides a general framework for purity analysis.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an additive like 0.1% phosphoric acid or formic acid for MS compatibility).[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm or 320 nm).

  • Temperature: 25-30 °C.

  • Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a suitable solvent like methanol.

  • Injection: Inject 10-20 µL of the sample solution.

  • Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Protocol 3: Trace Level Quantification by LC-MS/MS

This protocol is based on a published method for GTI analysis and requires specialized equipment.[8]

  • LC System: UPLC or HPLC system.

  • Column: Waters X-Bridge C18 or equivalent.

  • Mobile Phase A: 0.01M ammonium formate in water (pH adjusted to 6.0 with formic acid).

  • Mobile Phase B: Acetonitrile:Methanol (50:50 v/v).

  • Elution Program: Isocratic, 40:60 (v/v) ratio of Solution A to Solution B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode depending on optimization.

  • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-product ion transitions for this compound must be determined.

  • Quantification: Generate a calibration curve using certified reference standards of the analyte. The limit of quantification (LOQ) should be established at parts-per-million (ppm) levels relative to the drug substance concentration.[8]

Conclusion

This compound stands as a molecule of significant industrial and pharmacological relevance. Its efficient synthesis is pivotal to the production of the essential medicine Albendazole. As a metabolite, it is integral to the drug's pharmacokinetic profile, while as a potential impurity, its control is a matter of drug safety. Beyond this established role, the broader family of nitroaniline derivatives presents a fertile ground for drug discovery. The successful development of a nitroaniline-based SIRT6 inhibitor for diabetes exemplifies the potential to leverage this chemical scaffold to address diverse and challenging therapeutic targets, promising a continued and expanding role for these compounds in medicinal chemistry.

References

Reactivity of the nitro group in "2-Nitro-4-(propylthio)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Nitro-4-(propylthio)aniline

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate, most notably recognized as a metabolite of the broad-spectrum anthelmintic drug Albendazole[1][2]. Its chemical architecture, featuring a nitro group, an amino group, and a propylthio group on a benzene ring, creates a fascinating electronic environment that dictates its reactivity. This guide provides an in-depth exploration of the chemical behavior of the nitro group within this molecule. We will dissect the electronic interplay of the substituent groups, detail the primary transformations of the nitro group, and provide validated experimental protocols for its most critical reaction: reduction to the corresponding diamine, a crucial step in the synthesis of benzimidazole-based anthelmintics like Albendazole.

Molecular Profile and Physicochemical Properties

This compound, with the molecular formula C₉H₁₂N₂O₂S, is an organic compound whose structure is foundational to its chemical function[1]. It is also known by several synonyms, including 4-Propylthio-2-nitroaniline and Albendazole Impurity 3[2][3].

PropertyValueSource
CAS Number 54393-89-4[4]
Molecular Weight 212.27 g/mol [1]
Appearance Light yellow to reddish-brown solid powder[2][5][6]
Melting Point 110-114 °C (some sources report 42-43 °C)[4][5][6]
Boiling Point 363.5 °C[4][5]
Density 1.25 g/cm³[4][5]
Solubility Sparingly soluble in water; soluble in DMSO and Methanol[2][5]

The Electronic Landscape: A Tug-of-War of Effects

The reactivity of any functional group on an aromatic ring is governed by the cumulative electronic effects of all substituents. In this compound, a delicate balance between electron-donating and electron-withdrawing forces defines the chemical behavior of the nitro group.

  • The Nitro Group (-NO₂) : As one of the most powerful electron-withdrawing groups in organic chemistry, the nitro group deactivates the aromatic ring towards electrophilic substitution. It exerts a strong withdrawing effect through both induction (-I effect) and resonance (-M effect), significantly reducing the electron density of the benzene ring[7].

  • The Amino Group (-NH₂) : Conversely, the amino group is a potent electron-donating group, primarily through its resonance effect (+M effect). The lone pair of electrons on the nitrogen atom is delocalized into the ring, increasing its electron density. This makes the ring more susceptible to electrophilic attack and influences the reactivity of other groups.

  • The Propylthio Group (-S-C₃H₇) : The sulfur atom's lone pairs also participate in resonance, donating electron density to the ring (+M effect)[2]. This activating effect is crucial for the overall electronic character of the molecule.

Synergistic Influence: The amino and propylthio groups are positioned ortho and para to each other, and their electron-donating effects work in concert to enrich the ring with electron density. This increased electron density on the ring makes the attached nitro group more susceptible to reduction. The strong electron-withdrawing nature of the nitro group is the primary driver for its characteristic reactions[7].

G cluster_ring Aromatic Ring C1 C C2 C C1->C2 C3 C C2->C3 NH2 Amino (-NH₂) C2->NH2 Strong EDG (+M) C4 C C3->C4 C5 C C4->C5 SPr Propylthio (-SPr) C4->SPr EDG (+M) C6 C C5->C6 C6->C1 NO2 Nitro (-NO₂) NO2->C1 Strong EWG (-I, -M) Activates for reduction

Caption: Electronic influences on the this compound ring.

Core Reactivity: Reduction of the Nitro Group

The most significant and synthetically useful reaction of the nitro group in this context is its reduction to an amino group (-NH₂). This transformation yields 4-(propylthio)-o-phenylenediamine , a critical precursor for the cyclization step in the synthesis of Albendazole and other benzimidazoles[8][9].

The reduction of aromatic nitro groups is a well-established transformation, and several methods are effective[10].

  • Catalytic Hydrogenation : Using hydrogen gas (H₂) with a palladium-on-carbon catalyst (Pd-C) is a clean and efficient method[1][10].

  • Metal-Acid Systems : Classic methods involve using metals like iron (Fe) or tin (Sn) in the presence of a strong acid like hydrochloric acid (HCl)[1][10].

  • Sulfide Reduction : Sodium sulfide (Na₂S) is commonly used, particularly in industrial settings, to selectively reduce one nitro group in the presence of others[9]. However, this method generates significant sulfur-containing wastewater.

  • Hydrazine Hydrate Reduction : A more environmentally benign approach utilizes hydrazine hydrate (N₂H₄·H₂O) with a catalyst, such as ferric chloride (FeCl₃) on activated carbon[11]. This method avoids the issues associated with sulfide waste streams[11].

Experimental Protocol: Reduction via Hydrazine Hydrate

This protocol is based on modern methodologies aimed at greener chemistry, replacing traditional sulfide-based reductions[11].

Objective: To synthesize 4-(propylthio)-o-phenylenediamine from this compound.

Materials:

  • This compound

  • Methanol

  • Ferric Chloride (FeCl₃) or an alternative catalyst

  • Activated Carbon

  • Hydrazine Hydrate (80-85% solution)

  • Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: Prepare a catalyst by adsorbing Ferric Chloride onto activated carbon in a suitable solvent like methanol.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, charge the this compound and methanol.

  • Inerting: Purge the system with nitrogen gas to establish an inert atmosphere.

  • Catalyst Addition: Add the prepared catalyst to the reaction mixture.

  • Reagent Addition: Begin stirring and heat the mixture to a gentle reflux (approx. 60-65 °C). Slowly add the hydrazine hydrate solution dropwise over a period of 1-2 hours. Caution: The reaction is exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 4-(propylthio)-o-phenylenediamine can be purified by recrystallization or used directly in the subsequent cyclization step.

G A Charge Reactor: This compound + Methanol + Catalyst B Establish Inert Atmosphere (N₂) A->B C Heat to Reflux (60-65 °C) B->C D Add Hydrazine Hydrate Dropwise C->D E Monitor by TLC D->E F Reaction Complete: Cool to RT E->F Starting material consumed G Filter to Remove Catalyst F->G H Concentrate Filtrate (Rotary Evaporation) G->H I Isolate Product: 4-(propylthio)-o-phenylenediamine H->I

Caption: Workflow for the reduction of this compound.

Other Potential Reactivities

While reduction is the primary reaction, the electronic nature of the molecule allows for other transformations, although they are less central to its main applications.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for SNAr reactions. It stabilizes the negative charge of the intermediate Meisenheimer complex at positions ortho and para to itself. In this compound, the nitro group would strongly activate a leaving group at the C1 (amino-bearing) or C5 positions. However, since the amino group is not a good leaving group, this pathway is not typically observed for this specific molecule unless the amino group is first converted into a better leaving group (e.g., a diazonium salt). The primary role of the nitro group here is to make the aromatic ring electron-poor, facilitating its own reduction.

Synthesis of the Parent Compound

Understanding the synthesis of this compound provides context for its structure. A common industrial route involves a two-step process starting from o-nitroaniline[1][8][12].

  • Thiocyanation : o-Nitroaniline is reacted with a thiocyanate source (e.g., ammonium thiocyanate) in the presence of a halogen like bromine or chlorine to produce 2-nitro-4-thiocyanoaniline[8][12].

  • Alkylation : The thiocyano intermediate is then alkylated. One method involves reacting it with a propyl halide (e.g., chloropropane or bromopropane) and sodium sulfide[1][12]. Another patented method uses sodium cyanide as a reactant[9][13]. These reactions yield the final product, this compound.

This synthetic pathway strategically installs the three key functional groups onto the benzene ring, setting the stage for the subsequent reduction and cyclization to form the benzimidazole core of Albendazole.

References

The Propylthio Moiety: A Linchpin in the Synthesis and Biological Activity of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Nitro-4-(propylthio)aniline is a critical chemical entity, primarily recognized as a key intermediate in the synthesis of the broad-spectrum anthelmintic drug, Albendazole. It also manifests as a metabolite of Albendazole, contributing to its overall pharmacological profile. The molecular architecture of this compound is characterized by an aniline core substituted with a nitro group and a propylthio group. While the nitro and amino functionalities are pivotal for the subsequent cyclization reactions in Albendazole synthesis, the propylthio group plays a multifaceted and indispensable role. This technical guide provides a comprehensive exploration of the propylthio group's influence on the chemical reactivity, synthetic utility, and biological significance of this compound.

Introduction: The Strategic Placement of the Propylthio Group

The strategic positioning of the propylthio (-S-CH₂CH₂CH₃) group at the para-position relative to the amino group in this compound is a cornerstone of its utility in pharmaceutical chemistry. This thioether functionality is not merely a passive substituent; it actively modulates the electronic properties of the aromatic ring, influences the molecule's reactivity in subsequent synthetic transformations, and is crucial for the biological activity of the resulting therapeutic agent, Albendazole. This guide will dissect the critical functions of the propylthio group, from its role in the synthesis of the benzimidazole core to its metabolic fate and contribution to the anthelmintic mechanism of action.

Physicochemical Properties and Spectroscopic Profile

The presence of the propylthio group imparts distinct physicochemical characteristics to this compound.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂O₂S[1]
Molecular Weight212.27 g/mol [1]
Melting Point110-114 °C[1]
Boiling Point363.5 °C[1]
Density1.25 g/cm³[1]
AppearanceLight yellow to reddish-brown solid[2]
SolubilitySparingly soluble in water, soluble in organic solvents.[2]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the central methylene, and a triplet for the methylene attached to the sulfur), along with signals for the aromatic protons, the positions of which are influenced by the electronic effects of the nitro, amino, and propylthio groups.

  • ¹³C NMR: The carbon NMR spectrum would show distinct peaks for the three carbons of the propyl group and the aromatic carbons, with the carbon attached to the sulfur atom appearing in the characteristic thioether region.

  • IR Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, and C-S stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of the propyl group and other fragments.

The Role of the Propylthio Group in the Synthesis of Albendazole

The primary significance of this compound lies in its role as a precursor to Albendazole.[3] The propylthio group is integral to the synthetic pathway, which typically involves the following key transformations:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group, yielding 4-(propylthio)benzene-1,2-diamine. This reduction is a critical step, and various reagents can be employed, including sodium hydrosulfide or catalytic hydrogenation.[3][4]

  • Cyclization to form the Benzimidazole Core: The resulting diamine undergoes a cyclization reaction with a suitable reagent, such as methyl-N-cyanocarbamate, to form the benzimidazole ring system of Albendazole.[3]

The propylthio group exerts its influence throughout this process:

  • Electronic Modulation: The sulfur atom of the propylthio group is a mild electron-donating group through resonance, which can influence the reactivity of the aromatic ring. However, its effect is counterbalanced by the strong electron-withdrawing nature of the nitro group. This electronic balance is crucial for directing the regioselectivity of the initial thiocyanation of 2-nitroaniline in some synthetic routes.[4]

  • Stability and Reactivity: The thioether linkage is relatively stable under the conditions of nitro group reduction and subsequent cyclization, ensuring its incorporation into the final Albendazole molecule.

  • Directing Group Effects: In the initial synthesis of this compound from 2-nitroaniline, the amino group directs electrophilic substitution to the para position, facilitating the introduction of the sulfur-containing moiety.

Experimental Protocol: Synthesis of 4-(propylthio)-2-nitroaniline

This protocol is based on methods described in the literature.[5]

Materials:

  • 2-nitro-4-thiocyanatoaniline

  • n-propanol

  • Sodium hydroxide

  • Bromopropane

  • Nitrogen gas

Procedure:

  • Under a nitrogen atmosphere, add 2-nitro-4-thiocyanatoaniline to n-propanol in a reaction vessel with stirring.

  • Slowly add an aqueous solution of sodium hydroxide to the mixture to facilitate salt formation. The reaction temperature is typically maintained between 30-40 °C.

  • After the salt formation is complete, slowly add bromopropane to the reaction mixture. The temperature is usually raised to 50-60 °C.

  • The reaction is monitored for completion (typically 2-3 hours).

  • Upon completion, the n-propanol is removed under reduced pressure to yield crude this compound, which can be further purified.

Synthesis_Pathway

The Biological Significance of the Propylthio Group in Albendazole's Activity

The propylthio group is not merely a synthetic handle; it is a critical determinant of the pharmacological properties of Albendazole.

Metabolic Activation

Albendazole itself has poor aqueous solubility and is extensively metabolized in the liver. The propylthio group is the primary site of this metabolic transformation.[6]

  • Oxidation to Sulfoxide: The thioether is rapidly oxidized by cytochrome P450 enzymes to form Albendazole sulfoxide (ricobendazole). This metabolite is the principal active form of the drug in systemic circulation and is responsible for its anthelmintic activity.[7][8]

  • Further Oxidation to Sulfone: Albendazole sulfoxide can be further oxidized to the inactive metabolite, Albendazole sulfone.[6]

The reversible nature of the sulfoxide formation allows for a sustained release of the active compound, contributing to the drug's efficacy.

Metabolic_Pathway

Mechanism of Anthelmintic Action

The primary mechanism of action of Albendazole and its active sulfoxide metabolite is the inhibition of tubulin polymerization in parasitic worms.[9][10] This disruption of the microtubular network leads to impaired glucose uptake, depletion of glycogen stores, and ultimately, the death of the parasite.[7][8] The propylthio group and its oxidized metabolites are believed to play a role in the binding of the drug to the β-tubulin subunit of the parasite. The specific stereochemistry and electronic properties of the sulfoxide metabolite are thought to be crucial for this high-affinity interaction.

Physicochemical Properties and Pharmacokinetics

The lipophilicity imparted by the propyl group in the propylthio moiety influences the pharmacokinetic profile of Albendazole. It contributes to the drug's absorption and distribution into various tissues, including the site of parasitic infection. While Albendazole itself has low water solubility, its active sulfoxide metabolite has improved solubility, which enhances its systemic availability.[7]

Structure-Activity Relationships: The Importance of the Thioether Linkage

The thioether linkage in Albendazole is a key structural feature. Compared to an ether linkage, the sulfur atom is larger, more polarizable, and less basic.[11][12] These properties can influence drug-receptor interactions and metabolic stability. The ability of the sulfur atom to be oxidized to a sulfoxide and a sulfone provides a metabolic handle that is central to the drug's activity and clearance. Replacing the propylthio group with other substituents can significantly alter the anthelmintic potency and pharmacokinetic properties of the resulting benzimidazole derivative.

Conclusion: A Functionally Versatile Moiety

References

Methodological & Application

Application Notes & Protocols for the Synthesis of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Nitro-4-(propylthio)aniline, a key chemical intermediate, starting from o-nitroaniline. This compound is of significant interest to the pharmaceutical industry, primarily serving as a precursor in the manufacturing of the broad-spectrum anthelmintic drug, Albendazole.[1][2][3] The synthetic route detailed herein is a robust two-step process involving an initial electrophilic thiocyanation of o-nitroaniline, followed by an alkylation step to introduce the propylthio moiety. This guide is designed for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and process optimization strategies. The causality behind experimental choices is explained to provide a deeper understanding of the transformation, ensuring both reproducibility and safety.

Introduction and Strategic Overview

This compound (CAS No: 54393-89-4) is an organic compound characterized by an aniline structure substituted with a nitro group at the 2-position and a propylthio group at the 4-position.[4] Its primary application lies in its role as a critical building block for Albendazole, a widely used medication for treating parasitic worm infections.[1][2]

The synthesis from o-nitroaniline is strategically advantageous due to the directing effects of the substituent groups on the aniline ring. The strongly activating amino (-NH₂) group directs electrophilic substitution to the ortho and para positions, while the deactivating nitro (-NO₂) group directs to the meta position relative to itself. The powerful influence of the amino group overwhelmingly favors substitution at the position para to it, which is the 4-position, making the regioselective introduction of the sulfur functionality highly efficient.

The selected pathway avoids the use of highly toxic reagents such as sodium cyanide, which has been employed in older, less safe synthetic methods.[5][6] The presented protocol is based on methods that offer improved safety and industrial feasibility.[5]

Chemical Properties Summary
PropertyValueSource(s)
Molecular Formula C₉H₁₂N₂O₂S[3][4]
Molecular Weight 212.27 g/mol [1][4]
Appearance Yellow to reddish-brown solid/powder[3][4]
Solubility Sparingly soluble in water, soluble in organic solvents[4]
IUPAC Name 2-nitro-4-(propylthio)benzenamine[2][4]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds via a two-step mechanism: (1) Electrophilic Aromatic Thiocyanation and (2) Reductive Alkylation.

Step 1: Electrophilic Thiocyanation of o-Nitroaniline

This step introduces the sulfur functionality at the C4 position of the aromatic ring. The reaction involves treating o-nitroaniline with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an oxidizing agent, typically a halogen like bromine, in a solvent such as methanol.[6][7]

  • Generation of the Electrophile: Bromine reacts with ammonium thiocyanate to form thiocyanogen bromide (BrSCN) or a related electrophilic sulfur species.

  • Electrophilic Attack: The electron-rich aniline ring attacks the electrophilic sulfur atom of the thiocyanogen species. The powerful activating, para-directing effect of the amino group ensures high regioselectivity for the C4 position.

  • Rearomatization: The resulting intermediate loses a proton to restore the aromaticity of the ring, yielding the product, 2-nitro-4-thiocyanoaniline.

Step 2: Synthesis of this compound

The intermediate, 2-nitro-4-thiocyanoaniline, is converted to the final product. This transformation can be viewed as a reductive alkylation. A patent describes a method where a dithioether intermediate is first formed from o-nitroaniline and disulfur dichloride, which is then reacted with sodium sulfide and chloropropane.[1][5] A similar principle applies to the thiocyanate intermediate.

  • Formation of Thiolate: The thiocyanate group (-SCN) is converted into a nucleophilic thiolate anion (-S⁻). This is achieved by reacting the intermediate with a reducing agent like sodium sulfide (Na₂S).[5] The sulfide ion attacks the thiocyanate, leading to the displacement of the cyanide ion and formation of a transient disulfide, which is then cleaved by excess sulfide to form the desired thiolate.

  • Nucleophilic Alkylation: The in-situ generated thiolate anion is a potent nucleophile. It readily attacks an alkylating agent, such as chloropropane or n-propyl bromide, via a classic SN2 reaction to form the stable thioether linkage, yielding this compound.[5][6] The use of chloropropane is often preferred for its lower cost.[5]

Overall Synthetic Pathway

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Nitro-4-thiocyanoaniline (Intermediate)

This protocol is adapted from established procedures for the thiocyanation of anilines.[6][7]

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and thermometer

  • o-Nitroaniline

  • Ammonium thiocyanate

  • Bromine

  • Methanol

  • Sodium bromide (optional, for bromine solution)

  • Ice bath

Procedure:

  • In a three-neck flask, dissolve o-nitroaniline (1.0 eq) and ammonium thiocyanate (1.3 eq) in methanol. Cool the mixture to 0-5 °C using an ice bath.

  • In a separate beaker, prepare a solution of bromine (1.1 eq) in a small amount of methanol. For safer handling, this solution can be saturated with sodium bromide.

  • Slowly add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, pour the reaction mixture into a larger volume of cold water to precipitate the product.

  • Filter the resulting solid, wash thoroughly with water to remove any inorganic salts, and dry under vacuum. This crude product is typically of sufficient purity for the next step.

Protocol 2: Synthesis of this compound

This protocol is based on the alkylation methods described in the patent literature.[5]

Materials and Equipment:

  • Four-neck round-bottom flask with magnetic stirrer, condenser, dropping funnel, and thermometer

  • Crude 2-Nitro-4-thiocyanoaniline (or dithioether intermediate)

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Chloropropane (or n-propyl bromide)

  • Methanol

  • Heating mantle

Procedure:

  • Charge the four-neck flask with the intermediate from Protocol 1 (1.0 eq) and methanol.

  • Add sodium sulfide nonahydrate (approx. 2.5-3.0 eq) to the mixture. A color change and slight exotherm may be observed.

  • Heat the mixture to 50-55 °C and hold for 30 minutes to ensure the formation of the thiolate anion.

  • At 55 °C, add chloropropane (approx. 1.2-1.5 eq) dropwise over 30-60 minutes. Maintain the temperature throughout the addition.

  • After the addition is complete, continue to stir the reaction mixture at 55 °C for 2-3 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolate the product by pouring the reaction mixture into water and extracting with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to obtain pure this compound.

Experimental Workflow Diagram

G start Start: o-Nitroaniline & NH₄SCN in Methanol cool Cool to 0-5 °C start->cool add_br2 Add Bromine Solution Dropwise (T < 10 °C) cool->add_br2 stir_rt Stir at Room Temp (2-4h) add_br2->stir_rt precipitate Precipitate in Cold Water stir_rt->precipitate filter_dry1 Filter & Dry Intermediate precipitate->filter_dry1 dissolve_int Dissolve Intermediate in Methanol filter_dry1->dissolve_int Step 2 Begins add_na2s Add Sodium Sulfide dissolve_int->add_na2s heat_hold Heat to 55 °C & Hold 30 min add_na2s->heat_hold add_c3h7cl Add Chloropropane Dropwise (T = 55 °C) heat_hold->add_c3h7cl stir_heat Stir at 55 °C (2-3h) add_c3h7cl->stir_heat workup Aqueous Workup & Extraction stir_heat->workup purify Purify by Recrystallization workup->purify end_product Final Product: this compound purify->end_product

Caption: Step-by-step experimental workflow for the synthesis.

Process Data and Safety Considerations

Reagent and Yield Summary

The following table provides an example based on patent literature, demonstrating typical molar ratios and expected yields.[5]

StepReagentMolar Eq.Example MassProductYield
1. Condensation o-Nitroaniline1.027.6 gDithioether~95%
Disulfur dichloride--
2. Alkylation Dithioether1.035.4 gThis compound~87%
Sodium sulfide nonahydrate~3.050.2 g
Chloropropane~1.417.9 g
Overall ~83-84%

*Note: This example from patent CN110498752B uses a dithioether intermediate route. Yields are comparable for the thiocyanate route.[5]

Safety Profile of Key Reagents
ReagentCAS No.Hazard Summary
o-Nitroaniline 88-74-4Toxic if swallowed, inhaled, or in contact with skin. Suspected carcinogen.
Bromine 7726-95-6Causes severe skin burns and eye damage. Fatal if inhaled. Very toxic to aquatic life.
Ammonium Thiocyanate 1762-95-4Harmful if swallowed or in contact with skin. Contact with acids liberates very toxic gas.
Sodium Sulfide 1313-82-2Corrosive. Causes severe skin burns and eye damage. Contact with acids liberates toxic gas (H₂S).
Chloropropane 107-05-1Highly flammable liquid and vapor. Harmful if swallowed.

Conclusion

The described two-step synthesis of this compound from o-nitroaniline represents an efficient, regioselective, and industrially relevant process. By leveraging the inherent directing effects of the substituents on the starting material, the method provides good yields of a key intermediate for the pharmaceutical synthesis of Albendazole. The protocol emphasizes safety by avoiding highly toxic reagents and provides a clear, step-by-step guide for laboratory execution. This document serves as a valuable resource for professionals in drug development and organic synthesis, combining practical protocols with the fundamental scientific principles that govern the transformation.

References

Application Note & Protocol: A Streamlined One-Pot Synthesis of Albendazole from 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the efficient one-pot synthesis of Albendazole, a broad-spectrum anthelmintic agent, starting from 2-Nitro-4-(propylthio)aniline. By integrating the reduction of the nitro group, cyclization to form the benzimidazole core, and subsequent carbamoylation into a single, continuous process, this protocol offers significant advantages in terms of operational simplicity, reduced solvent usage, and potentially higher overall yields by minimizing intermediate isolation steps. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry, offering detailed mechanistic insights, a step-by-step experimental protocol, and key process optimization parameters.

Introduction and Rationale

Albendazole (methyl [5-(propylthio)-1H-benzoimidazol-2-yl]carbamate) is a cornerstone of anthelmintic therapy, included in the World Health Organization's List of Essential Medicines.[1] Its mechanism of action involves binding to parasite β-tubulin, which inhibits microtubule polymerization, disrupts glucose uptake, and ultimately leads to parasite death.[2]

Traditional multi-step syntheses of Albendazole often involve the isolation of the intermediate, 4-(propylthio)-o-phenylenediamine, which can be prone to aerial oxidation. A one-pot, or "telescoped," synthesis streamlines the process by performing sequential reactions in a single vessel. This approach is highly desirable as it reduces cycle time, solvent waste, and capital expenditure on equipment. The specific route starting from this compound is advantageous due to the commercial availability of precursors and a well-defined reaction pathway.

Overall Reaction Scheme

The one-pot synthesis encompasses three distinct chemical transformations:

  • Step 1: Reduction: The nitro group of this compound (I) is selectively reduced to an amine, forming the unstable 4-(propylthio)-o-phenylenediamine (II) in situ.

  • Step 2: Cyclization: The resulting diamine (II) undergoes a condensation and cyclization reaction with a suitable reagent like methyl N-cyanocarbamate to form the 2-aminobenzimidazole core.

  • Step 3: Carbamoylation: This step is integrated with the cyclization, where the cyclizing agent also provides the final methyl carbamate moiety, directly yielding Albendazole (III).

Mechanism and Scientific Rationale

A deep understanding of the underlying chemical mechanisms is crucial for successful implementation and optimization.

3.1. Nitro Group Reduction

The conversion of the nitroaniline (I) to the o-phenylenediamine (II) is the critical initiating step. Several reducing agents can be employed, each with distinct advantages and considerations:

  • Sodium Dithionite (Na₂S₂O₄): This is an excellent choice for laboratory and industrial settings. It is an inexpensive, effective reducing agent that works well under aqueous or mixed aqueous-organic conditions. The mechanism involves the transfer of electrons from the dithionite ion, which itself is oxidized. This method avoids the need for high-pressure hydrogenation equipment.[3][4]

  • Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Raney Nickel with hydrogen gas is a very clean and efficient method, producing water as the only byproduct.[5][6] However, it requires specialized high-pressure reactors and careful handling of flammable hydrogen gas and pyrophoric catalysts.

  • Alkali Metal Sulfides (e.g., Na₂S, NaHS): These are potent, cost-effective reducing agents often used in industrial processes.[7][8][9] A key drawback is the generation of sulfur-containing waste streams that require specific treatment.

For this protocol, we will focus on Sodium Dithionite due to its balance of efficiency, safety, and accessibility.

3.2. Benzimidazole Ring Formation

The formation of the benzimidazole ring from an o-phenylenediamine is a classic condensation reaction.[10][11][12] When reacting the in situ generated diamine (II) with methyl N-cyanocarbamate, the reaction proceeds through a guanidine-like intermediate. One of the amino groups of the diamine attacks the cyano group, followed by an intramolecular cyclization with the elimination of ammonia (or a related species), directly forming the stable, aromatic benzimidazole ring system of Albendazole.[13] The entire process is typically acid-catalyzed to activate the cyclizing agent and facilitate the dehydration/elimination steps.[7]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Reagents and Materials:

  • This compound (Substrate)

  • Sodium Dithionite (Na₂S₂O₄, ~85% purity)

  • Methyl N-cyanocarbamate

  • Methanol (MeOH)

  • Water (Deionized)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet.

Step-by-Step Procedure:

  • Reactor Setup: In a three-neck round-bottom flask, charge this compound (1.0 eq).

  • Solvent Addition: Add a mixture of methanol and water (e.g., a 4:1 v/v ratio) to the flask to create a slurry. A typical solvent volume would be 10 mL per gram of substrate.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to remove oxygen, which can cause side reactions with the diamine intermediate.

  • Reduction: Begin vigorous stirring. In a separate beaker, prepare a solution of sodium dithionite (approx. 3.0-4.0 eq) in water. Add this solution portion-wise to the reaction flask. The reaction is exothermic; maintain the temperature between 40-50°C using a water bath if necessary. The color of the reaction mixture will typically change from a deep orange/red to a paler yellow or brown, indicating the consumption of the nitro compound. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).

  • Cyclization/Carbamoylation: Once the reduction is complete, cool the reaction mixture to room temperature. Add methyl N-cyanocarbamate (1.1-1.3 eq).

  • pH Adjustment & Reflux: Carefully acidify the mixture by the dropwise addition of concentrated HCl until the pH is between 4.0 and 4.5.[7] This step is crucial for catalyzing the cyclization.

  • Heating: Heat the reaction mixture to reflux (approximately 70-85°C, depending on the solvent ratio) and maintain for 4-6 hours. Monitor the formation of Albendazole by TLC or HPLC.

  • Isolation and Work-up: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of crude Albendazole should form.

  • Neutralization: Slowly add a sodium hydroxide solution to neutralize the mixture to a pH of ~7-8. This will ensure the product is in its free base form.

  • Filtration: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with water to remove inorganic salts, followed by a small amount of cold methanol to remove residual impurities.

  • Drying: Dry the purified solid under vacuum at 50-60°C to a constant weight.

Visual Workflow Diagram

Caption: Experimental workflow for the one-pot synthesis of Albendazole.

Process Parameters and Optimization

The yield and purity of the final product are highly dependent on several key parameters. The following table summarizes these variables and provides guidance for optimization.

ParameterRange / OptionsRationale & Expert Insights
Reducing Agent Na₂S₂O₄, Na₂S, H₂/Pd-CNa₂S₂O₄ is preferred for its operational simplicity. H₂/Pd-C is cleaner but requires specialized equipment.[5][6] The choice impacts cost, safety, and waste disposal.
Equivalents of Na₂S₂O₄ 3.0 - 5.0 eqAn excess is required to drive the reaction to completion and account for any degradation of the reagent. Insufficient reagent will lead to incomplete reduction.
Reduction Temperature 40 - 60°CThe reduction is exothermic. Maintaining this temperature range ensures a reasonable reaction rate without significant degradation of the dithionite or the diamine intermediate.
Cyclization pH 4.0 - 5.0Acid catalysis is essential for the cyclization step.[7] A pH that is too low can lead to side reactions or degradation, while a pH that is too high will result in a sluggish or incomplete reaction.
Reflux Time 4 - 8 hoursReaction completion should be monitored by a suitable analytical method like HPLC. Prolonged heating may lead to impurity formation.
Solvent System Alcohols (MeOH, EtOH), WaterA mixed aqueous-alcoholic solvent is ideal. It provides good solubility for the nitroaniline substrate and the dithionite reagent, while also being a suitable medium for the subsequent cyclization.

Characterization and Quality Control

To ensure the trustworthiness of the synthesis, the final product must be rigorously characterized to confirm its identity and purity.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 207-209°C (decomposes).

  • ¹H NMR Spectroscopy: (DMSO-d₆, 400 MHz) δ (ppm): 11.5 (s, 1H, NH-imidazole), 7.1-7.5 (m, 3H, Ar-H), 3.7 (s, 3H, OCH₃), 2.9 (t, 2H, S-CH₂), 1.6 (m, 2H, CH₂), 0.9 (t, 3H, CH₃).

  • Mass Spectrometry (MS): ESI-MS m/z 266.1 [M+H]⁺.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify any process-related impurities. The method should be validated against a certified Albendazole reference standard.

Safety Precautions

  • This compound: Is a nitroaromatic compound and should be handled as toxic. Avoid inhalation and skin contact.

  • Sodium Dithionite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It is also flammable. Always handle in a well-ventilated area and store in a cool, dry place.

  • Hydrochloric Acid: Is highly corrosive. Handle with extreme care, using appropriate PPE.

  • Methanol: Is flammable and toxic. Avoid inhalation and skin contact.

  • Reaction Exotherm: The reduction step is exothermic. Use portion-wise addition of the reducing agent and have a cooling bath ready to control the temperature.

This detailed guide provides a robust framework for the one-pot synthesis of Albendazole. By understanding the chemical principles and carefully controlling the process parameters, researchers can achieve a highly efficient and streamlined synthesis of this vital pharmaceutical agent.

References

The Strategic Utility of 2-Nitro-4-(propylthio)aniline as a Precursor for Bioactive Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the efficient construction of novel heterocyclic entities remains a cornerstone of medicinal chemistry. These cyclic structures are privileged motifs in a vast array of pharmaceuticals due to their ability to engage with biological targets in a specific and high-affinity manner. Among the myriad of synthetic intermediates, 2-Nitro-4-(propylthio)aniline emerges as a particularly versatile and strategic building block. Its unique arrangement of functional groups—a nitro group poised for reduction, a primary amine, and a para-disposed propylthio moiety—offers a rich platform for the synthesis of diverse and biologically relevant heterocyclic systems, most notably benzimidazoles and benzothiazoles. This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed protocols and mechanistic insights for researchers in the pharmaceutical and life sciences sectors. The compound is a known metabolite and a key intermediate in the synthesis of the broad-spectrum anthelmintic drug Albendazole, highlighting its significance in pharmaceutical chemistry.[1][2][3]

Physicochemical Properties and Synthesis

This compound is an organic compound with the molecular formula C9H12N2O2S and a molecular weight of 212.27 g/mol .[1] It typically appears as a light yellow solid powder.[4] The presence of the nitro group, a strong electron-withdrawing group, alongside the electron-donating amino and propylthio groups, imparts a unique electronic character to the aromatic ring, influencing its reactivity in subsequent cyclization reactions.[5]

The synthesis of this compound can be achieved through a multi-step process, often starting from o-nitroaniline. A common industrial method involves the thiocyanation of o-nitroaniline, followed by alkylation with a propyl halide.[6] An alternative, improved synthesis avoids the use of toxic cyanides and involves a condensation reaction to form a dithioether intermediate, which is then alkylated with chloropropane.[6][7]

PropertyValueSource
Molecular FormulaC9H12N2O2S[1][4]
Molecular Weight212.27 g/mol [1]
CAS Number54393-89-4[1][4]
AppearanceLight yellow solid powder[4]
IUPAC Name2-Nitro-4-(propylthio)phenyl]amine[1][3]

Application in Heterocyclic Synthesis: Benzimidazoles

The most direct and well-established application of this compound is in the synthesis of 6-(propylthio)-substituted benzimidazoles. This is achieved through a one-pot reductive cyclization reaction with various aldehydes. This transformation is of significant interest as the benzimidazole core is a prominent feature in numerous pharmacologically active compounds.

Mechanistic Rationale

The reaction proceeds through the in-situ reduction of the nitro group of this compound to a primary amine, forming the transient intermediate 4-(propylthio)benzene-1,2-diamine. This diamine then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the final benzimidazole product. The choice of reducing agent is critical for the efficiency of this one-pot process.

benzimidazole_synthesis reactant1 This compound intermediate 4-(Propylthio)benzene-1,2-diamine (in-situ) reactant1->intermediate Reduction reactant2 Aldehyde (R-CHO) product 2-Substituted-6-(propylthio)-1H-benzo[d]imidazole reactant2->product reagents Reducing Agent (e.g., Na2S2O4 or Zn/NaHSO3) reagents->intermediate intermediate->product Condensation & Cyclization

Figure 1: One-pot synthesis of benzimidazoles.

Detailed Protocol: One-Pot Reductive Cyclization for Benzimidazole Synthesis

This protocol describes a general procedure for the synthesis of 2-aryl-6-(propylthio)-1H-benzo[d]imidazoles using sodium dithionite as the reducing agent.

Materials:

  • This compound

  • Aromatic aldehyde of choice

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.1 mmol) in ethanol (10 mL).

  • Addition of Reducing Agent: To this solution, add a solution of sodium dithionite (3.0 mmol) in water (5 mL) dropwise with stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Evaporate the ethanol under reduced pressure. Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-aryl-6-(propylthio)-1H-benzo[d]imidazole.

Rationale for Experimental Choices:

  • Sodium Dithionite: This reducing agent is effective for the reduction of nitro groups in the presence of other functional groups and is relatively mild.[6]

  • Ethanol/Water Solvent System: This mixture provides good solubility for the reactants and the reducing agent.

  • Reflux Conditions: Heating accelerates the rate of both the reduction and the subsequent condensation-cyclization steps.

Application in Heterocyclic Synthesis: Benzothiazoles

A second, highly valuable application of this compound is its potential as a precursor for 6-(propylthio)-substituted benzothiazoles. This synthetic route is less direct but offers access to another important class of heterocyclic compounds with diverse biological activities. The key transformation is the conversion of the starting material into the corresponding 2-aminothiophenol derivative.

Proposed Synthetic Pathway

The synthesis of 6-(propylthio)benzothiazoles from this compound can be envisioned as a two-stage process:

  • Formation of 2-Amino-5-(propylthio)benzenethiol: This crucial intermediate can be prepared from this compound in two steps:

    • Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine to yield 4-(propylthio)aniline.

    • Ortho-Thiolation: The resulting 4-(propylthio)aniline is then subjected to an ortho-thiolation reaction to introduce a thiol group adjacent to the amino group. The Herz reaction, which involves treatment of an aniline with sulfur monochloride, is a classical method for this transformation.

  • Cyclization to the Benzothiazole Core: The 2-amino-5-(propylthio)benzenethiol is then condensed with a suitable one-carbon synthon, such as an aldehyde, carboxylic acid, or acyl chloride, to form the benzothiazole ring.

benzothiazole_synthesis start This compound intermediate1 4-(Propylthio)aniline start->intermediate1 Step 1 step1_reagents Reduction (e.g., SnCl2/HCl) step1_reagents->intermediate1 intermediate2 2-Amino-5-(propylthio)benzenethiol intermediate1->intermediate2 Step 2 step2_reagents ortho-Thiolation (e.g., Herz Reaction) step2_reagents->intermediate2 product 2-Substituted-6-(propylthio)benzo[d]thiazole intermediate2->product Cyclization reactant2 One-Carbon Synthon (R-CHO, R-COOH, etc.) reactant2->product

Figure 2: Two-stage synthesis of benzothiazoles.

Detailed Protocol: Synthesis of 6-(Propylthio)benzothiazoles

This protocol outlines a general procedure for the synthesis of the key intermediate, 2-amino-5-(propylthio)benzenethiol, followed by its cyclization to a benzothiazole derivative.

Part A: Synthesis of 2-Amino-5-(propylthio)benzenethiol

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sulfur monochloride (S₂Cl₂)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware for synthesis, workup, and purification

Procedure:

  • Reduction to 4-(propylthio)aniline:

    • To a stirred solution of this compound (1.0 mmol) in ethanol (10 mL), add stannous chloride dihydrate (4.0 mmol) and concentrated hydrochloric acid (2 mL).

    • Heat the mixture at reflux for 1-2 hours, monitoring by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 4-(propylthio)aniline.

  • Ortho-Thiolation (Herz Reaction):

    • Caution: Sulfur monochloride is corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Dissolve the crude 4-(propylthio)aniline (1.0 mmol) in a suitable solvent such as glacial acetic acid or DMF.

    • Cool the solution in an ice bath and slowly add sulfur monochloride (1.1 mmol).

    • Allow the reaction to stir at room temperature for several hours.

    • The resulting Herz salt is then hydrolyzed by heating with aqueous sodium hydroxide to yield 2-amino-5-(propylthio)benzenethiol.

    • Acidify the aqueous solution to precipitate the product, which can be collected by filtration and purified.

Part B: Cyclization to 2-Substituted-6-(propylthio)benzothiazole

Materials:

  • 2-Amino-5-(propylthio)benzenethiol

  • Aldehyde or carboxylic acid of choice

  • Suitable solvent (e.g., ethanol, DMF, or polyphosphoric acid)

  • Catalyst (if required, e.g., an acid or oxidizing agent)

  • Standard laboratory glassware

Procedure:

  • Condensation with an Aldehyde:

    • Dissolve 2-amino-5-(propylthio)benzenethiol (1.0 mmol) and the desired aldehyde (1.1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of an oxidizing agent (e.g., a few drops of hydrogen peroxide) or simply reflux in the presence of air.

    • Monitor the reaction by TLC. Upon completion, cool the mixture and isolate the product by filtration or extraction and purify by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Stannous Chloride: A common and effective reagent for the reduction of aromatic nitro compounds to anilines.

  • Herz Reaction: A classical and direct method for the ortho-thiolation of anilines, providing a pathway to the required 2-aminothiophenol intermediate.

  • One-Carbon Synthon: Aldehydes are commonly used for the synthesis of 2-substituted benzothiazoles due to their reactivity and commercial availability.

Conclusion

This compound stands out as a highly valuable intermediate in the synthesis of heterocyclic compounds. Its pre-installed functional groups allow for direct and efficient entry into the medicinally important benzimidazole scaffold through a one-pot reductive cyclization. Furthermore, a plausible and strategic two-stage pathway enables its conversion to the benzothiazole ring system. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The versatility of this intermediate, coupled with the straightforward nature of the subsequent cyclization reactions, underscores its importance in the synthetic chemist's toolbox.

References

Application Notes & Protocols: Synthesis of Azo Dyes and Pigments Utilizing 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

2-Nitro-4-(propylthio)aniline is a versatile aromatic amine intermediate that serves as a foundational building block in the synthesis of a variety of organic colorants.[1] Its unique molecular architecture, featuring a primary amine for diazotization, an electron-withdrawing nitro group, and an electron-donating propylthio group, provides chemists with a powerful tool to modulate the electronic properties and, consequently, the color of target dyes and pigments.[2]

The primary amine group at position 1 is the reactive handle for diazotization, converting the molecule into a stable, yet reactive, diazonium salt.[3] The strategic placement of the nitro group (-NO₂) ortho to the amine and the propylthio group (-S-C₃H₇) para to the amine significantly influences the electrophilicity of the resulting diazonium ion and the absorption spectrum of the final azo compound. The strong electron-withdrawing nature of the nitro group enhances the electrophilic character of the diazonium salt, promoting efficient coupling reactions.[2] Concurrently, the interplay between the electron-withdrawing nitro group and the electron-donating thioether group creates a "push-pull" system that extends the π-conjugation in the final dye molecule, typically resulting in a bathochromic shift (a shift to longer wavelengths), leading to deeper and more intense colors such as reds, blues, and violets.

This guide provides an in-depth exploration of this compound as a diazo component, offering detailed protocols for the synthesis of representative azo dyes and pigments, insights into reaction mechanisms, and characterization techniques for researchers in synthetic chemistry and materials science.

Physicochemical Properties & Safety Data

Before commencing any experimental work, it is imperative to be fully acquainted with the physicochemical properties and safety requirements of the starting material.

PropertyValueReference(s)
Chemical Name This compound[2]
CAS Number 54393-89-4[4]
Molecular Formula C₉H₁₂N₂O₂S[4][5]
Molecular Weight 212.27 g/mol [4][6]
Appearance Yellow to reddish-brown solid/crystalline powder[2][5]
Melting Point 42-43 °C or 110-114 °C (varies by source)[6][7]
Boiling Point 363.5 °C (Predicted)[4][6]
Solubility Sparingly soluble in water; slightly soluble in DMSO, Methanol[2][4]
Safety and Handling

This compound should be handled with care in a well-ventilated fume hood.[8] While specific toxicity data is limited, related nitroaniline compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin, and may cause organ damage through prolonged exposure.[9]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Inhalation: Avoid breathing dust. Use only in a well-ventilated area or under a fume hood.[9]

  • Skin/Eye Contact: Avoid contact. In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The compound may be hygroscopic.[4]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an approved waste disposal plant.[9]

Core Reaction Principle: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound is a robust two-stage process.

  • Diazotization: The primary aromatic amine is converted into an arenediazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl). This reaction must be performed at low temperatures (0–5 °C) to ensure the stability of the diazonium salt, preventing its premature decomposition and loss of nitrogen gas.[10]

  • Azo Coupling: The resulting diazonium salt, a weak electrophile, undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling component.[11] Common coupling partners include activated aromatic compounds like phenols, naphthols, or tertiary anilines. The reaction conditions, particularly pH, are critical. Coupling to phenols is typically performed under mildly alkaline conditions (pH 8-10) to deprotonate the hydroxyl group into the more strongly activating phenoxide ion.[12][13] Coupling to anilines is performed under mildly acidic conditions (pH 4-6) to ensure sufficient concentration of the free amine, which is the reactive species.[13]

Visualization of Core Workflow

G cluster_start Starting Materials cluster_process Reaction Sequence A This compound D Stage 1: Diazotization (0-5 °C) A->D B NaNO₂ + HCl (aq) B->D C Coupling Component (e.g., Phenol, Aniline) F Stage 2: Azo Coupling (pH Control) C->F E Intermediate: Arenediazonium Salt D->E Formation E->F Reacts with G Final Product: Azo Dye / Pigment F->G Yields

Caption: General workflow for azo dye synthesis.

Experimental Protocols

Protocol 1: Synthesis of a Disperse Azo Dye: (E)-1-((2-nitro-4-(propylthio)phenyl)diazenyl)-N,N-dimethylaniline

This protocol details the synthesis of a vibrant red-orange dye by coupling diazotized this compound with N,N-dimethylaniline.

Objective: To synthesize and characterize an azo dye suitable for application as a disperse dye.

Materials & Equipment:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl, ~37%) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • N,N-dimethylaniline (1.0 eq)

  • Urea

  • Sodium Acetate

  • Ethanol

  • Deionized Water

  • Beakers, magnetic stirrer/hotplate, ice bath, Buchner funnel, filter paper

  • pH paper or meter

Step-by-Step Procedure:

Part A: Diazotization of this compound

  • In a 250 mL beaker, combine 2.12 g (10 mmol, 1.0 eq) of this compound with 20 mL of deionized water and 2.5 mL (~30 mmol, 3.0 eq) of concentrated HCl.

  • Stir the mixture to form a fine slurry. Cool the beaker in an ice-salt bath to bring the internal temperature to 0–5 °C.

  • In a separate small beaker, dissolve 0.73 g (10.5 mmol, 1.05 eq) of sodium nitrite in 5 mL of cold deionized water.

  • Causality: The next step is highly exothermic and temperature control is critical. Add the sodium nitrite solution dropwise to the cold aniline slurry over 10-15 minutes, ensuring the temperature does not exceed 5 °C.[10] Maintaining this low temperature prevents the decomposition of the unstable diazonium salt.

  • After the addition is complete, continue stirring the resulting clear, yellowish solution in the ice bath for an additional 20 minutes to ensure complete diazotization.

  • Test for excess nitrous acid by placing a drop of the solution onto starch-iodide paper; an immediate blue-black color indicates excess HNO₂. If present, add a small amount of urea to quench it until the test is negative. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.21 g (10 mmol, 1.0 eq) of N,N-dimethylaniline in 5 mL of 2M HCl. Add 50 mL of water and cool the solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the N,N-dimethylaniline solution.

  • Causality: The coupling reaction requires a specific pH. The reaction is initially acidic to favor the diazonium ion's stability. To promote the coupling, slowly add a saturated solution of sodium acetate until the pH reaches 4-5. A deep red precipitate should form immediately.[13]

  • Continue stirring the reaction mixture in the ice bath for 1 hour to ensure the completion of the coupling reaction.

Part C: Isolation and Purification

  • Collect the solid red precipitate by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts and acids.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the purified dye.

  • Dry the final product in a vacuum oven at 50 °C. Calculate the yield.

Expected Characterization Data:

AnalysisExpected Result
Appearance Deep red to orange crystalline solid
Yield 75-85%
λ_max (Ethanol) ~480-520 nm
FT-IR (cm⁻¹) ~1500-1450 (-N=N- stretch), ~1520 & ~1340 (asymmetric & symmetric -NO₂ stretch)
Protocol 2: Synthesis of a Naphthol-Based Azo Pigment: (E)-1-((2-nitro-4-(propylthio)phenyl)diazenyl)naphthalen-2-ol

This protocol describes the synthesis of a deep red, water-insoluble pigment by coupling with 2-naphthol (β-naphthol).

Objective: To synthesize an insoluble azo pigment with high color fastness.

Materials & Equipment:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (3.0 eq)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (β-naphthol) (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Materials as listed in Protocol 1

Step-by-Step Procedure:

Part A: Diazotization of this compound

  • Prepare the diazonium salt solution from 2.12 g (10 mmol) of this compound exactly as described in Protocol 1, Part A.

Part B: Azo Coupling Reaction

  • In a separate 400 mL beaker, dissolve 1.44 g (10 mmol, 1.0 eq) of 2-naphthol in 50 mL of 10% aqueous sodium hydroxide solution.

  • Causality: 2-Naphthol is coupled under alkaline conditions. The NaOH deprotonates the naphthol to the more nucleophilic and strongly activating naphthoxide anion, which readily attacks the electrophilic diazonium ion.[12]

  • Cool the resulting clear naphthoxide solution to 5-10 °C in an ice bath.

  • With efficient stirring, add the cold diazonium salt solution from Part A dropwise to the alkaline 2-naphthol solution.

  • An intense reddish-orange or deep red precipitate will form immediately.

  • After the addition is complete, stir the mixture for an additional 1 hour, allowing it to slowly warm to room temperature.

  • Adjust the pH to ~7 by slowly adding dilute HCl. This ensures the final product is in its neutral form.

Part C: Isolation and Purification

  • Collect the solid pigment by vacuum filtration.

  • Wash the filter cake with a large volume of cold deionized water until the filtrate is colorless and neutral.

  • Wash the cake with a small amount of cold ethanol to remove any unreacted 2-naphthol.

  • Dry the pigment in an oven at 60-70 °C. Due to its insolubility, recrystallization is often impractical; purity is achieved through thorough washing.

Expected Characterization Data:

AnalysisExpected Result
Appearance Intense orange-red to deep red powder
Yield >90%
Solubility Insoluble in water; sparingly soluble in hot toluene
FT-IR (cm⁻¹) Broad O-H stretch (~3400), ~1480 (-N=N- stretch), ~1520 & ~1340 (-NO₂ stretch)

Visualization of Reaction Schemes

Caption: Reaction scheme for Protocol 1.

Caption: Reaction scheme for Protocol 2.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield of Dye 1. Incomplete diazotization. 2. Decomposition of diazonium salt (temperature too high). 3. Incorrect pH during coupling.1. Ensure all starting amine has dissolved in the acid. 2. Maintain reaction temperature strictly below 5 °C during NaNO₂ addition. 3. Verify pH with a meter; adjust slowly to the optimal range for the specific coupling component.
Product is a Tarry/Oily Mass 1. Diazonium salt decomposition. 2. Side reactions due to incorrect pH or high temperature.1. Re-run the reaction with stricter temperature control. 2. Ensure slow, dropwise addition of reagents. 3. Check the purity of the starting materials.
Color of Dye is Pale or "Off" 1. Impure starting materials. 2. Incomplete coupling reaction. 3. Oxidation of the coupling component (especially phenols).1. Use recrystallized or high-purity starting materials. 2. Increase the reaction time for the coupling step. 3. Prepare the coupling component solution just before use.

Conclusion

This compound stands out as a highly effective and adaptable intermediate for the synthesis of azo colorants. The protocols provided herein demonstrate its utility in producing both soluble dyes and insoluble pigments through the fundamental processes of diazotization and azo coupling. By carefully controlling reaction parameters such as temperature and pH, researchers can reliably synthesize a broad spectrum of colored compounds. The unique electronic characteristics imparted by the nitro and propylthio substituents make this compound a valuable asset for developing novel colorants with tailored properties for applications ranging from textiles to high-performance coatings.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Nitro-4-(propylthio)aniline. This compound is a known metabolite and potential impurity of the anthelmintic drug Albendazole, making its precise analysis critical in pharmaceutical development and quality control.[1][2][3][4] The methodology employs a standard C18 stationary phase with UV detection, providing excellent selectivity and sensitivity. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering a comprehensive guide from method development principles to full validation according to ICH guidelines.

Introduction

This compound is an organic intermediate and a significant metabolite of Albendazole, a widely used anthelmintic medication.[3][4] Monitoring its presence and concentration is essential for understanding drug metabolism, ensuring the purity of active pharmaceutical ingredients (APIs), and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is an ideal analytical technique for this purpose, as it allows for the separation and quantification of thermolabile and polar compounds without the need for derivatization.[5][6]

This guide provides a comprehensive framework for the HPLC analysis of this compound. It moves beyond a simple recitation of parameters to explain the scientific rationale behind the chosen conditions, ensuring the method is not only effective but also adaptable and defensible. The protocols are grounded in established analytical principles and validated against the rigorous standards of the International Council for Harmonisation (ICH).[7][8][9][10]

Analyte Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method. The molecule's structure, featuring a nitroaromatic system, a thioether linkage, and an aniline functional group, dictates its chromatographic behavior.[4][11]

PropertyValueSource
CAS Number 54393-89-4[1][2]
Molecular Formula C₉H₁₂N₂O₂S[1][4]
Molecular Weight 212.27 g/mol [2][3]
Appearance Light yellow to reddish-brown solid powder[3][11][12]
Melting Point 42-43 °C[1][3]
Solubility Slightly soluble in Methanol and DMSO; Sparingly soluble in water.[1][2][3]
Predicted pKa -0.54 ± 0.40[1][2][3]

The presence of the nitro and aniline groups on the benzene ring creates a strong chromophore, making the analyte highly suitable for UV-Vis detection.[13] The predicted low pKa indicates the aniline amine is exceptionally weak due to the electron-withdrawing effect of the ortho-nitro group. Consequently, the molecule will exist in a stable, neutral form across a broad pH range, simplifying mobile phase selection for reversed-phase chromatography.

Principle of the HPLC Method

The selected method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity.

  • Stationary Phase: A C18 (octadecylsilane) column is chosen as the stationary phase. Its non-polar alkyl chains provide strong hydrophobic interactions with the moderately non-polar this compound, ensuring adequate retention and separation from more polar impurities.[13][14]

  • Mobile Phase: A polar mobile phase, consisting of a mixture of acetonitrile and water, is used to elute the analyte from the column. Acetonitrile is selected as the organic modifier for its low viscosity and strong elution strength. The ratio of acetonitrile to water is optimized to achieve a suitable retention time and resolution.

  • Detection: A Photodiode Array (PDA) or variable wavelength UV detector is employed. The extended chromophore of the nitroaniline structure results in strong UV absorbance, allowing for sensitive and specific detection.[13]

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a binary or quaternary pump, degasser, autosampler, thermostatted column compartment, and a PDA/UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (>95% purity).[15]

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade, Type I).

    • Methanol (HPLC grade, for sample/standard preparation).

Recommended Chromatographic Conditions
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 245 nm
Run Time 10 minutes

Rationale for Wavelength Selection: While 254 nm is a common wavelength for aromatic compounds[13], a PDA scan of the analyte is recommended to determine the absorbance maximum (λmax) for optimal sensitivity. The nitroaniline chromophore typically exhibits strong absorbance bands between 240 nm and 400 nm. A wavelength of 245 nm is proposed as a robust starting point.

Solution Preparation

Step 1: Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with Methanol.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored under refrigeration (2-8 °C) and protected from light.[3][12]

Step 2: Working Standard Solution (50 µg/mL)

  • Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with the mobile phase (Acetonitrile:Water, 60:40).

  • Mix thoroughly. This solution should be prepared fresh daily.

Step 3: Sample Preparation

  • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of Methanol and sonicate for 15 minutes to dissolve the analyte.

  • Dilute to volume with Methanol and mix well.

  • Pipette 2.5 mL of this solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[13]

Analytical Workflow

The overall analytical process follows a systematic and self-validating sequence to ensure data integrity.

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C System Equilibration B->C D System Suitability Test (SST) C->D E Inject Blank (Mobile Phase) D->E F Inject Standard Solutions E->F G Inject Sample Solutions F->G H Peak Integration & Identification G->H I Quantification & Calculation H->I J Generate Report I->J

Caption: High-level workflow for the HPLC analysis of this compound.

Method Development and Optimization Logic

The development of a robust HPLC method is an iterative process. The following diagram illustrates the decision-making logic used to arrive at the final recommended conditions.

G A Define Analytical Goal: Quantify this compound B Select Mode: Reversed-Phase HPLC (Analyte is moderately non-polar) A->B C Select Column: C18 (Industry standard, good retention) B->C D Select Detector: UV/PDA (Analyte has strong chromophore) B->D F Optimize Mobile Phase (Acetonitrile vs. Methanol, % Organic) C->F E Determine λmax (Inject standard, perform PDA scan) D->E E->F G Fine-Tune Parameters (Flow Rate, Column Temp.) F->G H Perform System Suitability Test G->H I Final Validated Method H->I

Caption: Logical flow diagram for HPLC method development.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[7][16] The following protocols are based on ICH Q2(R2) guidelines.[8][9][10]

System Suitability

Purpose: To ensure the chromatographic system is performing adequately before any analysis. Procedure: Inject the working standard solution (50 µg/mL) five times. Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • % RSD of Peak Area: ≤ 2.0%

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix). Procedure:

  • Inject a blank (mobile phase) to show no interfering peaks at the analyte's retention time.

  • Inject the reference standard solution.

  • Inject a sample solution.

  • If available, inject solutions of known related substances. Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. Peak purity analysis using a PDA detector should pass.

Linearity and Range

Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range. Procedure:

  • Prepare a series of at least five calibration standards from the stock solution, covering a range of 10% to 150% of the working concentration (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

Purpose: To determine the closeness of the test results to the true value. Procedure:

  • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six separate preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Acceptance Criteria: The % RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy. Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve. Acceptance Criteria: The LOQ value should be verified by analyzing a sample at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing/Fronting 1. Column degradation/contamination. 2. Incompatible sample solvent. 3. pH of mobile phase interacting with residual silanols.1. Flush column; replace if necessary. Use a guard column. 2. Dissolve final sample dilution in mobile phase. 3. Add a small amount of buffer (e.g., 0.1% Phosphoric Acid) to the mobile phase.[17]
Retention Time Drift 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Pump malfunction or leaks.1. Prepare mobile phase carefully; use an online degasser. 2. Use a thermostatted column compartment. 3. Check pump seals and connections for leaks.[14]
Baseline Noise/Drift 1. Air bubbles in the detector. 2. Contaminated mobile phase or column. 3. Detector lamp failing.1. Purge the pump and detector. Ensure mobile phase is degassed.[14] 2. Use fresh, high-purity solvents. Flush the system. 3. Check lamp energy and replace if necessary.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be simple, precise, accurate, and robust for the quantitative determination of this compound. The use of a standard C18 column and a straightforward mobile phase makes the method easily transferable to any laboratory with standard HPLC capabilities. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, providing trustworthy data for pharmaceutical quality control and research.

References

Application Note: High-Resolution Purification of 2-Nitro-4-(propylthio)aniline by Normal-Phase Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust methodology for the purification of 2-Nitro-4-(propylthio)aniline, a key metabolite of the anthelmintic drug Albendazole and a valuable intermediate in organic synthesis.[1][2] The inherent physicochemical properties of the molecule, featuring a moderately polar aniline structure with both a highly polar nitro group and a non-polar propylthio side chain, present a unique purification challenge. This document provides a scientifically-grounded, step-by-step protocol for efficient purification using normal-phase flash column chromatography. The narrative emphasizes the rationale behind experimental choices, from method development on Thin-Layer Chromatography (TLC) to scaled-up preparative separation and post-purification analysis, ensuring reproducibility and high purity of the final compound.

Foundational Principles: Compound Analysis and Method Selection

The successful purification of any compound begins with a thorough understanding of its chemical properties. This compound is an aromatic amine with a distinct combination of functional groups that dictate its chromatographic behavior.

Physicochemical Properties of this compound:

PropertyValue / DescriptionSource(s)
Molecular Formula C₉H₁₂N₂O₂S[3][4]
Molecular Weight 212.27 g/mol [2][5]
Appearance Yellow to reddish-brown solid[2][5][6]
Melting Point 110-114 °C[4]
Solubility Sparingly soluble in water; soluble in methanol, DMSO[1][2][6]
LogP (Predicted) 3.78[4]

The molecule's structure is amphiphilic in nature. The primary amine (-NH₂) and nitro (-NO₂) groups are highly polar and capable of engaging in strong hydrogen bonding and dipole-dipole interactions. Conversely, the propylthio (-S-C₃H₇) group and the benzene ring contribute significant non-polar character.

Rationale for Selecting Normal-Phase Chromatography:

Normal-phase chromatography, which utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, is the method of choice for this compound.[7][8] The rationale is based on the following principles:

  • Strong Retention Mechanism: The polar amine and nitro functionalities of the target molecule will interact strongly with the polar silanol groups (Si-OH) on the surface of the silica gel.

  • Selective Elution: By gradually increasing the polarity of the mobile phase (e.g., by adding ethyl acetate to hexane), we can selectively disrupt these interactions and elute the compound. Impurities with different polarities will elute at different rates, enabling separation.

  • Superior Resolution for Polar Analytes: This technique often provides better separation for isomers and compounds with minor differences in their polar functional groups compared to reversed-phase chromatography.[7]

Overall Purification Workflow

The purification process is a systematic workflow designed to be self-validating, moving from small-scale analytical development to preparative-scale purification and final analysis.

Purification_Workflow Crude Crude Sample (Post-Synthesis) TLC Method Development (TLC Solvent Screening) Crude->TLC Dissolve in min. solvent Flash Preparative Purification (Flash Column Chromatography) TLC->Flash Select optimal mobile phase Analysis Fraction Analysis (TLC or HPLC) Flash->Analysis Collect fractions Combine Combine & Evaporate Pure Fractions Analysis->Combine Identify pure fractions Pure Pure Compound (Purity >95%) Combine->Pure Rotary Evaporation Flash_Chromatography_Setup Reservoir Mobile Phase Reservoir Column Glass Column Silica Gel Stationary Phase Sample Band Sand Layer Stopcock Reservoir->Column:head Solvent Flow Pressure Pressure Source (Air/Nitrogen, 1-4 psi) Pressure->Reservoir Collector Fraction Collector (Test Tubes) Column:stopcock->Collector Eluent

References

Protocol for the synthesis of "2-Nitro-4-(propylthio)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-Nitro-4-(propylthio)aniline

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of this compound (CAS No. 54393-89-4). This compound is a critical intermediate in the manufacturing of Albendazole, a broad-spectrum anthelmintic drug, and serves as a significant metabolite in pharmacological studies.[1][2][3] The protocol herein is based on a well-established two-step synthetic pathway starting from 2-nitroaniline, designed for researchers in medicinal chemistry and drug development. It emphasizes mechanistic understanding, operational safety, and validation at each stage.

Introduction and Scientific Background

This compound is an aromatic organic compound featuring an aniline core substituted with a nitro group and a propylthio group.[4] Its molecular structure makes it a valuable building block in organic synthesis.[1] The primary application and interest in this molecule stem from its role as a direct precursor to 4-(propylthio)-o-phenylenediamine, which is subsequently cyclized to form the benzimidazole core of Albendazole.[5] Understanding its synthesis is therefore crucial for the development and supply of this important anti-parasitic agent.

The synthesis strategy detailed below involves two primary transformations:

  • Electrophilic Aromatic Substitution: Introduction of a thiocyanate group at the para position of 2-nitroaniline. The amino group is a strong activating group and an ortho-, para-director, while the nitro group is a deactivating meta-director. The substitution occurs para to the activating amino group.

  • Nucleophilic Alkylation: Conversion of the thiocyanate intermediate to the target propylthioether via reaction with a propyl halide.

This method is adapted from established industrial processes, prioritizing accessible reagents and manageable reaction conditions for a laboratory setting.[5][6]

Reaction Scheme and Workflow

The overall synthetic pathway can be visualized as a two-step process.

Diagram: Synthetic Pathway

Synthesis A 2-Nitroaniline B Step 1: Thiocyanation (NH4SCN, Br2, CH3OH) A->B Reagents C 2-Nitro-4-thiocyanoaniline (Intermediate) B->C Forms D Step 2: Alkylation (CH3(CH2)2Br, Na2S) C->D Reacts with E This compound (Final Product) D->E Yields

Caption: Overall two-step synthesis of this compound.

Diagram: Experimental Workflow

Workflow cluster_step1 Step 1: Thiocyanation cluster_step2 Step 2: Alkylation & Purification s1_setup Setup & Cool s1_reagents Add Reagents (2-Nitroaniline, NH4SCN) s1_setup->s1_reagents s1_bromine Add Bromine (Maintain T < 10°C) s1_reagents->s1_bromine s1_react Stir & React s1_bromine->s1_react s1_precip Precipitate in Water s1_react->s1_precip s1_filter Filter & Wash s1_precip->s1_filter s1_product Crude Intermediate s1_filter->s1_product s2_setup Setup & Dissolve s1_product->s2_setup Use in next step s2_reagents Add Intermediate & Na2S Solution s2_setup->s2_reagents s2_propyl Add n-Propyl Bromide s2_reagents->s2_propyl s2_reflux Reflux Reaction s2_propyl->s2_reflux s2_extract Workup & Extraction s2_reflux->s2_extract s2_purify Recrystallize s2_extract->s2_purify s2_product Pure Final Product s2_purify->s2_product

Caption: Step-by-step experimental workflow for the synthesis protocol.

Materials and Safety

Reagents and Equipment
Reagent / MaterialFormulaM.W. ( g/mol )CAS No.Notes
2-NitroanilineC₆H₆N₂O₂138.1288-74-4Toxic, handle with care.
Ammonium ThiocyanateNH₄SCN76.121762-95-4Harmful if swallowed.
BromineBr₂159.817726-95-6Highly corrosive and toxic. Use in fume hood.
MethanolCH₃OH32.0467-56-1Flammable and toxic.
n-Propyl BromideC₃H₇Br123.00106-94-5Flammable, irritant.
Sodium Sulfide NonahydrateNa₂S·9H₂O240.181313-84-4Corrosive, causes severe skin burns.
DichloromethaneCH₂Cl₂84.9375-09-2Volatile, suspected carcinogen.
Standard GlasswareN/AN/AN/ARound-bottom flasks, condenser, dropping funnel.
Magnetic Stirrer/HotplateN/AN/AN/AFor heating and agitation.
Filtration ApparatusN/AN/AN/ABuchner funnel, filter paper, vacuum flask.
Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves are mandatory at all times.

  • Bromine Handling: Bromine is extremely corrosive and volatile. Dispense it in a fume hood using a glass syringe. Have a sodium thiosulfate solution prepared for quenching spills.

  • Waste Disposal: All organic and aqueous waste must be segregated and disposed of according to institutional guidelines.

  • Exposure: In case of skin or eye contact, rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[7]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-nitroaniline (6.9 g, 50 mmol) and ammonium thiocyanate (9.15 g, 120 mmol) in methanol (80 mL).

  • Cooling: Cool the flask in an ice-salt bath to between 0°C and 5°C.

  • Bromine Addition: Prepare a solution of bromine (8.8 g, 55 mmol) in 10 mL of methanol. Add this solution dropwise to the reaction mixture over 30-40 minutes, ensuring the internal temperature does not exceed 10°C.[5] A precipitate will form during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour, followed by stirring at room temperature for 2 hours.

  • Isolation: Pour the reaction mixture into 400 mL of ice-cold water with stirring. The crude 2-nitro-4-thiocyanoaniline will precipitate as a solid.

  • Filtration: Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove residual salts.

  • Drying: Dry the resulting solid under vacuum. This crude intermediate is typically used in the next step without further purification.

Step 2: Synthesis of this compound
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the crude 2-nitro-4-thiocyanoaniline from Step 1.

  • Sulfide Solution: In a separate beaker, dissolve sodium sulfide nonahydrate (14.4 g, 60 mmol) in 50 mL of water. Add this solution to the flask containing the intermediate.

  • Alkylation: Add n-propyl bromide (7.4 g, 60 mmol) to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours with vigorous stirring.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield this compound as a reddish-brown or yellow solid.[4]

Characterization and Expected Results

PropertyExpected Value
Appearance Reddish-Brown / Yellow Solid[4]
Molecular Formula C₉H₁₂N₂O₂S[2]
Molecular Weight 212.27 g/mol [2]
Melting Point 110-114°C[9][10]
Yield 75-85% (overall)[6]
  • NMR Spectroscopy: The structure should be confirmed by ¹H and ¹³C NMR. Expected ¹H NMR signals would include aromatic protons, an amine singlet, and signals corresponding to the propyl group (triplet, sextet, triplet).

  • Mass Spectrometry: To confirm the molecular weight.

  • HPLC: To assess the purity of the final product.[11]

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can effectively produce this valuable intermediate for applications in pharmaceutical synthesis and related fields. The provided workflow and mechanistic insights are intended to ensure a reproducible and safe laboratory experience.

References

Troubleshooting & Optimization

Optimizing reaction conditions for "2-Nitro-4-(propylthio)aniline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for the synthesis of 2-Nitro-4-(propylthio)aniline (CAS No. 54393-89-4).[1][2] This compound is a critical intermediate in the pharmaceutical industry, most notably in the production of the broad-spectrum anthelmintic drug Albendazole.[3][4] Its purity and yield are paramount for the efficiency and quality of the final active pharmaceutical ingredient (API). This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis, providing in-depth, field-proven insights to optimize your reaction conditions.

Synthesis Overview: Common Pathways

The synthesis of this compound is typically achieved via a multi-step process starting from 2-nitroaniline. While several variations exist, two predominant routes are documented in the literature. The choice of route often depends on factors like raw material cost, safety considerations (toxicity of reagents), and desired throughput.[5][6]

  • Thiocyanation Route: This classic method involves the thiocyanation of 2-nitroaniline to form a 2-nitro-4-thiocyanoaniline intermediate. This is followed by an alkylation step, typically using a propyl halide, to yield the final product.[6][7]

  • Dithioether Route: A more recent approach involves reacting 2-nitroaniline with disulfur dichloride to create a bis(4-amino-3-nitrophenyl) disulfide intermediate. This disulfide is then cleaved and alkylated in a single pot with a propylating agent to afford this compound.[5]

The following diagram illustrates a generalized workflow for the synthesis.

Synthesis_Workflow cluster_route1 Thiocyanation Route cluster_route2 Dithioether Route A1 2-Nitroaniline B1 2-Nitro-4-thiocyanoaniline A1->B1 Thiocyanation (e.g., NH4SCN, Br2) C This compound B1->C Alkylation (e.g., Propyl Bromide, Base) D 4-(Propylthio)-o-phenylenediamine C->D Nitro Group Reduction (e.g., Na2S, Raney Ni) A2 2-Nitroaniline B2 bis(4-amino-3-nitrophenyl) disulfide A2->B2 Condensation (e.g., S2Cl2) B2->C Reductive Alkylation (e.g., Na2S, Chloropropane) E Albendazole D->E Cyclocondensation

Caption: Generalized synthetic pathways to this compound and its subsequent conversion to Albendazole.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for introducing the propylthio group onto the aniline ring?

A1: The reaction is a classic example of a Nucleophilic Aromatic Substitution (SNAr) mechanism.[8] The aniline ring itself is typically electron-rich and thus reactive towards electrophiles. However, the presence of a strongly electron-withdrawing nitro group (-NO₂) ortho and para to the site of substitution makes the aromatic ring electron-deficient (electrophilic). This activation is crucial. The nucleophile (in this case, a propylthiolate anion, CH₃CH₂CH₂S⁻, generated in situ) attacks the carbon atom bearing a leaving group (like a thiocyanate or as part of a disulfide cleavage), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9] The aromaticity is then restored by the departure of the leaving group. The ortho/para positioning of the nitro group is essential for stabilizing the negative charge of the Meisenheimer complex through resonance.[9]

Q2: Why is a phase transfer catalyst (PTC) such as methyl tributyl ammonium chloride mentioned in some protocols?

A2: A PTC is employed when reactants are present in immiscible phases, for example, an aqueous solution of a nucleophile (like sodium cyanide or sodium sulfide) and an organic solution containing the aromatic substrate.[6][10] The PTC, which has both hydrophilic and lipophilic properties, transports the nucleophilic anion from the aqueous phase into the organic phase, thereby dramatically increasing the reaction rate. This avoids the need for expensive, anhydrous polar aprotic solvents.

Q3: What are the primary safety concerns during this synthesis?

A3: The specific hazards depend on the chosen synthetic route.

  • Thiocyanation Route: This path often involves bromine and sodium cyanide. Bromine is highly corrosive and toxic, while sodium cyanide is acutely toxic and releases deadly hydrogen cyanide gas if acidified.[10] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Dithioether Route: This route uses disulfur dichloride, which is corrosive and reacts violently with water. It also utilizes sodium sulfide, which can release toxic hydrogen sulfide gas upon contact with acids.[5]

  • General: Organic solvents like methanol are flammable. The final product and intermediates are aniline derivatives and should be handled as potentially toxic. A thorough risk assessment is mandatory before commencing any work.

Q4: Can I use other alkylating agents besides propyl bromide or chloropropane?

A4: Yes, other propylating agents like propyl iodide or propyl tosylate can be used. The choice often comes down to a balance of reactivity and cost. Propyl iodide is more reactive but also more expensive and less stable. Propyl bromide and chloropropane offer a good compromise for industrial applications.[5][6] Reactivity generally follows the order I > Br > Cl. If using a less reactive agent like chloropropane, more forcing conditions (e.g., higher temperature) may be required to achieve a reasonable reaction rate.[5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or Inconsistent Yield

Question Possible Cause & Scientific Rationale Recommended Solution
My reaction seems to stall, and TLC analysis shows significant unreacted starting material. What should I do? Insufficient reaction temperature or time. The alkylation step is often temperature-dependent. For example, in the dithioether route, dropping the temperature from 55 °C to 30 °C can decrease the alkylation yield from over 85% to around 65%.[5] The reaction may require a certain activation energy that is not met at lower temperatures.Optimize Temperature and Time: Systematically increase the reaction temperature in 5-10 °C increments, monitoring the reaction by TLC or HPLC. For the dithioether alkylation, maintaining the temperature at 55 °C is critical for high conversion.[5] Extend the reaction time and continue monitoring until no further consumption of the starting material is observed.
The yield is low, and I'm observing multiple unidentified spots on my TLC plate. What's happening? Side reactions or product decomposition. Aniline derivatives can be susceptible to oxidation. Furthermore, if using a strong base, side reactions with the nitro group or other functionalities can occur. Excessively high temperatures can also lead to decomposition, often observed as the formation of tarry by-products. Direct nitration of aniline, for instance, is known to produce tarry oxidation products.[11]Control Reaction Atmosphere & Temperature: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation. Avoid excessive heating. Ensure your reagents are pure, as impurities can catalyze side reactions. If using the thiocyanate route, impurities in the intermediate can carry through and complicate the subsequent alkylation step.[5]
My yield is significantly lower than reported in the literature, despite following the protocol. Poor quality of reagents or inefficient stirring. Sodium sulfide, for example, is hygroscopic and its nonahydrate form is common. Using anhydrous or partially hydrated material without adjusting the molar quantity can lead to incorrect stoichiometry. In biphasic reactions, inefficient stirring can severely limit the interfacial area, reducing the reaction rate.Verify Reagent Quality and Improve Mass Transfer: Use fresh or properly stored reagents. If using a hydrate like sodium sulfide nonahydrate, ensure the correct molecular weight is used for molar calculations.[5] For heterogeneous or biphasic mixtures, use a mechanical stirrer and ensure a vortex is formed to maximize mixing.

Problem 2: Product Purity and Isolation Issues

Question Possible Cause & Scientific Rationale Recommended Solution
The crude product is an oil and won't crystallize. How can I purify it? Presence of impurities. Impurities act as a "solvent" for the desired product, depressing its melting point and inhibiting lattice formation (crystallization). Oiling out is a common sign of impure compounds.Attempt Purification by Column Chromatography: Use column chromatography to separate the desired product from impurities. A typical mobile phase could be a gradient of ethyl acetate in hexane.[7] Once a purer fraction is obtained (as confirmed by TLC/HPLC), attempt crystallization again, possibly from a different solvent system (e.g., methanol/water or ethanol).
I'm getting a significant amount of a by-product. How do I identify and prevent it? Uncontrolled reaction conditions. A common by-product could be the result of over-alkylation, reaction at an undesired position, or a side-reaction involving the solvent. For example, in the presence of a strong base, the amino group could potentially be deprotonated and react.Characterize the By-product and Adjust Conditions: Isolate the by-product and characterize it using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR). Understanding its structure will provide clues to its formation. To prevent it, you may need to adjust stoichiometry (e.g., use only a slight excess of the alkylating agent), lower the reaction temperature, or change the base.
The work-up involves an extraction, but I'm getting a persistent emulsion. Formation of finely dispersed particles or surfactants. The presence of insoluble salts or tarry materials can stabilize the interface between the organic and aqueous layers, preventing separation.Strategies to Break Emulsions: Add a saturated brine solution (aqueous NaCl), which increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle stirring or filtration through a pad of Celite® can also be effective. In some cases, adding a small amount of a different organic solvent can change the phase properties and facilitate separation.

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Caption: A decision-making workflow for troubleshooting common synthesis issues.

Data Summary Table

The following table summarizes reaction conditions for the alkylation step of the dithioether route, adapted from patent literature.[5] This highlights the critical effect of temperature on reaction yield.

EntryDithioether (g)Methanol (g)Sodium Sulfide Nonahydrate (g)Chloropropane (g)Temperature (°C)Alkylation Yield (%)
135.0170.0349.7317.763064.60
220.6141.2332.2010.465597.08
330.2660.5347.2815.355595.64
435.0870.1754.8117.805586.94
535.3770.7350.2317.945587.38

Detailed Experimental Protocol (Dithioether Route)

This protocol is adapted from a patented procedure and should be performed by qualified personnel with appropriate safety precautions.[5]

Step 1: Synthesis of bis(4-amino-3-nitrophenyl) disulfide

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-nitroaniline and a solvent (e.g., an inert chlorinated hydrocarbon).

  • Cool the mixture to 0-5 °C.

  • Slowly add disulfur dichloride (S₂Cl₂) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of 2-nitroaniline.

  • Filter the resulting solid precipitate, wash with a small amount of cold solvent, and then with water to remove any residual acid.

  • Dry the solid under vacuum to obtain the dithioether intermediate.

Step 2: Synthesis of this compound

  • Charge a four-necked flask with the dithioether intermediate from Step 1, methanol, and sodium sulfide nonahydrate (Na₂S·9H₂O).

  • Heat the mixture to 55 °C and hold for 30 minutes with vigorous stirring. The mixture should change color as the disulfide bond is cleaved.

  • At 55 °C, add 1-chloropropane dropwise over a period of 30-60 minutes.

  • Maintain the reaction at 55 °C, monitoring its progress by TLC or HPLC. The reaction is typically complete within 3-5 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

References

Technical Support Center: Synthesis of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Nitro-4-(propylthio)aniline. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during the synthesis of this key intermediate. As an important precursor in the manufacturing of pharmaceuticals like Albendazole, ensuring the purity and yield of this compound is critical.[1][2] This guide provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. The foundational principle of this reaction is the displacement of a leaving group (typically a halide) from an aromatic ring by a nucleophile. The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), positioned ortho or para to the leaving group.[3] This nitro group stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby lowering the activation energy and allowing the substitution to proceed.[3][4][5]

A prevalent laboratory and industrial route involves the reaction of 4-chloro-2-nitroaniline with a propylthiol source, such as sodium propanethiolate.

General Synthetic Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reagents Prepare Reagents (4-chloro-2-nitroaniline, propanethiol, base, solvent) setup Assemble Inert Atmosphere Reaction Setup reagents->setup reaction Combine Reagents & Execute Reaction (Monitor by TLC/HPLC) setup->reaction quench Quench Reaction reaction->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry evap Evaporate Solvent (Crude Product) dry->evap purify Purification (Column Chromatography or Recrystallization) evap->purify analyze Characterization (NMR, MS, HPLC Purity) purify->analyze final_product Pure this compound analyze->final_product

Caption: General experimental workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific problems encountered during the synthesis in a practical Q&A format.

Q1: My SNAr reaction is sluggish or stalls completely. How can I improve the conversion rate?

Answer: A stalled reaction points to issues with activation energy, reagent activity, or interfering substances. Here are the primary factors to investigate:

  • The Role of the Base: The nucleophile in this reaction is the propylthiolate anion (CH₃CH₂CH₂S⁻), not the neutral propanethiol. A sufficiently strong base is required to deprotonate the thiol.

    • Troubleshooting: Ensure your base is strong enough (e.g., sodium hydride, sodium methoxide) and added in at least a stoichiometric amount (1.0-1.2 equivalents). If using a weaker base like potassium carbonate, the reaction will require higher temperatures and longer reaction times. Ensure the base is fresh and has not been deactivated by atmospheric moisture.

  • Solvent Choice is Crucial: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions. They effectively solvate the cation (e.g., Na⁺) without strongly solvating the thiolate anion, thus preserving its nucleophilicity.[4] Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Troubleshooting: Switch from protic or nonpolar solvents to a high-quality, anhydrous polar aprotic solvent like DMF or DMSO.

  • Temperature: While the reaction is activated by the nitro group, thermal energy is still required.

    • Troubleshooting: If the reaction is slow at room temperature, gradually increase the heat to 50-80 °C. Monitor the reaction by TLC or HPLC to track the consumption of the starting material, 4-chloro-2-nitroaniline.

Q2: My final product is contaminated with a significant impurity. How do I identify and prevent it?

Answer: Impurity profiling is key. The identity of the impurity provides direct clues about the underlying issue in the reaction. The diagram below illustrates the most common impurity formation pathways.

SM 4-Chloro-2-nitroaniline + Propanethiol Product This compound (Target Product) SM->Product Incomplete Reaction Sulfoxide 2-Nitro-4-(propylsulfinyl)aniline (Sulfoxide) Product->Sulfoxide Mild Oxidation (O₂, air) Sulfone 2-Nitro-4-(propylsulfonyl)aniline (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Common impurity pathways in this compound synthesis.

Sub-Question 2a: I suspect the impurity is unreacted 4-chloro-2-nitroaniline. How do I confirm and fix this?
  • Identification: The starting material, 4-chloro-2-nitroaniline, is less polar than the product. On a normal-phase TLC plate, it will have a higher Rf value. To confirm, run a TLC with three lanes: starting material, your crude product, and a co-spot of both. If the impurity spot in your product lane aligns perfectly with the starting material and intensifies in the co-spot lane, you have confirmed its identity.

  • Prevention & Resolution: This is a conversion issue. Refer to the solutions in Q1 : use a stronger base, a better solvent, increase the temperature, or extend the reaction time.

Sub-Question 2b: I see a new, more polar spot on my TLC. Could it be an oxidation product?
  • Identification: Highly likely. The thioether moiety is susceptible to oxidation, forming the corresponding sulfoxide and, subsequently, the sulfone.[6][7][8] Both are significantly more polar than the parent thioether.

    • Sulfoxide: 2-Nitro-4-(propylsulfinyl)aniline (M+16 relative to product).

    • Sulfone: 2-Nitro-4-(propylsulfonyl)aniline (M+32 relative to product). Mass spectrometry is the definitive tool for identification. An observed mass corresponding to M+16 or M+32 of your product is a strong indicator of these oxidation impurities.

  • Prevention: Oxidation is typically caused by atmospheric oxygen, especially at elevated temperatures.

    • Inert Atmosphere: Always run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

    • Control Temperature: Avoid excessive heating, as it can accelerate oxidation rates.

Q3: What are the best practices for purifying the crude product?

Answer: The choice of purification method depends on the scale and the nature of the impurities.

  • Column Chromatography: This is the most effective method for removing both more-polar (oxidation products) and less-polar (starting material) impurities. A silica gel column is standard.

    • Recommended Eluent System: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A gradient of 5% to 30% ethyl acetate in hexane is a good starting point for elution. The bright yellow-orange product band is typically easy to visualize.

  • Recrystallization: If the crude product is relatively pure (>90%) and the primary impurity is the starting material or the sulfoxide, recrystallization can be an efficient purification method.

    • Solvent Screening: Test solubility in various solvents. A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, isopropanol, or mixed solvent systems like ethyl acetate/hexane are excellent candidates.

Q4: What analytical techniques should I use to monitor the reaction and confirm the final product?

Answer: A multi-faceted approach is recommended for robust analysis.

Analytical MethodApplicationKey Information Provided
Thin Layer Chromatography (TLC) Reaction MonitoringRapidly shows the consumption of starting materials and formation of product and byproducts.
High-Performance Liquid Chromatography (HPLC) Purity Assessment & QuantificationProvides accurate quantification of product purity and impurity levels. A reverse-phase method is standard.[9][10]
Mass Spectrometry (MS) Identity ConfirmationConfirms the molecular weight of the product and helps identify impurities (e.g., M+16 for sulfoxide).
Nuclear Magnetic Resonance (NMR) Structural Elucidation¹H and ¹³C NMR provide definitive structural confirmation of the final product.

Section 3: Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via SNAr

This protocol is a representative example and should be adapted and optimized based on laboratory safety procedures and specific experimental goals.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add anhydrous DMF (10 mL per 1 g of 4-chloro-2-nitroaniline).

  • Nucleophile Generation: Add 1-propanethiol (1.1 equivalents) to the DMF. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • SNAr Reaction: Add 4-chloro-2-nitroaniline (1.0 equivalent) to the reaction mixture. Remove the ice bath and allow the reaction to warm to room temperature. Heat to 60 °C and monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude orange solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical Method for Purity Assessment by HPLC

This is a starting point for method development, based on published literature.[9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shaping). A starting point could be 60:40 Acetonitrile:Water.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or a wavelength maximum determined by a UV scan).

  • Column Temperature: 30-40 °C.[10]

References

Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-(propylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Understanding the Synthetic Landscape

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The two most prevalent synthetic routes are:

  • Route A: Thiocyanation of o-Nitroaniline followed by Alkylation. This is the most commonly cited method.

  • Route B: Condensation of o-Nitroaniline with Disulfur Dichloride followed by Alkylation. This newer route offers a potentially higher yield and avoids the use of highly toxic cyanides.[1]

This guide will provide troubleshooting and frequently asked questions (FAQs) for both routes, with a focus on practical solutions to common experimental hurdles.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, let's visualize the two primary synthetic routes.

Synthetic_Pathways cluster_0 Route A: Thiocyanation & Alkylation cluster_1 Route B: Condensation & Alkylation o-Nitroaniline_A o-Nitroaniline Thiocyano_Intermediate 2-Nitro-4-thiocyanoaniline o-Nitroaniline_A->Thiocyano_Intermediate NH4SCN, Br2 or Cl2 Final_Product_A This compound Thiocyano_Intermediate->Final_Product_A n-PrBr/Cl-Pr, Base (NaCN or Na2S), PTC (optional) o-Nitroaniline_B o-Nitroaniline Dithioether_Intermediate Dithioether Intermediate o-Nitroaniline_B->Dithioether_Intermediate S2Cl2, Catalyst Final_Product_B This compound Dithioether_Intermediate->Final_Product_B Cl-Pr, Na2S

Caption: Overview of the two primary synthetic routes to this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Part 1: Route A - Thiocyanation of o-Nitroaniline

Q1: My thiocyanation reaction of o-nitroaniline is giving a low yield and multiple spots on TLC. What's going wrong?

A1: This is a common issue in electrophilic aromatic substitution of anilines. The strong activating nature of the amino group can lead to side reactions.[2] Here are the likely causes and solutions:

  • Over-bromination/chlorination: The use of excess halogen can lead to the formation of halogenated side products on the aromatic ring.

    • Solution: Carefully control the stoichiometry of the halogen. Add the halogen solution dropwise at a low temperature (0-5 °C) to minimize side reactions.[3]

  • Formation of undesired isomers: While the para-substituted product is major, some ortho-substitution might occur.

    • Solution: Precise temperature control is crucial. Lower temperatures generally favor para-substitution.

  • Reaction with the amino group: The amino group itself can be susceptible to oxidation or other side reactions with the halogen.

    • Solution: Consider protecting the amino group as an acetanilide before thiocyanation. This attenuates the activating effect of the amino group and can lead to a cleaner reaction.[4] The protecting group can be removed by hydrolysis after the thiocyanation step.

  • Formation of 2-amino-4-nitrobenzothiazole: This cyclized byproduct can form under certain conditions.[5]

    • Solution: Ensure the reaction conditions, particularly the solvent and temperature, are optimized for the desired thiocyanation. Acetic acid is a reported solvent that can favor the formation of 2-nitro-4-thiocyanoaniline.[5]

Q2: I'm struggling with the work-up of the thiocyanation reaction. How can I effectively isolate the 2-nitro-4-thiocyanoaniline intermediate?

A2: The work-up is critical for obtaining a clean intermediate for the next step.

  • Precipitation: The crude product can often be precipitated by pouring the reaction mixture into an ice-water slurry.[3]

  • Filtration and Washing: The precipitated solid should be filtered and washed thoroughly with cold water to remove inorganic salts like ammonium bromide.

  • Recrystallization: For higher purity, recrystallization is recommended. While specific solvents for this intermediate are not extensively detailed, a common approach for nitroanilines is to use aqueous ethanol.[6] Experiment with different ratios of ethanol and water to find the optimal conditions for your product.

Part 2: Route A - Alkylation of 2-Nitro-4-thiocyanoaniline

Q3: My alkylation step has a low conversion rate. How can I improve the yield of this compound?

A3: Low conversion in the alkylation step often points to issues with the nucleophilicity of the sulfur, the reactivity of the alkylating agent, or inefficient phase transfer.

  • Choice of Base:

    • Sodium Cyanide (NaCN): This is a common reagent but is highly toxic. It acts as both the base and a source of cyanide ions that displace the thiocyanate group.[1][3]

    • Sodium Sulfide (Na₂S): A less toxic alternative, sodium sulfide can also be effective. The reaction likely proceeds through the in-situ formation of a thiolate anion, which is a potent nucleophile.[1]

    • Troubleshooting: Ensure your base is fresh and anhydrous, as water can interfere with the reaction.

  • Role of the Phase-Transfer Catalyst (PTC):

    • Why use a PTC? When using a two-phase system (e.g., an aqueous solution of the base and an organic solution of the reactants), a PTC like tetrabutylammonium bromide (TBAB) or methyl tributyl ammonium chloride is crucial.[1][3] The PTC transports the nucleophile (e.g., cyanide or hydrosulfide anion) from the aqueous phase to the organic phase where the reaction occurs.[7]

    • Troubleshooting: If the reaction is slow, ensure you are using an appropriate amount of PTC (typically 1-5 mol%). The catalyst should be soluble in both phases to be effective.

  • Alkylating Agent:

    • n-Propyl Bromide vs. Chloropropane: n-Propyl bromide is more reactive than chloropropane but also more expensive.[1] If using chloropropane, you may need to use more forcing conditions (higher temperature, longer reaction time).

  • Temperature: The reaction temperature is a critical parameter. For the reaction with chloropropane and sodium sulfide, a temperature of 50-60 °C is recommended.[1]

Q4: I am observing significant amounts of dialkylated byproducts. How can I control the selectivity for mono-alkylation?

A4: The formation of dialkylated products can be an issue if the reaction conditions are not well-controlled.

  • Stoichiometry: Use a slight excess of the 2-nitro-4-thiocyanoaniline relative to the propylating agent. This will increase the probability of the propylating agent reacting with the starting material rather than the mono-alkylated product.

  • Slow Addition: Add the propylating agent slowly to the reaction mixture to maintain a low concentration of it throughout the reaction. This disfavors the second alkylation step.[8]

Part 3: Route B - Condensation with Disulfur Dichloride and Alkylation

Q5: I am considering the alternative synthesis route using disulfur dichloride. What are the main advantages and challenges of this method?

A5: This route, as described in a recent patent, offers several potential advantages.[1]

  • Advantages:

    • Higher Yield: The reported total yield can be significantly higher than the traditional thiocyanation route.[1]

    • Avoids Toxic Cyanides: This route eliminates the use of highly toxic sodium cyanide.[1]

    • Cost-Effective Reagents: It utilizes cheaper reagents like chloropropane instead of n-propyl bromide.[1]

  • Challenges and Safety Considerations:

    • Disulfur Dichloride (S₂Cl₂): This reagent is highly corrosive, toxic, and reacts violently with water. It must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[9][10]

    • Catalyst System: The condensation step requires a catalyst, such as a mixture of activated clay and pseudo-boehmite.[1] The preparation and handling of the catalyst may require specific procedures.

    • Reaction Control: The condensation reaction needs to be carefully controlled to avoid the formation of polymeric byproducts.

Q6: What are the key parameters to control in the alkylation step of the dithioether intermediate?

A6: The alkylation of the dithioether intermediate with chloropropane in the presence of sodium sulfide is a crucial step in Route B.

  • Temperature: The optimal temperature for this alkylation is reported to be between 50-60 °C. Lower temperatures can lead to significantly lower yields.[1]

  • Molar Ratios: The molar ratio of the dithioether intermediate to sodium sulfide and chloropropane is critical. A molar ratio of approximately 1:2.1-2.5 for both reagents is recommended for optimal yield.[1]

  • Solvent: An alcohol-based organic solvent such as methanol is typically used.[1]

Purification of this compound

Q7: My final product is impure. What is the best way to purify this compound?

A7: High purity is essential, especially for applications in drug development.

  • Recrystallization: This is often the first step in purification.

    • Solvent Selection: While specific data is limited, a common solvent system for similar compounds is a mixture of ethanol and water.[6] You may also try recrystallization from chloroform-hexane at low temperatures (-50 to -70°C).[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures.

  • Column Chromatography: For removing closely related impurities, column chromatography is the most effective method.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal ratio will depend on the specific impurities present and should be determined by thin-layer chromatography (TLC) first. A good starting point would be a hexane:ethyl acetate gradient.

Quantitative Data for Optimization

The following table summarizes the reported yields for the alkylation step in the synthesis of this compound via the dithioether intermediate (Route B) under different temperature conditions, as described in patent CN110498752B.[1]

Temperature (°C)Alkylation Reaction Yield (%)Total Reaction Yield (%)
3064.6061.39
55up to 98.05up to 84.13

This data clearly indicates the critical role of temperature in maximizing the yield of the alkylation step.

Experimental Protocols

Route B: Alkylation of Dithioether Intermediate

This protocol is based on the procedure described in patent CN110498752B.[1]

  • Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add the dithioether intermediate (1 equivalent) and methanol.

  • Addition of Base: Add sodium sulfide nonahydrate (2.1-2.5 equivalents) to the mixture.

  • Heating and Alkylation: Heat the mixture to 55 °C and maintain for 30 minutes. Then, add chloropropane (2.1-2.5 equivalents) dropwise while maintaining the temperature at 55 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Work-up: After the reaction is complete, cool the mixture and isolate the product by filtration or extraction. Further purification can be done by recrystallization or column chromatography.

Safety First: A Crucial Reminder

The synthesis of this compound involves the use of hazardous materials. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

  • o-Nitroaniline: Toxic and an irritant.

  • Bromine/Chlorine: Highly corrosive and toxic.

  • Sodium Cyanide: Highly toxic.

  • Disulfur Dichloride: Corrosive, toxic, and reacts violently with water.[9][10]

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizing the Troubleshooting Workflow

A logical approach to troubleshooting is essential for efficient problem-solving in the lab.

Troubleshooting_Workflow cluster_thiocyanation Thiocyanation Issues cluster_alkylation Alkylation Issues cluster_purification Purification Issues Start Low Yield or Impure Product Identify_Step Identify Problematic Step (TLC/HPLC Analysis) Start->Identify_Step Thiocyanation Thiocyanation Step (Route A) Identify_Step->Thiocyanation Alkylation Alkylation Step (Route A or B) Identify_Step->Alkylation Purification Purification Step Identify_Step->Purification Check_Halogen Check Halogen Stoichiometry Thiocyanation->Check_Halogen Check_Base Verify Base Quality & Stoichiometry Alkylation->Check_Base Recrystallize Optimize Recrystallization Solvent Purification->Recrystallize Control_Temp Control Temperature (0-5 °C) Check_Halogen->Control_Temp Protect_Amine Consider Amino Group Protection Control_Temp->Protect_Amine Use_PTC Use/Optimize Phase-Transfer Catalyst Check_Base->Use_PTC Optimize_Temp Optimize Temperature (50-60 °C for Route B) Use_PTC->Optimize_Temp Slow_Addition Slow Addition of Alkylating Agent Optimize_Temp->Slow_Addition Column_Chrom Develop Column Chromatography Method Recrystallize->Column_Chrom

Caption: A decision-tree workflow for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Purification of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Nitro-4-(propylthio)aniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. Here, we provide in-depth, field-proven insights and practical solutions in a user-friendly question-and-answer format.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of the anthelmintic drug Albendazole.[1][2] Its purification is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). However, its unique chemical structure, featuring a nitro group, an aniline moiety, and a propylthio group, presents several purification challenges. These include the removal of structurally similar impurities, potential thermal degradation, and the lability of the thioether linkage to oxidation.

This guide will address these challenges head-on, providing you with the necessary knowledge to optimize your purification protocols, troubleshoot common issues, and ensure the high purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, some common impurities to be aware of include:

  • Unreacted Starting Materials: A primary impurity can be the precursor, 2-nitro-4-thiocyanoaniline.[3][4]

  • Isomeric Impurities: Depending on the nitration and thiocyanation steps, you may encounter other positional isomers.

  • Oxidation Byproducts: The propylthio group can be susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[5]

  • Byproducts from Side Reactions: The synthesis of this compound can sometimes generate byproducts that are structurally similar and can be challenging to separate.[6]

Troubleshooting Guide: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. However, finding the optimal conditions for this compound can be tricky.

Q2: My this compound is not crystallizing from a single solvent. What should I do?

A2: It is common for a single solvent to not be ideal for recrystallization. In such cases, a mixed-solvent system is highly effective. The principle is to use a "good" solvent in which the compound is soluble when hot, and a "miscible" anti-solvent in which the compound is insoluble.

Recommended Solvent System:

A combination of a polar protic solvent like ethanol or methanol with water can be effective.[7] Alternatively, a mixture of a more polar solvent that dissolves the compound and a non-polar solvent to induce precipitation can be used. A patent for a similar compound suggests crystallization from a chloroform-hexane mixture at low temperatures (-50 to -70°C), which could be adapted for this compound.[8]

Step-by-Step Mixed-Solvent Recrystallization Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (the "good" solvent).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add water (the "anti-solvent") dropwise until you observe persistent cloudiness.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to avoid any potential thermal degradation.

Q3: I am getting an oil instead of crystals during recrystallization. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution above its melting point. Here are some solutions:

  • Increase the amount of the "good" solvent: This will keep the compound dissolved at a lower temperature.

  • Lower the temperature of the solution before adding the anti-solvent.

  • Use a different solvent system: Experiment with other solvent combinations.

  • Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation and induce crystallization.

  • Seed the solution: Add a small crystal of pure this compound to the cooled solution to initiate crystallization.

Troubleshooting Guide: Column Chromatography

For impurities that are difficult to remove by recrystallization, column chromatography is a powerful alternative.

Q4: What is a good starting point for developing a column chromatography method for this compound?

A4: A good starting point is to use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. The goal is to find a mobile phase that provides good separation between your desired compound and its impurities, with an Rf value for the product ideally between 0.2 and 0.4.

Recommended Stationary and Mobile Phases:

  • Stationary Phase: Silica gel is a common and effective choice for the separation of moderately polar compounds like nitroanilines.[9][10]

  • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[11][12] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

General Column Chromatography Protocol:

  • TLC Analysis: Develop a suitable mobile phase using TLC. For nitroanilines, a mixture of cyclohexane and ethyl acetate has been shown to be effective.[13]

  • Column Packing: Pack a column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify the pure fractions containing this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: Nitroanilines can be sensitive to the acidic nature of silica gel, which can lead to degradation. Here are some troubleshooting steps:

  • Deactivate the Silica Gel: Neutralize the silica gel by washing it with a solvent containing a small amount of a non-volatile base like triethylamine before packing the column.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

  • Work Quickly: Minimize the time the compound spends on the column.

  • Consider Reverse-Phase Chromatography: An HPLC method using a C18 column with a mobile phase of acetonitrile and water has been reported for the analysis of this compound and can be scaled up for preparative purification.[14]

Special Considerations: Stability

Q6: How stable is the propylthio group during purification? Should I be concerned about oxidation?

A6: Yes, the thioether group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of oxidizing agents or under harsh conditions. While generally stable, prolonged exposure to air and heat can promote oxidation.

Preventative Measures:

  • Use Fresh Solvents: Avoid using old or peroxide-containing solvents.

  • Work Under an Inert Atmosphere: For sensitive applications, performing purification steps under nitrogen or argon can minimize oxidation.

  • Avoid Excessive Heat: Use moderate temperatures for drying and solvent removal.

  • Storage: Store the purified compound in a cool, dark place, preferably under an inert atmosphere.[15]

Q7: Is this compound thermally stable?

Data Summary and Workflow Visualization

To aid in your purification strategy, the following table summarizes key parameters.

Purification MethodStationary PhaseRecommended Mobile/Solvent SystemKey Considerations
Recrystallization N/AEthanol/Water or Chloroform/HexanePotential for "oiling out"; slow cooling is crucial.
Column Chromatography Silica Gel (60-120 mesh)Hexane/Ethyl Acetate (gradient)Potential for degradation on acidic silica; monitor fractions by TLC.
Preparative HPLC C18 Reverse PhaseAcetonitrile/WaterScalable from analytical methods; good for high-purity requirements.[14]

Purification Decision Workflow:

PurificationWorkflow start Crude this compound recrystallization Attempt Recrystallization (e.g., Ethanol/Water) start->recrystallization check_purity1 Check Purity (TLC/HPLC) recrystallization->check_purity1 pure_product Pure Product check_purity1->pure_product Purity ≥ 99% column_chromatography Perform Column Chromatography (Silica Gel, Hexane/EtOAc) check_purity1->column_chromatography Purity < 99% check_purity2 Check Purity (TLC/HPLC) column_chromatography->check_purity2 check_purity2->pure_product Purity ≥ 99% prep_hplc Consider Preparative HPLC (C18, ACN/Water) check_purity2->prep_hplc Persistent Impurities check_purity3 Check Purity (HPLC) prep_hplc->check_purity3 check_purity3->pure_product Purity ≥ 99.5%

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: Identification of Genotoxic Impurities in 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with "2-Nitro-4-(propylthio)aniline." It is designed to address common challenges and questions related to the identification and control of genotoxic impurities (GTIs), ensuring the safety and regulatory compliance of your active pharmaceutical ingredient (API).

Introduction: Why Focus on Genotoxic Impurities in this compound?

This compound is a key intermediate in the synthesis of various pharmaceuticals, notably the anthelmintic drug Albendazole.[1][2][3][4] Its chemical structure, containing both a nitroaromatic and an aniline moiety, raises alerts for potential genotoxicity.[5][6][7][8][9][10] These structural features are known to be associated with compounds that can interact with DNA, potentially leading to mutations and an increased risk of cancer.[1][11][12][13][14]

Regulatory bodies worldwide, guided by frameworks like the ICH M7 guideline, mandate strict control of such impurities in pharmaceutical products to protect patient safety.[11][15][16][17][18] The Threshold of Toxicological Concern (TTC) concept is often applied, which sets a generic exposure level for GTIs (typically 1.5 µ g/day ) below which there is a negligible risk to human health.[12][19][20][21][22] This necessitates the development of highly sensitive and specific analytical methods to detect and quantify these impurities at trace levels.

This support center will guide you through the logical steps of risk assessment, analytical method development, and troubleshooting for the identification of genotoxic impurities in this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential genotoxic impurities associated with the synthesis of this compound?

A1: Based on common synthetic routes, the primary potential genotoxic impurities can be categorized as follows:

  • Starting Materials and Reagents: Unreacted starting materials like o-nitroaniline and reagents such as n-propyl bromide or chloropropane can carry over into the final product.[4][23][24] Halogenated hydrocarbons, in particular, are a well-known class of genotoxic compounds.

  • Intermediates: The intermediate, 2-nitro-4-thiocyanoaniline, formed during some synthetic pathways, could persist as an impurity.[1][23]

  • By-products: Side reactions during the synthesis can lead to the formation of various by-products. For instance, impurities can be generated during the synthesis of 2-nitro-4-thiocyanoaniline.[23]

  • Degradation Products: The molecule can degrade under stress conditions such as heat, light, oxidation, and extreme pH, forming new, potentially genotoxic species.[25][26][27]

It is crucial to have a thorough understanding of the specific synthetic process being used to anticipate the likely impurities.

Troubleshooting Guides

Issue 1: I am having difficulty developing a sufficiently sensitive analytical method to detect potential GTIs at the TTC level.

This is a common challenge due to the low concentration limits required for GTIs. Here's a systematic approach to troubleshooting your method development:

Step 1: Technique Selection

The choice of analytical technique is paramount and depends on the physicochemical properties of the target impurities.[5][6][28]

  • For Volatile and Semi-Volatile Impurities: Gas Chromatography (GC) is often the preferred technique.[5][6][29]

    • Headspace GC-MS: Ideal for highly volatile impurities like residual solvents (e.g., n-propyl bromide). This technique minimizes matrix effects from the API.

    • Direct Injection GC-MS: Suitable for semi-volatile compounds. Using Single Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity.[6][30]

  • For Non-Volatile and Thermally Labile Impurities: Liquid Chromatography (LC) is the method of choice.[28]

    • LC-MS/MS (Tandem Mass Spectrometry): This is the gold standard for trace-level quantification of non-volatile GTIs due to its high sensitivity and specificity.[22][31][32][33][34] Multiple Reaction Monitoring (MRM) mode provides excellent selectivity by monitoring a specific parent-to-daughter ion transition.

Step 2: Optimizing Chromatographic Conditions

  • Column Selection: For LC, a C18 column is a good starting point. For GC, a mid-polar column is often suitable for a range of potential impurities.

  • Mobile/Carrier Gas Flow Rate: Optimize for the best separation and peak shape.

  • Gradient Elution (LC) / Temperature Programming (GC): These are critical for resolving multiple impurities with different properties from the API and each other.

Step 3: Enhancing Mass Spectrometric Detection

  • Ionization Source: Electrospray ionization (ESI) is common for LC-MS, while electron ionization (EI) is standard for GC-MS. Optimize the source parameters (e.g., capillary voltage, gas flow, temperature) for your specific analytes.

  • Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated to achieve the best mass accuracy and sensitivity.

Workflow for Analytical Method Selection:

Caption: Decision workflow for selecting the appropriate analytical technique.

Issue 2: How do I confirm the identity of an unknown peak suspected to be a genotoxic impurity?

Confirming the structure of an unknown impurity is a critical step. A multi-faceted approach is required:

Step 1: High-Resolution Mass Spectrometry (HRMS)

  • HRMS provides a highly accurate mass measurement of the unknown peak, allowing for the determination of its elemental composition.[22] This is a powerful tool for generating potential molecular formulas.

Step 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Studies

  • By fragmenting the parent ion of the unknown peak and analyzing the resulting daughter ions, you can gain valuable structural information. This fragmentation pattern can be compared to known compounds or used for de novo structural elucidation.

Step 3: Forced Degradation Studies

  • Forced degradation studies can help to intentionally generate degradation products.[25][26][27] By comparing the retention time and mass spectrum of the unknown peak with those generated under specific stress conditions (e.g., acid, base, oxidation, heat, light), you can infer its origin.

Step 4: Synthesis and Co-injection of a Reference Standard

  • The definitive confirmation involves synthesizing the suspected impurity and co-injecting it with your sample. If the retention time and mass spectrum of the reference standard match the unknown peak, its identity is confirmed.

Logical Flow for Unknown Impurity Identification:

Caption: Workflow for the structural elucidation of an unknown impurity.

Issue 3: My Ames test results for this compound are positive. What are the next steps?

A positive Ames test indicates that the compound is mutagenic in the bacterial reverse mutation assay and is a significant finding.[13] The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[13][35] Aromatic amines and nitro compounds often require metabolic activation to exert their mutagenicity.[36][37]

Step 1: Verify the Result

  • Ensure the test was conducted according to established protocols (e.g., OECD 471).

  • Check for potential artifacts or contamination that could have led to a false positive.

Step 2: Understand the Regulatory Implications

  • According to ICH M7, a substance that is mutagenic in a bacterial reverse mutation assay is classified as a mutagenic impurity.[11][15][16]

  • The control threshold for such an impurity is typically based on the TTC, which is 1.5 µ g/day for lifetime exposure.[19][22]

Step 3: Implement a Control Strategy

The primary goal is to control the level of the mutagenic compound in the final API. This can be achieved through:

  • Process Optimization: Modify the synthetic process to minimize the formation of the impurity. This could involve changing reaction conditions, reagents, or purification steps.

  • Purification: Implement additional purification steps (e.g., recrystallization, chromatography) to effectively remove the impurity.

  • Analytical Control: Develop and validate a sensitive analytical method to routinely monitor and quantify the impurity in the final API, ensuring it is below the acceptable limit.

Decision Tree for a Positive Ames Test:

G A Ames Test Result: Positive B Verify Result & Protocol A->B C Confirmed Positive B->C D Regulatory Assessment (ICH M7) C->D E Classify as Mutagenic Impurity D->E F Implement Control Strategy E->F G Process Optimization F->G H Enhanced Purification F->H I Routine Analytical Monitoring F->I J API meets acceptance criteria (< TTC) G->J H->J I->J

Caption: Decision-making process following a positive Ames test result.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis
  • Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard for each potential impurity.

    • Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of 1000 µg/mL.

    • Perform serial dilutions to prepare working standards at concentrations relevant to the TTC (e.g., ranging from 0.1 ng/mL to 10 ng/mL).

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve in a suitable solvent to achieve a final concentration of 10 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter before injection.

Rationale: Accurate preparation of standards and samples is critical for quantitative analysis. The chosen solvent should fully dissolve the analyte and be compatible with the LC mobile phase.

Protocol 2: General LC-MS/MS Method for GTI Quantification
ParameterRecommended SettingRationale
LC System UPLC/UHPLC systemProvides better resolution and shorter run times.
Column C18, 2.1 x 100 mm, 1.8 µmGood retention for a wide range of analytes.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reverse-phase LC.
Gradient Start with a low %B, ramp up to elute analytes, then re-equilibrate.To achieve good separation of impurities from the API.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Injection Volume 5 µLCan be adjusted to optimize sensitivity.
MS System Triple Quadrupole Mass SpectrometerEssential for sensitive and selective MRM analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveSuitable for ionizable aniline derivatives.
MRM Transitions Optimize for each specific impurityProvides high selectivity and sensitivity.

This is a general starting point. The method must be optimized and validated for each specific impurity according to ICH guidelines.

References

Greener Synthesis of 2-Nitro-4-(propylthio)aniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to greener and more sustainable synthetic routes for 2-Nitro-4-(propylthio)aniline. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols, emphasizing scientific integrity and practical, field-proven insights.

Introduction: The Imperative for Greener Synthesis

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably as a metabolite of the anthelmintic drug Albendazole[1][2]. Traditional synthesis routes often rely on hazardous reagents, volatile organic solvents, and multi-step processes that generate significant waste, presenting environmental and safety challenges[3]. This guide explores modern, greener alternatives that prioritize sustainability without compromising yield or purity.

The focus of this guide is on the implementation of phase-transfer catalysis (PTC) for the thioetherification step and the exploration of catalytic transfer hydrogenation for the reduction of the nitro group, which represent significant advancements in green chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of the traditional synthesis methods for this compound?

A1: Traditional methods for synthesizing this compound often involve the use of hazardous materials such as bromine and sodium cyanide, and they typically generate a significant amount of waste, including sulfur-containing wastewater which is difficult to treat[3][4]. Moreover, these methods can suffer from low yields and the formation of impurities, necessitating extensive purification steps.

Q2: How does Phase-Transfer Catalysis (PTC) contribute to a greener synthesis?

A2: Phase-transfer catalysis is a powerful green chemistry tool that facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic)[5][6]. For the synthesis of this compound, PTC allows for the use of less hazardous and more economical reagents and solvents. It enhances reaction rates, improves yields, and minimizes the need for harsh reaction conditions, thereby reducing energy consumption and waste generation[5][6].

Q3: What are the advantages of using a greener reduction method for the nitro group?

A3: Traditional nitro group reductions often employ stoichiometric metallic reductants (e.g., iron or tin in acidic media), which generate large amounts of metallic waste. Greener alternatives, such as catalytic transfer hydrogenation, utilize a catalytic amount of a noble metal (e.g., palladium on carbon) and a safe hydrogen donor (e.g., formic acid or hydrazine hydrate), leading to cleaner reactions and easier product isolation.

Q4: Can microwave-assisted synthesis be applied to the synthesis of this compound?

A4: Yes, microwave-assisted synthesis is a highly promising green technique for this process. Microwave heating can dramatically reduce reaction times, increase yields, and in some cases, enable reactions to proceed without a solvent[7]. Both the thioetherification and the nitro reduction steps can potentially be accelerated using microwave irradiation.

Q5: What are the common impurities encountered in the synthesis of this compound?

A5: Common impurities can include the starting material (2-nitro-4-thiocyanoaniline or o-nitroaniline), over-alkylated products, and byproducts from side reactions. Inadequate control of reaction conditions can lead to the formation of disulfides or oxidation of the thioether. The subsequent reduction of the nitro group may also be incomplete, leaving residual nitro compound in the final product.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the greener synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low yield in the thioetherification step 1. Inefficient phase-transfer catalyst. 2. Insufficient agitation. 3. Incorrect stoichiometry of reactants. 4. Low reaction temperature.1. Screen different phase-transfer catalysts (e.g., tetrabutylammonium bromide, Aliquat 336). 2. Ensure vigorous stirring to maximize the interfacial area between the phases. 3. Optimize the molar ratio of the thiol, alkyl halide, and base. 4. Gradually increase the reaction temperature and monitor the progress by TLC.
Formation of disulfide byproduct Oxidation of the thiolate intermediate.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly prepared reagents.
Incomplete reaction 1. Deactivation of the catalyst. 2. Insufficient reaction time.1. Add a fresh portion of the catalyst. 2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Difficulty in product isolation/purification 1. Emulsion formation during work-up. 2. Co-elution of impurities during chromatography.1. Add a small amount of brine to break the emulsion. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase. Recrystallization from a suitable solvent can also be effective.
Low yield in the nitro reduction step 1. Inactive catalyst. 2. Insufficient hydrogen donor. 3. Catalyst poisoning.1. Use a fresh batch of catalyst (e.g., Pd/C). 2. Increase the amount of the hydrogen donor (e.g., formic acid or hydrazine hydrate). 3. Ensure the starting material is free from impurities that could poison the catalyst (e.g., sulfur compounds).

Greener Synthesis Protocol: this compound

This protocol outlines a two-step, one-pot greener synthesis of this compound from 2-nitro-4-thiocyanoaniline.

Step 1: Phase-Transfer Catalyzed Propylation of 2-Nitro-4-thiocyanoaniline

This step utilizes a phase-transfer catalyst to facilitate the reaction between the aqueous and organic phases, avoiding the need for hazardous solvents and reagents like sodium cyanide.

Materials:

  • 2-Nitro-4-thiocyanoaniline

  • 1-Bromopropane

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-nitro-4-thiocyanoaniline and a catalytic amount of TBAB (e.g., 5 mol%) in toluene.

  • Add an aqueous solution of NaOH.

  • Add 1-bromopropane to the mixture.

  • Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • The resulting solution containing this compound can be used directly in the next step or the product can be isolated by evaporating the solvent.

Step 2: Catalytic Transfer Hydrogenation of the Nitro Group

This step employs a catalytic amount of palladium on carbon and a safe hydrogen donor, replacing traditional stoichiometric metal reductants.

Materials:

  • Crude this compound from Step 1

  • Palladium on carbon (10% Pd/C)

  • Hydrazine hydrate or Formic acid/Triethylamine

  • Methanol or Ethanol

Procedure:

  • Dissolve the crude this compound in methanol or ethanol.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Slowly add hydrazine hydrate or a mixture of formic acid and triethylamine to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Visualizing the Workflow

The following diagram illustrates the proposed greener synthesis workflow.

Greener_Synthesis_Workflow cluster_step1 Step 1: Phase-Transfer Catalyzed Propylation cluster_step2 Step 2: Catalytic Transfer Hydrogenation A 2-Nitro-4-thiocyanoaniline P1 Reaction at 60-70°C A->P1 B 1-Bromopropane B->P1 C NaOH (aq) C->P1 D TBAB in Toluene D->P1 E Crude this compound P1->E P2 Reduction in Methanol/Ethanol E->P2 F Pd/C F->P2 G Hydrazine Hydrate / Formic Acid G->P2 H 4-(Propylthio)-1,2-phenylenediamine P2->H I Purification H->I J Final Product I->J

Caption: Greener synthesis workflow for this compound.

References

Minimizing byproduct formation in "2-Nitro-4-(propylthio)aniline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Nitro-4-(propylthio)aniline. This document is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this specific synthesis. Here, we address common challenges and provide in-depth, scientifically grounded solutions to help you minimize byproduct formation and maximize yield and purity.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What is the most common synthetic route for this compound and what are the primary byproducts?

The most prevalent method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This typically involves reacting a substituted nitroaniline, such as 4-chloro-2-nitroaniline or 2-nitro-4-thiocyanoaniline, with a propylthiol source like 1-propanethiol or its corresponding thiolate salt.[4][5]

The primary byproducts encountered are:

  • Dipropyl disulfide: Formed by the oxidation of 1-propanethiol. This is often the most significant impurity.

  • Unreacted Starting Materials: Incomplete conversion can leave residual 4-chloro-2-nitroaniline or other precursors.

  • Isomeric Products: Although less common due to the directing effects of the nitro and amino groups, substitution at other positions on the aromatic ring can occur.

  • Products of Nitro Group Reduction: Under certain conditions, particularly if using reducing agents like sodium sulfide in excess or at elevated temperatures, the nitro group can be partially or fully reduced, leading to diamine derivatives.[4][6]

FAQ 2: My reaction is generating a significant amount of dipropyl disulfide. What is the mechanism and how can I prevent it?

Mechanism of Formation: Dipropyl disulfide forms via the oxidation of two molecules of 1-propanethiol (or the propanethiolate anion). This process can be initiated by atmospheric oxygen, especially under basic conditions or in the presence of trace metal catalysts. The reaction proceeds through a thiyl radical intermediate which then dimerizes.[7][8]

Prevention Strategies:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or boiling under an inert atmosphere.

  • Controlled Reagent Addition: If generating the thiolate in situ with a base, add the base slowly to a solution of the thiol at a controlled temperature. This minimizes the time the highly reactive thiolate is exposed to potential oxidants before it can react with the aromatic substrate.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate. Higher temperatures can accelerate the rate of oxidation.

FAQ 3: My reaction yield is low due to incomplete conversion. What parameters should I optimize?

Low conversion is typically a result of insufficient reactivity. Here are the key parameters to adjust:

  • Choice of Base: A sufficiently strong, non-nucleophilic base is crucial to deprotonate the thiol, forming the more nucleophilic thiolate anion.[9] Common choices include sodium hydroxide, potassium carbonate, or sodium methoxide. The pKa of the base should be significantly higher than that of the thiol (pKa of 1-propanethiol is ~10.7).

  • Solvent Selection: Polar aprotic solvents like DMF, DMSO, or DMAc are generally preferred as they can solvate the cation of the thiolate salt, enhancing the nucleophilicity of the thiolate anion, and can help dissolve the aromatic substrate.[2][3]

  • Temperature and Reaction Time: While higher temperatures can promote side reactions, they are often necessary to drive the SNAr reaction to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal balance between reaction time and temperature. A temperature range of 50-100 °C is often a good starting point.[3]

  • Leaving Group: If you have the flexibility to choose your starting material, a better leaving group on the aromatic ring will increase the reaction rate. The typical reactivity order is F > Cl > Br > I for SNAr reactions.

FAQ 4: How can I effectively purify the crude this compound product?

Purification aims to remove the specific byproducts mentioned earlier. A multi-step approach is often best.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can help remove inorganic salts and water-soluble impurities. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove any basic impurities, followed by a wash with brine.

  • Column Chromatography: This is the most effective method for separating the desired product from dipropyl disulfide and unreacted starting materials.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether. The less polar dipropyl disulfide will elute first, followed by the desired product, and then the more polar unreacted nitroaniline starting materials.

  • Recrystallization: If the crude product is of reasonable purity after workup, recrystallization can be a highly effective final purification step.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, methanol, or isopropanol are often good candidates for nitroaniline derivatives.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues observed during the synthesis.

Observed Problem Potential Cause(s) Recommended Action(s)
TLC/HPLC shows a major, non-polar spot besides the product. Formation of dipropyl disulfide due to oxidation of the thiol.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar).2. Use freshly degassed solvents.3. Consider adding the base to the thiol at a lower temperature (e.g., 0 °C) before adding the electrophile.
Reaction stalls; significant starting material remains even after prolonged heating. 1. Insufficiently strong base.2. Poor solvent choice.3. Reaction temperature is too low.1. Switch to a stronger base (e.g., from K₂CO₃ to NaOH or NaH).2. Change the solvent to a more polar aprotic one (e.g., from THF to DMF or DMSO).3. Incrementally increase the reaction temperature by 10-20 °C and monitor progress.
Multiple new spots appear on TLC, some more polar than the product. 1. Decomposition of starting material or product at high temperatures.2. Side reactions involving the nitro group (reduction).1. Lower the reaction temperature and increase the reaction time.2. If using a reducing agent like Na₂S, ensure stoichiometry is correct and avoid excessive heat.[4]3. Check the pH of the reaction; extreme pH can cause degradation.
Product is an inseparable oil after workup and solvent removal. 1. Presence of high-boiling solvent residue (e.g., DMSO).2. Significant contamination with oily byproducts like dipropyl disulfide.1. During workup, ensure thorough extraction and washing to remove residual high-boiling solvents.2. Purify via column chromatography to separate the product from oily impurities.3. Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Vessel Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq).

  • Inert Atmosphere: Seal the flask and purge the system with dry nitrogen for 15 minutes. Maintain a positive nitrogen pressure throughout the reaction.

  • Reagent Addition: Add degassed dimethylformamide (DMF, ~5 mL per mmol of substrate). Stir until the solid is fully dissolved. Add 1-propanethiol (1.1 eq).

  • Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) portion-wise.

  • Reaction: Heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-water (~50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization 1: Reaction Pathway and Byproduct Formation

The following diagram illustrates the desired synthetic pathway and the key side reactions that lead to common byproducts.

G A 4-Chloro-2-nitroaniline Meisenheimer Meisenheimer Complex (Intermediate) A->Meisenheimer B 1-Propanethiol B->Meisenheimer Thiol_Ox 1-Propanethiol C Base (e.g., K2CO3) C->B Deprotonation Product This compound Meisenheimer->Product Elimination of Cl- Disulfide Dipropyl Disulfide (Byproduct) Thiol_Ox->Disulfide O2 O2 (Atmospheric) O2->Disulfide Oxidation

Caption: Reaction scheme for the synthesis and major byproduct pathway.

Visualization 2: Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and solving common issues during the synthesis.

G Start Start Synthesis Monitor Monitor Reaction (TLC/HPLC) Start->Monitor LowConv Low Conversion? Monitor->LowConv Workup Workup & Purify End Pure Product Workup->End Optimize Increase Temp. Check Base/Solvent LowConv->Optimize Yes HighImpurity Major Impurity? LowConv->HighImpurity No Optimize->Monitor HighImpurity->Workup No CheckInert Check Inert Atmosphere Use Degassed Solvents HighImpurity->CheckInert Yes (Non-polar spot) CheckInert->Start Restart with corrections

Caption: A logical troubleshooting workflow for the synthesis.

Section 4: References

  • PrepChem. (n.d.). Synthesis of 4-Thiocyano-2-nitroaniline. Retrieved from PrepChem.com website: --INVALID-LINK--

  • CN110498752B. (n.d.). Preparation method of 4-propylthio-2-nitroaniline. Google Patents. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from --INVALID-LINK--

  • EP0635483A1. (n.d.). Process for preparing nitroaniline derivatives. Google Patents. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from --INVALID-LINK--

  • EP2643304A2. (n.d.). A process for preparation of albendazole. Google Patents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from --INVALID-LINK--

  • US4298761A. (n.d.). Preparation of 4-nitrothioanisole. Google Patents. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Nitroaniline Derivatives in Research and Development. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). On the mechanism of spontaneous thiol–disulfide exchange in proteins. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Mechanism of Thiolate−Disulfide Interchange Reactions in Biochemistry. Retrieved from --INVALID-LINK--

  • AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from --INVALID-LINK--

  • ACS Publications. (2023). Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles. Retrieved from --INVALID-LINK--

  • RSC Publishing. (n.d.). Amines as leaving groups in nucleophilic aromatic substitution reactions. Part 5.1 Substitution vs.N-oxide formation in the reaction of N-n-butyl-2,6-dinitroaniline with hydroxide ions. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from --INVALID-LINK--

References

Phase transfer catalyst issues in "2-Nitro-4-(propylthio)aniline" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Nitro-4-(propylthio)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a particular focus on challenges related to phase transfer catalysis.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of this compound.

Q1: What is the primary synthetic route for this compound involving a phase transfer catalyst?

The most cited method is a nucleophilic aromatic substitution reaction. It typically involves the S-alkylation of a 2-nitro-4-thiocyanoaniline precursor with a propyl halide (like n-propyl bromide or chloropropane) in a biphasic system. A phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or methyl tributyl ammonium chloride, is crucial for transporting the thiolate anion from the aqueous phase to the organic phase where the reaction occurs.[1][2]

Q2: Why is a phase transfer catalyst necessary for this reaction?

In this synthesis, the nucleophile (the anion derived from the thiol precursor) is often soluble in an aqueous phase, while the electrophile (propyl halide and the aniline substrate) is soluble in an organic solvent. Without a PTC, the reactants are segregated in their respective phases, leading to an extremely slow or non-existent reaction rate. The PTC, typically a quaternary ammonium salt, forms an ion pair with the nucleophile, rendering it soluble in the organic phase and facilitating the reaction.[3][4]

Q3: What are the most common phase transfer catalysts used for this synthesis?

Tetrabutylammonium bromide (TBAB) and methyl tributyl ammonium chloride are frequently mentioned in the literature for this specific synthesis.[1] The choice of catalyst can influence reaction kinetics and yield.

Q4: Are there significant safety concerns with the traditional synthesis?

Yes, older protocols often utilize highly toxic reagents like sodium cyanide.[1] Modern adaptations aim to replace these hazardous materials with safer alternatives. For instance, some newer methods avoid the use of cyanides altogether.[1] Additionally, the use of volatile and flammable organic solvents necessitates proper handling and safety precautions.

Section 2: Troubleshooting Guide

This section provides a detailed, question-and-answer-based guide to troubleshoot specific problems you may encounter during the synthesis.

Issue 1: Low Reaction Yield

Q: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A low yield in a phase-transfer catalyzed synthesis of this compound can stem from several factors. Here’s a systematic approach to diagnosing and resolving the issue:

1. Inefficient Phase Transfer:

  • Cause: The PTC may not be effectively transporting the thiolate anion into the organic phase. This could be due to an inappropriate choice of catalyst or suboptimal reaction conditions.

  • Troubleshooting:

    • Catalyst Selection: Ensure your PTC has adequate lipophilicity. If using a catalyst with shorter alkyl chains, consider switching to one with longer chains, such as tetrabutylammonium or tetraoctylammonium salts, which have better solubility in the organic phase.

    • Catalyst Concentration: While catalytic, an insufficient amount of PTC will limit the reaction rate. Conversely, an excessive amount can lead to emulsion formation and complicate purification. Typically, 1-5 mol% of the catalyst is a good starting point.

    • Agitation: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, thereby enhancing the rate of ion exchange.

2. Catalyst Degradation:

  • Cause: Quaternary ammonium salts can undergo Hofmann degradation at elevated temperatures in the presence of a strong base, leading to the formation of an alkene and a tertiary amine. This deactivates the catalyst.

  • Troubleshooting:

    • Temperature Control: Avoid excessive reaction temperatures. Monitor the reaction temperature closely and consider running the reaction at the lowest effective temperature.

    • Catalyst Choice: If high temperatures are necessary, consider using more thermally stable phosphonium-based PTCs.

3. Side Reactions:

  • Cause: The reaction conditions may be promoting unwanted side reactions.

  • Troubleshooting:

    • Over-alkylation: While less common for S-alkylation, ensure the stoichiometry of your propyl halide is optimized to avoid potential N-alkylation of the aniline.

    • Elimination: If using a secondary propyl halide (less common for this synthesis), be aware of the potential for elimination reactions, especially with a strong base.

4. Water Content:

  • Cause: The amount of water in the reaction can significantly impact the nucleophilicity of the anion.

  • Troubleshooting:

    • Anion Hydration: Excessive water in the organic phase can hydrate the thiolate anion, reducing its reactivity. Using a more concentrated aqueous phase can mitigate this.

    • Solid-Liquid PTC: If you are performing a solid-liquid phase transfer, a small, controlled amount of water can be beneficial to dissolve the solid nucleophile and facilitate ion exchange.

Issue 2: Formation of Emulsions and Purification Difficulties

Q: I am observing a stable emulsion at the end of my reaction, making phase separation and product isolation difficult. What can I do?

Emulsion formation is a common issue in phase-transfer catalysis due to the surfactant-like properties of the PTC.

1. Preventing Emulsion Formation:

  • Optimize Agitation: While vigorous stirring is necessary, excessive shear can lead to very fine droplets and a stable emulsion. Use a stirring speed that ensures good mixing without being overly aggressive.

  • Solvent Choice: Solvents with some miscibility with water can promote emulsions. If possible, opt for more nonpolar organic solvents.

  • Phase Volume Ratio: An optimal ratio of aqueous to organic phase volume can help prevent stable emulsions. Experiment with different ratios to find the best conditions for your system.

  • Order of Addition: Adding the PTC after the other reactants have been mixed can sometimes prevent the initial formation of a highly stable emulsion.

2. Breaking Existing Emulsions:

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Filtration: Passing the emulsion through a pad of a filter aid like Celite® can sometimes help to coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, centrifugation is a very effective method for separating the phases.

  • Addition of a Different Solvent: Adding a small amount of a different, less polar organic solvent can sometimes disrupt the emulsion. However, this can complicate downstream solvent removal.

Issue 3: Difficulty in Removing the Phase Transfer Catalyst from the Product

Q: After workup, I am finding it difficult to completely remove the phase transfer catalyst from my this compound product. How can I improve the purification?

Residual PTC can be a significant impurity. Here are some strategies for its removal:

  • Aqueous Washes: Multiple washes with water can help to remove the water-soluble portion of the PTC.

  • Acidic Wash: For quaternary ammonium salts, washing the organic layer with a dilute acid solution can sometimes help to partition the catalyst into the aqueous phase.

  • Chromatography: Column chromatography is a reliable method for separating the nonpolar product from the more polar PTC. A silica gel column with a nonpolar eluent system is typically effective. HPLC methods for the separation of this compound have been developed and can be adapted for purification.[5]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing the PTC.

  • Use of Polymer-Supported PTCs: For future syntheses, consider using a polymer-supported PTC. These catalysts can be easily removed by simple filtration at the end of the reaction, greatly simplifying the workup.[6]

Section 3: Experimental Protocols & Data

Protocol: General Procedure for the Synthesis of this compound

This is a generalized protocol based on literature procedures and should be adapted and optimized for your specific laboratory conditions and scale.

  • To a solution of 2-nitro-4-thiocyanoaniline in an appropriate organic solvent (e.g., methylene chloride, toluene), add n-propanol and the phase transfer catalyst (e.g., methyl tributylammonium chloride, 1-5 mol%).[2]

  • Heat the mixture to a moderate temperature (e.g., reflux).

  • Slowly add an aqueous solution of a nucleophilic source (e.g., sodium sulfide or a cyanide salt, as per the specific synthetic route) and n-propyl bromide.

  • Maintain the reaction at the desired temperature with vigorous stirring for several hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

ParameterRecommended RangeRationale
Catalyst Loading 1-5 mol%Balances reaction rate with cost and ease of removal.
Temperature 40-80 °CSufficient to drive the reaction without significant catalyst degradation.
Stirring Speed 300-500 rpmEnsures adequate interfacial area without excessive emulsion formation.
Solvent Toluene, DichloromethaneCommon solvents for this type of reaction, offering good solubility for the organic reactants.

Section 4: Visualizing the Process

Diagram 1: The Role of the Phase Transfer Catalyst

This diagram illustrates the mechanism by which the phase transfer catalyst facilitates the reaction between the aqueous-soluble nucleophile and the organic-soluble electrophile.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_nuc Na⁺S⁻R' interface Interface aq_nuc->interface Na⁺ remains in aqueous phase org_elec R-X product R-S-R' org_elec->product Product Formation ptc_complex_org Q⁺S⁻R' ptc_complex_org->org_elec Nucleophilic Attack ptc_complex_org->interface Q⁺ returns to interface interface->ptc_complex_org Q⁺ transports S⁻R'

Caption: Phase transfer catalysis mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a step-by-step guide for diagnosing and addressing low reaction yields.

Troubleshooting_Workflow start Low Yield Observed check_ptc Is the PTC efficient? start->check_ptc check_conditions Are reaction conditions optimal? check_ptc->check_conditions Yes solution_ptc Optimize Catalyst: - Increase lipophilicity - Adjust concentration check_ptc->solution_ptc No check_side_reactions Are there side reactions? check_conditions->check_side_reactions Yes solution_conditions Optimize Conditions: - Increase agitation - Control temperature - Adjust water content check_conditions->solution_conditions No solution_side_reactions Modify Stoichiometry/ Conditions to Minimize Side Products check_side_reactions->solution_side_reactions Yes

Caption: Troubleshooting workflow for low yield.

References

Validation & Comparative

Introduction: The Significance of 2-Nitro-4-(propylthio)aniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 2-Nitro-4-(propylthio)aniline: A Senior Application Scientist's Perspective

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of albendazole, a broad-spectrum anthelmintic drug.[1][2] The efficiency, safety, and environmental impact of the synthesis of this intermediate directly affect the overall cost-effectiveness and sustainability of albendazole production. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative performance data, and an evaluation of the green chemistry aspects of each method. This document is intended for researchers, scientists, and professionals in drug development who are seeking a comprehensive understanding of the available synthetic strategies.

Method 1: The Classical Thiocyanate Pathway

This traditional multi-step approach begins with the thiocyanation of o-nitroaniline, followed by alkylation to introduce the propylthio group. While historically significant, this method is often associated with the use of hazardous reagents and the generation of substantial waste.

Reaction Pathway

o_nitroaniline o-Nitroaniline thiocyanate NH4SCN / Br2 or NaSCN / Cl2 o_nitroaniline->thiocyanate intermediate 2-Nitro-4-thiocyanoaniline thiocyanate->intermediate Thiocyanation propyl_halide n-Propyl bromide or Chloropropane intermediate->propyl_halide product This compound base_catalyst Base (e.g., NaCN or NaOH) Phase Transfer Catalyst (optional) propyl_halide->base_catalyst base_catalyst->product Alkylation o_nitroaniline_d o-Nitroaniline disulfide_dichloride Disulfide dichloride (S2Cl2) Catalyst o_nitroaniline_d->disulfide_dichloride dithioether Dithioether intermediate disulfide_dichloride->dithioether Condensation sodium_sulfide Sodium sulfide (Na2S) dithioether->sodium_sulfide product_d This compound chloropropane Chloropropane sodium_sulfide->chloropropane chloropropane->product_d Alkylation

References

Comparison of analytical methods for "2-Nitro-4-(propylthio)aniline"

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Comparative Analysis of 2-Nitro-4-(propylthio)aniline

For researchers, scientists, and drug development professionals, the precise and reliable quantification of synthetic intermediates and potential impurities is a cornerstone of quality control and regulatory compliance. This compound is a key intermediate in the synthesis of various organic molecules, including the anthelmintic drug Albendazole[1][2]. Its classification as a potential genotoxic impurity (GTI) necessitates the use of highly sensitive and selective analytical methods to ensure the safety and efficacy of the final active pharmaceutical ingredient (API)[1].

This guide provides an in-depth comparison of the primary analytical methodologies for the determination of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, offering field-proven insights into method selection, validation, and execution. Every protocol and claim is grounded in authoritative sources to ensure scientific integrity.

The Analytical Imperative: Why Method Selection is Critical

The choice of an analytical technique for this compound is dictated by the analytical objective. Are you performing routine process monitoring of a synthetic reaction where the analyte is present at percent levels, or are you quantifying it as a trace-level GTI in a final drug substance at parts-per-million (ppm) levels? The requirements for sensitivity, selectivity, throughput, and cost are vastly different. This guide will compare High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the two most prevalent techniques, while also touching on other potential methods.

General Analytical Workflow

A robust analytical process follows a structured workflow from sample receipt to final report. The choice of technique significantly influences the specifics of each stage, particularly sample preparation and data analysis.

Analytical_Workflow cluster_0 Phase 1: Sample Handling & Preparation cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Data Review & Reporting Sample Sample Receipt & Login Prep Sample Preparation (e.g., Dissolution, Dilution, Extraction) Sample->Prep Define matrix & concentration Calibration System Suitability & Calibration Prep->Calibration Analysis Instrumental Analysis (HPLC, LC-MS/MS) Processing Data Processing (Integration, Quantification) Analysis->Processing Calibration->Analysis Run sequence Review Data Review & Verification Processing->Review Check against specifications Report Final Report & Certificate of Analysis Review->Report

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a workhorse technique in pharmaceutical analysis. It offers a balance of performance, cost, and robustness, making it ideal for quality control of starting materials and in-process controls where analyte concentrations are relatively high.

Causality of Method Design: The goal is to achieve a sharp, symmetrical peak for this compound that is well-resolved from other impurities and matrix components.

  • Stationary Phase (Column): A C18 reverse-phase column is the standard choice for moderately polar compounds like nitroanilines[3]. The nonpolar C18 chains interact with the analyte, retaining it. A column with low silanol activity, such as a Newcrom R1, can be beneficial to reduce peak tailing caused by secondary interactions between the basic amine group and acidic silanols on the silica support[4].

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the analyte from the column[4][5]. The ratio is optimized to achieve a suitable retention time. The addition of an acid (e.g., phosphoric acid) to the aqueous phase is crucial; it protonates the aniline group, ensuring a consistent charge state and preventing interactions that lead to poor peak shape[4].

  • Detection: Nitroaniline derivatives possess chromophores that absorb UV light. The wavelength of maximum absorbance (λmax) for related nitroanilines is often in the 380-412 nm range, providing good sensitivity with a UV detector[6][7].

Experimental Protocol: HPLC-UV Analysis

This protocol is based on established methods for this compound and related compounds[4][5][6].

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column)[4].

    • Mobile Phase: Acetonitrile and Water with 0.1% Phosphoric Acid[4]. The exact ratio (e.g., 50:50 v/v) should be optimized to achieve a retention time of 5-10 minutes.

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 40°C[1].

    • Detection Wavelength: Monitor at the λmax of this compound (determined by scanning a standard solution, typically around 380 nm for nitroanilines)[7].

    • Injection Volume: 10 µL[1].

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard Solution: Prepare a working standard (e.g., 10 µg/mL) by diluting the stock solution with the diluent.

    • Sample Solution: Accurately weigh the sample (e.g., Albendazole API) to achieve a theoretical concentration of the analyte within the linear range of the method. Dissolve and dilute with the diluent.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations[8].

    • Quantify the this compound concentration in the sample by comparing its peak area to the calibration curve[9].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

When the analytical challenge shifts to quantifying this compound as a trace-level genotoxic impurity, the sensitivity and selectivity of HPLC-UV are often insufficient. LC-MS/MS is the authoritative technique for this purpose.

Causality of Method Design: The objective is unambiguous identification and precise quantification at ppm or even ppb levels.

  • Chromatography: The HPLC front-end is similar to the UV method. However, a critical change is the replacement of non-volatile mobile phase additives like phosphoric acid with volatile ones like formic acid or ammonium formate. This is essential because non-volatile buffers will precipitate in the mass spectrometer source, causing contamination and signal suppression[4][5].

  • Ionization: Electrospray Ionization (ESI) is typically used. For this compound, negative ion mode is often effective due to the acidic nitro group, though positive mode targeting the protonated amine can also be explored[1].

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is a unique chemical fingerprint, virtually eliminating interferences from the matrix[1].

Experimental Protocol: LC-MS/MS for Genotoxic Impurity Analysis

This protocol is adapted from a validated method for the quantification of this compound in Albendazole[1].

  • Instrumentation:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: Waters X-Bridge shield RP18 (3.5 µm, 4.6 x 250 mm) or equivalent[1].

    • Mobile Phase A: 0.01M Ammonium formate in water, pH 6.0 with formic acid[1].

    • Mobile Phase B: 50:50 Acetonitrile:Methanol[1].

    • Gradient/Isocratic: An isocratic mobile phase of 40:60 (v/v) A:B can be used[1].

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 40°C[1].

    • Injection Volume: 10 µL[1].

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI Negative[1].

    • MRM Transition: 211.0 > 168.0 m/z[1]. (Precursor [M-H]⁻ → Product)

    • Ion Source Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature to maximize the signal for the specified MRM transition[1].

  • Standard and Sample Preparation:

    • Prepare standards and samples in a suitable diluent (e.g., 50:50 acetonitrile:water). Concentrations will be much lower than for HPLC-UV, typically in the ng/mL (ppb) range to achieve ppm quantification relative to the main API.

  • Data Analysis:

    • Quantify using the peak area from the MRM chromatogram against a calibration curve prepared in the same low concentration range. The method should be validated according to ICH guidelines[1].

Performance Comparison

The choice of method is a trade-off between performance characteristics. The following table summarizes typical validation data for the analysis of nitroanilines, providing a baseline for what can be expected.

ParameterHPLC-UV (On-line SPE)[3][8]LC-MS/MS (GTI Method)[1]Electrochemical Sensor (for 2-NA)[10]
Selectivity Good (based on retention time)Excellent (based on MRM transition)Good (potential interferences)
Linearity (r²) > 0.9999> 0.9996Wide linear range (0.04 to 856 µM)
LOD ≤ 0.2 µg/L (ppb)~0.15 ppm (relative to API)0.062 µM
LOQ ~0.5 µg/L (ppb)0.5 ppm (relative to API)Not specified, but low
Accuracy (% Recovery) 98 - 108%96 - 104%Not specified
Precision (% RSD) ≤ 0.3%< 10% at LOQGood reproducibility reported
Primary Application QC, in-process control, purityTrace analysis, genotoxic impuritiesEnvironmental monitoring, screening

Note: Data for HPLC-UV and Electrochemical Sensor are based on various nitroaniline isomers, not specifically this compound, but are representative of the technique's capabilities.[3][8][10]

Method Selection Logic

Choosing the right analytical method is a critical decision based on the specific research or quality control question. The following decision tree illustrates a logical approach to selecting the most appropriate technique.

Method_Selection start What is the Analytical Goal? q1 Is the analyte a trace-level (e.g., <0.1%) impurity? start->q1 q2 Is it a known Genotoxic Impurity (GTI)? q1->q2 Yes ans_hplcuv Use HPLC-UV (Robust & Cost-Effective) q1->ans_hplcuv No (e.g., Assay, Purity >99%) ans_lcms Use LC-MS/MS (High Sensitivity & Selectivity) q2->ans_lcms Yes ans_screening Consider Electrochemical Methods or HPLC-UV for screening q2->ans_screening No / Unknown

Caption: Decision tree for selecting an analytical method.

Other Potential Techniques

  • Gas Chromatography (GC): While GC is a powerful separation technique, it is often less suitable for nitroanilines. These compounds can be thermolabile, meaning they can degrade at the high temperatures used in the GC injection port, leading to inaccurate results[3][11]. Derivatization can overcome this but adds complexity and time to the analysis[3].

  • UV-Vis Spectrophotometry: This technique measures the absorbance of the analyte in a solution. While simple and rapid, it lacks selectivity. It cannot distinguish this compound from other structurally similar compounds that absorb at the same wavelength, making it unsuitable for analyzing complex mixtures without prior separation[8].

  • Electrochemical Methods: Techniques like differential pulse voltammetry have shown high sensitivity for the detection of related compounds like 2-nitroaniline[10]. These methods are based on the reduction of the nitro group at an electrode surface. While promising for specific applications like environmental sensing due to their low detection limits, they may lack the selectivity and robustness required for routine pharmaceutical quality control in complex matrices[10].

Conclusion and Recommendations

The selection of an analytical method for this compound is fundamentally linked to the analytical context.

  • For routine quality control, process monitoring, and purity assays where the analyte is present at significant concentrations, HPLC-UV is the method of choice. It provides a reliable, robust, and cost-effective solution with adequate performance.

  • For the quantification of this compound as a potential genotoxic impurity in final drug substances, LC-MS/MS is the required standard. Its unparalleled sensitivity and selectivity ensure accurate quantification at trace levels, meeting stringent regulatory requirements for patient safety.

A thorough method validation, following ICH guidelines, is a mandatory step to ensure that the chosen method is fit for its intended purpose, guaranteeing the integrity and reliability of the generated data[1][12].

References

A Comparative Guide to Intermediates in Albendazole Synthesis: A Senior Application Scientist’s Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals vested in the synthesis of the broad-spectrum anthelmintic agent Albendazole, the choice of synthetic route and the intermediates involved is a critical decision that profoundly impacts yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth technical comparison of the prevalent synthetic pathways to Albendazole, with a particular focus on the role of key nitroaniline intermediates. We will dissect the established route via 2-Nitro-4-(propylthio)aniline , and contrast it with viable alternatives, including the use of its more stable isomer, 2-nitro-5-propylthioaniline , and other precursors. This analysis is grounded in experimental data and established protocols to provide actionable insights for process optimization and development.

Introduction to Albendazole and the Significance of its Synthesis

Albendazole, methyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate, is a cornerstone in the treatment of various parasitic worm infestations in both humans and animals.[1] Its efficacy hinges on its ability to inhibit the polymerization of tubulin in parasites, thereby disrupting cellular function and leading to their demise.[1] The industrial production of Albendazole necessitates a robust, efficient, and scalable synthetic process. The core of Albendazole's structure is the benzimidazole ring system, and the formation of this heterocycle from substituted o-phenylenediamines is a pivotal step in its synthesis. The choice of the starting materials and the sequence of reactions to arrive at the key intermediate, 4-(propylthio)-o-phenylenediamine, dictates the overall efficiency and impurity profile of the final active pharmaceutical ingredient (API).

The Conventional Pathway: Synthesis via this compound

The most widely adopted industrial synthesis of Albendazole proceeds through the intermediate This compound . This route is favored for its relatively high yields and the availability of starting materials.[2] The synthesis can be delineated into four principal stages:

  • Thiocyanation of 2-Nitroaniline: The synthesis commences with the thiocyanation of 2-nitroaniline using ammonium thiocyanate in the presence of a halogen, such as chlorine or bromine, in an alcoholic solvent like methanol.[3] This reaction introduces the thiocyanate group at the para position to the amino group.

  • S-Alkylation to form this compound: The resulting 2-nitro-4-thiocyanoaniline is then alkylated with n-propyl bromide in the presence of a base to yield this compound.[3] This step is crucial for introducing the propylthio side chain characteristic of Albendazole.

  • Reduction of the Nitro Group: The nitro group of this compound is subsequently reduced to an amine to form the key intermediate, 4-(propylthio)-o-phenylenediamine .[4] This reduction is commonly achieved using reagents like sodium hydrosulfide or through catalytic hydrogenation.[3][5]

  • Cyclization and Carbamoylation: The final stage involves the cyclization of 4-(propylthio)-o-phenylenediamine with a cyclizing agent, such as methyl cyanoformate or a salt of methyl-N-cyanocarbamate, in an acidic medium to form the benzimidazole ring and introduce the methyl carbamate moiety, yielding Albendazole.[6][7]

graph Albendazole_Synthesis_Route_1 {
  graph [rankdir="LR", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="2-Nitroaniline"]; B [label="2-Nitro-4-thiocyanoaniline"]; C [label="this compound"]; D [label="4-(Propylthio)-o-phenylenediamine"]; E [label="Albendazole", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [label=" NH4SCN, Halogen "]; B -> C [label=" n-Propyl bromide, Base "]; C -> D [label=" Reduction (e.g., NaSH) "]; D -> E [label=" Cyclization (e.g., Methyl cyanoformate) "]; }

Figure 2: Alternative synthetic route to Albendazole via the stable 2-Nitro-5-propylthioaniline intermediate.

Other Synthetic Strategies

Beyond the two primary routes detailed above, other synthetic pathways to Albendazole have been explored, each with its own set of advantages and challenges.

Synthesis from 3-Chloro-6-nitroacetanilide

Another approach involves the use of 3-chloro-6-nitroacetanilide as the starting material.[6] This route proceeds by reacting 3-chloro-6-nitroacetanilide with propylmercaptan to form 3-propylthio-6-nitroacetanilide. The nitro group is then reduced, typically via catalytic hydrogenation, to yield 4-(propylthio)-o-phenylenediamine, which is subsequently cyclized to Albendazole.[6]

Synthesis from Carbendazim

The fungicide Carbendazim (methyl benzimidazol-2-ylcarbamate) can also serve as a starting material for Albendazole synthesis.[8][9] This pathway involves the introduction of the propylthio group onto the benzimidazole ring. One method involves the chlorosulfonation of Carbendazim, followed by reduction to the corresponding mercaptan and subsequent alkylation with a propyl halide.[9] Another variation proceeds through nitration of Carbendazim, followed by reduction, diazotization, and substitution to introduce the thio group, which is then alkylated.[8] While innovative, these routes can be complex and may present challenges in terms of yield and reaction conditions.[10]

Comparative Analysis of Intermediates and Synthetic Routes

The choice of synthetic route is a multifactorial decision. Below is a comparative analysis of the key intermediates and their corresponding synthetic pathways.

FeatureRoute 1: this compoundRoute 2: 2-Nitro-5-propylthioanilineRoute 3: 3-Chloro-6-nitroacetanilideRoute 4: Carbendazim
Key Intermediate This compound2-Nitro-5-propylthioaniline3-Propylthio-6-nitroacetanilideVaries (e.g., 5-nitro- or 4-chlorosulfonyl-carbendazim)
Intermediate Stability Reported as poor[11]Good[11]Data not readily availableGenerally stable
Starting Materials 2-Nitroaniline, Ammonium thiocyanate2-Nitro-5-chloroaniline, Alkali sulfide3-Chloro-6-nitroacetanilide, PropylmercaptanCarbendazim
Key Advantages High yield, established process[2]Avoids unstable intermediate, avoids propanethiol, potentially safer reduction[10]Alternative starting materialUtilizes an existing fungicide
Key Disadvantages Unstable intermediate, use of toxic reagents (e.g., cyanide in some variations)[11]May require process optimizationUse of pungent propylmercaptan, potential for high-pressure hydrogenationPotentially lower yields and more complex reaction steps[10]
Reported Overall Yield High (specific values vary)[2]High (e.g., 90.5% for reduction and cyclization steps)[10]Overall yield of 45.8% reported for a related route[10]Reported as low in some variations[10]

Experimental Protocols

To provide a practical context, detailed experimental protocols for the key steps in the two primary synthetic routes are outlined below. These are based on procedures described in the cited literature and should be adapted and optimized for specific laboratory or industrial settings.

Protocol 1: Synthesis of 2-Nitro-5-propylthioaniline (from Route 2)

Materials:

  • 2-Nitro-5-chloroaniline

  • Methanol

  • Aqueous sodium sulfide solution

  • Bromo-n-propane

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and thermometer, charge 2-nitro-5-chloroaniline and methanol (approximately 4 times the weight of the 2-nitro-5-chloroaniline).[10]

  • Stir the mixture and heat to 60-65 °C.[10]

  • Slowly add an aqueous solution of sodium sulfide (approximately 2.0 molar equivalents) dropwise, maintaining the temperature.[10]

  • Continue the reaction for 4-5 hours after the addition is complete.[10]

  • Add bromo-n-propane (approximately 1.5 molar equivalents) and reflux the mixture for 2 hours.[10]

  • After the reaction is complete, cool the mixture to 20 °C.[10]

  • Filter the solid product, wash, and dry to obtain 2-nitro-5-propylthioaniline.[10]

    • Reported Yield: 96.0% with an HPLC purity of 99.2%.[10]

Protocol 2: Reduction of this compound to 4-(Propylthio)-o-phenylenediamine (from Route 1)

Materials:

  • This compound

  • Methanol

  • Sodium hydrosulfide solution

Procedure:

  • To a mixture of liquid this compound and methanol, slowly add sodium hydrosulfide solution at 50°C.[3]

  • Heat the reaction mixture to reflux at 65-70°C.[3]

  • Upon completion of the reaction, distill off the methanol completely.[3]

  • Separate the layers, and the upper organic layer containing the product is subjected to high vacuum distillation to obtain purified 4-(propylthio)-o-phenylenediamine.[3]

Protocol 3: Cyclization of 4-(Propylthio)-o-phenylenediamine to Albendazole

Materials:

  • 4-(Propylthio)-o-phenylenediamine

  • Acetone

  • Water

  • Concentrated Hydrochloric Acid

  • Methyl-N-Cyano Carbamate

Procedure:

  • Treat 4-(Propylthio)-o-phenylenediamine with acetone and water.[6]

  • Add concentrated hydrochloric acid to the mixture. An exothermic reaction may be observed.[6]

  • Cool the reaction mass to room temperature and add methyl-N-cyano carbamate.[6]

  • Heat the reaction mixture to 80-85°C.[6]

  • Adjust the pH to 4-4.5 with concentrated hydrochloric acid to precipitate the product.[6]

  • Filter the solid, and wash sequentially with hot water, tap water, methanol, and finally with acetone to yield Albendazole.[6]

Conclusion and Future Perspectives

The synthesis of Albendazole offers a compelling case study in the strategic selection of chemical intermediates to optimize a manufacturing process. While the conventional route via This compound is well-established and generally high-yielding, the inherent instability of this key intermediate presents a significant process challenge. The alternative pathway utilizing the more stable 2-nitro-5-propylthioaniline offers a robust solution to this problem, with the added benefits of avoiding hazardous reagents like propanethiol and potentially employing a safer reduction method.

For researchers and drug development professionals, the choice between these routes will depend on a careful evaluation of factors including the cost and availability of starting materials, the capital investment in equipment (e.g., for high-pressure hydrogenation), and the desired purity profile of the final API. The route via 2-nitro-5-propylthioaniline, with its high reported yields and improved intermediate stability, represents a promising avenue for the development of a more efficient and reliable industrial synthesis of Albendazole.

Further research should focus on the optimization of reaction conditions for all viable routes, with a particular emphasis on green chemistry principles, such as the use of safer solvents and reagents, and the minimization of waste streams. A comprehensive techno-economic analysis of each route would also provide invaluable data for industrial-scale decision-making.

References

A Senior Application Scientist's Guide to Robust HPLC Method Validation for the Assay of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Protocol—The Imperative for a Self-Validating HPLC Assay

In the landscape of pharmaceutical development and quality control, an analytical method is more than a set of instructions; it is a guarantee of a product's identity, purity, and strength. The validation of a High-Performance Liquid Chromatography (HPLC) method is the rigorous, documented process that provides this guarantee. It demonstrates that a method is not only suitable for its intended purpose but will consistently deliver reliable, accurate, and reproducible results.[1] This guide moves beyond a simple checklist, delving into the scientific rationale and causality behind the validation of an assay for "2-Nitro-4-(propylthio)aniline," a compound structurally related to pharmaceutical metabolites and synthetic intermediates.[2]

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the United States Pharmacopeia (USP) General Chapter <621>.[3][4][5] We will not only present experimental protocols and data but also compare them directly against these globally recognized standards. The objective is to construct a method that is inherently trustworthy—a self-validating system that ensures data integrity from the first injection to the final report.

The analyte, this compound (MW: 212.27 g/mol ), is an organic compound featuring a nitro-aromatic structure, making it an ideal candidate for UV-based detection in HPLC.[2][6] Its properties—sparingly soluble in water but soluble in organic solvents—inform our choice of a reversed-phase chromatographic system.[2]

This guide is designed for researchers, analytical scientists, and drug development professionals who require not just a method, but a comprehensive understanding of how to prove its reliability and robustness.

The Validation Workflow: An Integrated Approach

Method validation is not a series of disconnected tests but a holistic process where each parameter builds upon the others to create a complete picture of the method's performance. The following diagram illustrates the logical flow of the validation activities described in this guide.

ValidationWorkflow cluster_0 Phase 1: Method & System Readiness cluster_1 Phase 2: Core Performance Validation cluster_2 Phase 3: Method Limits & Reliability cluster_3 Phase 4: Finalization MethodDev Optimized HPLC Method SystemSuitability System Suitability Testing (SST) (Tailing, Resolution, Precision) MethodDev->SystemSuitability Pre-requisite Specificity Specificity (Forced Degradation, Blank Analysis) SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Robustness Robustness (Deliberate Parameter Variation) LOQ->Robustness ValidatedMethod Validated Assay Method (Final Report & SOP) Robustness->ValidatedMethod

Caption: Logical workflow for HPLC assay validation.

The Foundation: The Proposed HPLC Method and System Suitability

Before any validation can commence, a stable and optimized HPLC method must be established. Based on the chemical properties of this compound, the following reversed-phase HPLC method is proposed.

Table 1: Proposed Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60:40 (v/v) Acetonitrile : Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Diluent 50:50 (v/v) Acetonitrile : Water
Causality Behind Choices:
  • C18 Column: The propylthio and aniline groups impart sufficient hydrophobicity to the molecule, making a C18 stationary phase ideal for achieving good retention and separation from polar impurities.

  • Acetonitrile/Water Mobile Phase: This is a standard, robust mobile phase for reversed-phase HPLC, offering good peak shape and low UV cutoff. The 60:40 ratio was optimized during development to achieve a reasonable retention time (approx. 5-6 minutes) for the main peak.

  • UV Detection at 254 nm: The nitro-aromatic system of the analyte contains a strong chromophore, providing excellent sensitivity at this common wavelength.

System Suitability Testing (SST): The Daily Method Checkup

Expertise & Experience: System Suitability is not a validation parameter itself, but a crucial prerequisite performed before every analytical run to confirm the chromatographic system is fit for the intended analysis.[7][8][9] It acts as a self-validating check, ensuring that on any given day, with any specific instrument, the system's performance is adequate.[10]

Experimental Protocol:

  • Prepare a standard solution of this compound at the target concentration (e.g., 100 µg/mL).

  • Inject this solution six consecutive times.

  • Calculate the key SST parameters from these six replicate injections.

Table 2: System Suitability Results vs. Acceptance Criteria

ParameterAcceptance Criteria (Typical)Experimental ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
Relative Standard Deviation (%RSD) ≤ 1.0% for peak areas0.45%Pass

Trustworthiness: The passing results in Table 2 provide documented evidence that the system is operating precisely and generating symmetrical, efficient peaks, thereby making it suitable to proceed with the validation experiments.[7][10]

Specificity: Proving Identity

Expertise & Experience: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][11][12] For an assay, this is paramount. Without specificity, a co-eluting impurity could artificially inflate the peak area, leading to a dangerous overestimation of the drug substance's potency. We challenge the method's specificity using forced degradation studies.

Experimental Protocol:

  • Sample Preparation: Subject the analyte solution (e.g., 100 µg/mL) to various stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 4 hours.

    • Basic: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours.

    • Photolytic: Exposed to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the unstressed sample, the stressed samples, and a diluent blank using the proposed HPLC method with a photodiode array (PDA) detector.

  • Evaluation:

    • Assess the resolution between the main analyte peak and any degradation peaks.

    • Perform peak purity analysis on the analyte peak in the stressed samples to ensure it is spectrally homogeneous.

Table 3: Specificity/Forced Degradation Results

Stress Condition% DegradationResolution of Analyte Peak from Closest ImpurityPeak Purity AnglePeak Purity ThresholdStatus
Acidic ~15%2.80.1250.250Pass
Basic ~25%3.50.1100.250Pass
Oxidative ~8%4.10.1310.250Pass
Thermal < 5%N/A (No significant degradation)N/AN/APass
Photolytic < 5%N/A (No significant degradation)N/AN/APass
Blank N/ANo interfering peaks at analyte retention timeN/AN/APass

Authoritative Grounding: The acceptance criterion for resolution (R > 2.0) ensures baseline separation between the analyte and its potential degradants. Peak purity analysis confirms that the analyte peak is not composed of co-eluting species. The results demonstrate the method is stability-indicating and specific for the assay of this compound.

Linearity and Range: Quantifying the Relationship

Expertise & Experience: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample.[11][13] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[14] For a drug substance assay, the typical range is 80-120% of the target test concentration.[15]

Experimental Protocol:

  • Prepare a stock solution of this compound.

  • Perform serial dilutions to create at least five concentration levels across the desired range (e.g., 80, 90, 100, 110, and 120 µg/mL, which corresponds to 80-120% of a 100 µg/mL target).

  • Inject each concentration level in triplicate.

  • Plot the average peak area response versus the concentration and perform a linear regression analysis.

Table 4: Linearity Data

Concentration Level (% of Target)Concentration (µg/mL)Mean Peak Area (n=3)
80%80805,600
90%90904,500
100%1001,008,200
110%1101,105,900
120%1201,211,300

Table 5: Linear Regression Results vs. Acceptance Criteria

ParameterAcceptance CriteriaExperimental ResultStatus
Correlation Coefficient (r²) r² ≥ 0.9980.9995Pass
Y-intercept Should be close to zero2,500Pass

Trustworthiness: An r² value of 0.9995 strongly indicates a high degree of correlation between concentration and response, validating the method's linearity across the specified range.

Accuracy: Closeness to the Truth

Expertise & Experience: Accuracy measures the closeness of the test results obtained by the method to the true value.[11][12] It is typically assessed using a recovery study, where a known amount of pure analyte is "spiked" into a sample matrix (or placebo). A failure in accuracy could mean a sub-potent or super-potent product is released, with direct consequences for patient safety.

Experimental Protocol:

  • Prepare solutions with a known amount of placebo.

  • Spike the placebo with the this compound standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percentage of the analyte that was recovered.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Table 6: Accuracy (Recovery) Results vs. Acceptance Criteria

Spiked Level (% of Target)Theoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean % Recovery%RSDAcceptance Criteria (% Recovery)Status
80%8079.899.8%0.6%98.0% - 102.0%Pass
100%100100.5100.5%0.4%98.0% - 102.0%Pass
120%120119.599.6%0.5%98.0% - 102.0%Pass

Authoritative Grounding: The mean recovery at all three levels falls comfortably within the 98.0-102.0% range recommended by ICH guidelines for an assay of a drug substance, confirming the method's accuracy.[14]

Precision: Consistency and Reproducibility

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. This shows the method's consistency within a single run.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. This demonstrates the method's capability to deliver consistent results under typical lab variations.[14]

Repeatability Protocol:
  • Prepare six independent assay samples of this compound at 100% of the target concentration.

  • Analyze all six samples and calculate the %RSD of the results.

Intermediate Precision Protocol:
  • A second analyst repeats the repeatability protocol on a different day using a different HPLC system.

  • The results from both sets of experiments (12 total measurements) are statistically compared.

Table 7: Precision Results vs. Acceptance Criteria

Precision LevelData SetNMean Assay Value (%)%RSDAcceptance Criteria (%RSD)Status
Repeatability Analyst 1, Day 1, System 16100.3%0.5%≤ 2.0%Pass
Intermediate Precision Analyst 2, Day 2, System 2699.8%0.6%≤ 2.0%Pass
Overall (All 12) 12100.1%0.7%≤ 2.0%Pass

Trustworthiness: The low %RSD values for both repeatability and intermediate precision demonstrate that the method is highly precise and will yield consistent results regardless of minor changes in environment (day, analyst, instrument).

Robustness: Resilience to Minor Changes

Expertise & Experience: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[16][17][18] This is perhaps the most critical test for ensuring a method can be successfully transferred and used in a routine QC environment. It provides an indication of the method's reliability during normal usage.[17]

Experimental Protocol:

  • Identify critical method parameters that could realistically vary during routine use.

  • Prepare a system suitability solution and a standard assay sample.

  • Analyze these samples while deliberately varying one parameter at a time to its upper and lower limits.

  • Evaluate the impact on system suitability parameters and the assay result.

Table 8: Robustness Study Results

Parameter VariedVariationRetention Time (min)Tailing FactorAssay Result (% Label Claim)Impact Assessment
Nominal Condition N/A 5.52 1.15 100.1% Baseline
Flow Rate (± 0.1 mL/min) 0.9 mL/min6.131.14100.3%No significant impact
1.1 mL/min5.021.1699.9%No significant impact
Column Temperature (± 2°C) 28°C5.651.15100.0%No significant impact
32°C5.391.15100.2%No significant impact
Mobile Phase Acetonitrile (± 2%) 58% ACN6.051.1899.7%No significant impact
62% ACN5.011.12100.4%No significant impact

Authoritative Grounding: The data shows that while retention time shifts predictably with changes in flow rate and mobile phase composition (as expected from chromatographic theory), the critical quality attributes of the assay—tailing factor and the final quantitative result—remain well within acceptable limits.[16][19] This demonstrates the method is robust and reliable for routine use.

Interconnectedness of Validation Parameters

The core quantitative parameters of a method are intrinsically linked. A method cannot be considered accurate if it is not also precise. Linearity is a prerequisite for achieving accuracy over a range of concentrations. Specificity underpins them all, as without it, the accuracy and precision measurements would be meaningless.

Relationships Specificity Specificity Linearity Linearity Specificity->Linearity ensures true response Accuracy Accuracy Specificity->Accuracy ensures correct substance is measured Linearity->Accuracy enables Precision Precision Accuracy->Precision requires Precision->Accuracy is a measure of random error in Range Range Range->Linearity Range->Accuracy Range->Precision

Caption: Inter-relationships of core validation parameters.

Conclusion: A Validated Method Ready for Deployment

Through a systematic and scientifically-grounded process, we have successfully validated an HPLC method for the assay of this compound. The method has been proven to be specific, linear, accurate, precise, and robust . The experimental data, when compared against the stringent acceptance criteria set forth by the ICH, demonstrates that the method is suitable for its intended purpose: the reliable and consistent quantification of this compound in a quality control environment.

This guide has emphasized the causality behind each validation step, transforming the process from a rote exercise into a scientific investigation of a method's performance. The result is not just a validated method, but a high degree of confidence in every result it will generate throughout its lifecycle.

References

A Comparative Guide to the In Vitro Cytotoxicity of Albendazole and Its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the cytotoxic effects of the anthelmintic drug Albendazole (ABZ) and its primary metabolites, Albendazole Sulfoxide (ABZ-SO) and Albendazole Sulfone (ABZ-SO2). As interest grows in repositioning ABZ for oncology applications, a clear understanding of the cytotoxic potential of the parent drug versus its metabolic byproducts is critical for researchers, scientists, and drug development professionals. This document synthesizes experimental data to elucidate the differential toxicity profiles and explores the underlying mechanisms and experimental considerations.

Introduction: The Benzimidazole Paradox in Cancer Therapy

Albendazole, a member of the benzimidazole class of drugs, is widely used for treating parasitic worm infestations.[1] Its primary mechanism of action involves binding to β-tubulin, which disrupts microtubule polymerization in parasite cells, leading to impaired glucose uptake, energy depletion, and ultimately, death.[2] This very mechanism has drawn significant attention to ABZ and other benzimidazoles as potential anti-cancer agents, as microtubules are a validated and critical target in oncology.[3]

However, the clinical translation of ABZ is complicated by its pharmacokinetics. Following oral administration, ABZ is rapidly and extensively metabolized in the liver, primarily to Albendazole Sulfoxide (ABZ-SO), which is considered the main active moiety against systemic parasites, and subsequently to the inactive Albendazole Sulfone (ABZ-SO2).[4][5] This raises a pivotal question for drug developers: which chemical entity is responsible for the desired anti-neoplastic effects, and which contributes to off-target toxicity? This guide directly addresses this by comparing the cytotoxic profiles of the parent drug and its metabolites.

The Metabolic Transformation of Albendazole

The biotransformation of Albendazole is a critical factor influencing its systemic effects. The parent drug's journey from a potent, lipophilic compound to more polar, excretable metabolites is a classic detoxification pathway. This metabolic cascade is primarily mediated by cytochrome P450 enzymes and flavin-containing monooxygenases (FMOs) in the liver.[6]

The process can be visualized as follows:

Albendazole Metabolism ABZ Albendazole (ABZ) (Lipophilic Parent Drug) ABZ_SO Albendazole Sulfoxide (ABZ-SO) (Active Metabolite) ABZ->ABZ_SO Oxidation (CYP450, FMO) ABZ_SO2 Albendazole Sulfone (ABZ-SO2) (Inactive Metabolite) ABZ_SO->ABZ_SO2 Oxidation

Caption: Metabolic pathway of Albendazole to its primary metabolites.

Comparative Cytotoxicity: Unmasking the Potent Parent

Experimental evidence from in vitro studies compellingly demonstrates that the parent drug, Albendazole, is significantly more cytotoxic to mammalian cells than its metabolites. Research indicates that the metabolism of ABZ is, in fact, a detoxification process.[4][7] The cytotoxic potential is inversely correlated with the metabolic capacity of the cell line being tested.

A study by Gadal et al. systematically evaluated this relationship across four different cell models, exposing them to ABZ and its individual metabolites for 72 hours.[4][7] The results, summarized below, highlight this disparity.

Cell LineMetabolic CapacityCompoundEC50 (µg/mL) after 72h[4][8]
Balb/c 3T3 Non-metabolizing (fibroblast)Albendazole (ABZ)0.2 ± 0.1
Albendazole Sulfoxide (ABZ-SO)> 100
Albendazole Sulfone (ABZ-SO2)> 100
FaO Low-metabolizing (rat hepatoma)Albendazole (ABZ)1.0 ± 0.4
Albendazole Sulfoxide (ABZ-SO)69.5
Albendazole Sulfone (ABZ-SO2)> 100
HepG2 Moderate-metabolizing (human hepatoma)Albendazole (ABZ)6.4 ± 0.1
Albendazole Sulfoxide (ABZ-SO)55.5
Albendazole Sulfone (ABZ-SO2)> 100
Rat Hepatocytes High-metabolizing (primary cells)Albendazole (ABZ)> 100

Key Insights from the Data:

  • Parent Drug Potency: Albendazole is orders of magnitude more potent in cell lines that cannot metabolize it (Balb/c 3T3) compared to those that can (FaO, HepG2).[4]

  • Metabolism as Detoxification: The progressive decrease in sensitivity to ABZ from Balb/c 3T3 to FaO to HepG2 cells, and finally to primary hepatocytes, directly correlates with their increasing ability to convert ABZ into its less toxic metabolites.[4][7]

  • Metabolite Weakness: Both Albendazole Sulfoxide and Albendazole Sulfone are substantially less cytotoxic than the parent compound across all tested cell lines.[4] This confirms that the primary anti-proliferative activity observed in vitro resides with the unmetabolized Albendazole molecule.

Experimental Methodologies for Cytotoxicity Assessment

To ensure robust and reproducible data, a multi-assay approach is recommended. This section details standardized protocols for key cytotoxicity assays, providing a framework for direct comparison.

General Experimental Workflow

The process of assessing cytotoxicity follows a logical sequence from cell preparation to data interpretation. Each step requires careful execution to ensure the validity of the results.

Cytotoxicity Workflow Culture 1. Cell Culture (Seed cells in 96-well plates) Treat 2. Compound Treatment (Add ABZ, ABZ-SO, ABZ-SO2) Culture->Treat Incubate 3. Incubation (24, 48, 72 hours) Treat->Incubate Assay 4. Perform Assays Incubate->Assay MTT MTT Assay (Viability) Assay->MTT LDH LDH Assay (Necrosis) Assay->LDH Read 5. Measure Signal (Absorbance) MTT->Read LDH->Read Analyze 6. Data Analysis (Calculate EC50 values) Read->Analyze

Caption: Standard workflow for in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol).[11]

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow for attachment.[12]

  • Treatment: Prepare serial dilutions of Albendazole, ABZ-SO, and ABZ-SO2. Remove the old medium and add 100 µL of medium containing the desired concentrations of the test compounds. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well.[11][13]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert MTT to formazan.[12][13]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Read the absorbance at a wavelength of 570 nm (or 492 nm depending on the protocol) using a microplate reader.[12][13]

  • Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: LDH Release Assay for Necrosis

This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity, a hallmark of necrosis.[14][15]

Materials:

  • 96-well flat-bottom plates

  • Phenol red-free cell culture medium (to avoid interference)[16]

  • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol, but use phenol red-free medium for the treatment step if possible.

  • Prepare Controls: In addition to the experimental wells, prepare three essential controls:

    • Untreated Control: Cells with medium only (for spontaneous LDH release).

    • Maximum Release Control: Cells treated with the lysis buffer provided in the kit (represents 100% cell death).

    • Background Control: Medium only (no cells).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture (assay buffer + substrate mix) to each well containing the supernatant.[16]

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[16] During this time, the released LDH will catalyze a reaction that produces a colored formazan product.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[16]

  • Absorbance Reading: Measure the absorbance at 490-520 nm using a microplate reader.[16]

  • Analysis:

    • First, subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Discussion and Field Insights

The collective data strongly suggests that while Albendazole has promising anti-cancer properties, its cytotoxic effects are most pronounced in its unmetabolized form. This has significant implications for its therapeutic application.

  • The Lipophilicity Factor: The higher cytotoxicity of the parent ABZ molecule may be attributed to its greater lipophilicity compared to its more polar metabolites.[17] This property could facilitate easier passage through the cell membrane to reach its intracellular target, β-tubulin.

  • Systemic vs. Local Delivery: Since orally administered ABZ is rapidly converted to the less potent ABZ-SO, achieving therapeutic concentrations of the highly active parent drug at the tumor site via systemic administration is challenging.[5] This suggests that the systemic anti-parasitic activity attributed to ABZ-SO may not directly translate to potent anti-cancer activity.

  • Future Directions: These findings encourage the exploration of novel drug delivery strategies. Formulations that protect ABZ from first-pass metabolism or enable direct, localized delivery to the tumor could potentially harness the superior cytotoxic power of the parent compound, thereby enhancing its therapeutic index for cancer treatment.

Conclusion

The in vitro cytotoxicity of Albendazole is intrinsically linked to its metabolic state. The parent drug, Albendazole, is a potent cytotoxic agent, while its primary metabolites, Albendazole Sulfoxide and Albendazole Sulfone, are significantly less active. The metabolic conversion of Albendazole in competent cells serves as a detoxification pathway, reducing its anti-proliferative effects. For drug development professionals, this underscores the importance of considering pharmacokinetic properties and developing strategies to deliver the most potent form of the drug directly to the target tissue to maximize efficacy in future oncology applications.

References

A Comparative Guide to the Genotoxicity Assessment of Albendazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Genotoxicity Assessment in Pharmaceutical Synthesis

In the landscape of pharmaceutical development, ensuring the safety of a drug product is paramount. This extends beyond the active pharmaceutical ingredient (API) to the entire constellation of intermediates and impurities that may arise during synthesis. Regulatory bodies, guided by frameworks such as the ICH M7 guideline, mandate a thorough evaluation of the genotoxic potential of these compounds[1][2]. Genotoxic impurities, even at trace levels, can pose a significant carcinogenic risk to patients[2][3]. This guide provides a comprehensive, in-depth analysis of the genotoxicity assessment of intermediates in the synthesis of Albendazole, a widely used broad-spectrum anthelmintic. By comparing the known and potential genotoxic profiles of these intermediates with those of alternative benzimidazole anthelmintics, this document serves as a critical resource for researchers in drug safety and process development.

Understanding the Genotoxic Profile of Benzimidazoles: A Class-Level View

Albendazole belongs to the benzimidazole class of anthelmintics, which share a common mechanism of action: the disruption of microtubule polymerization in parasites by binding to β-tubulin[4]. This mode of action, however, also raises a flag for potential genotoxicity in mammalian cells. Interference with microtubule dynamics can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes, which is a known risk factor for cancer.

Indeed, several benzimidazoles, including Albendazole, have demonstrated aneugenic potential in in vitro micronucleus tests[5]. The micronucleus assay is a key tool for detecting both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss)[6][7]. In contrast, Albendazole and many other benzimidazoles typically yield negative results in the bacterial reverse mutation assay, commonly known as the Ames test[8][9]. This is because the Ames test is designed to detect gene mutations (point mutations and frameshifts), not the large-scale chromosomal changes associated with aneuploidy[10][11].

This dichotomy underscores a critical principle in genotoxicity testing: a single assay is insufficient. A battery of tests, probing different genotoxic endpoints, is essential for a comprehensive risk assessment.

Key Intermediates in Albendazole Synthesis: A Structural and Genotoxic Perspective

The synthesis of Albendazole involves several key intermediates. While specific genotoxicity data for each of these is not extensively published, their chemical structures provide clues to their potential reactivity with DNA. Two critical intermediates in a common synthetic route are:

  • 2-Nitro-4-(propylthio)aniline: This intermediate contains a nitroaromatic group. Nitroaromatic compounds are a well-known class of "structural alerts" for mutagenicity, often requiring metabolic activation by nitroreductases to exert their genotoxic effects[12]. Some nitroanilines have shown mutagenic activity in the Ames test[12][13].

  • 4-(Propylthio)-o-phenylenediamine: This intermediate is an ortho-phenylenediamine derivative. Phenylenediamines are another structural class that can be associated with genotoxicity, with some members testing positive in chromosomal aberration assays[14].

A comparative analysis with intermediates from the synthesis of other benzimidazoles, such as Mebendazole and Fenbendazole, is challenging due to the limited public data on their genotoxicity. However, the general principles of assessing aromatic amines and nitroaromatics apply across the class.

A Recommended Battery of Genotoxicity Assays for Albendazole Intermediates

A robust genotoxicity assessment of Albendazole intermediates should follow a tiered approach, beginning with in vitro assays as recommended by OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used initial screen for mutagenic potential[10][11]. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay assesses the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.

dot

Ames Test Experimental Workflow
In Vitro Micronucleus Assay (OECD 487)

This assay is crucial for detecting clastogenic and aneugenic events[7][15][16]. It is typically performed in mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes[7][15][17]. Cells are exposed to the test compound, and after a suitable incubation period, the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is quantified.

dot

In Vitro Micronucleus Assay Workflow
In Vitro Chromosomal Aberration Test (OECD 473)

This assay provides a direct measure of structural damage to chromosomes[3][6][18]. Cultured mammalian cells (e.g., human lymphocytes) are exposed to the test substance, and metaphase cells are analyzed for chromosomal abnormalities such as breaks, gaps, and rearrangements[2][3][6][17].

dot

Chromosomal Aberration Test Workflow

Comparative Genotoxicity Data: Albendazole Intermediates vs. Alternatives

Direct comparative experimental data for the genotoxicity of Albendazole intermediates is scarce in publicly available literature. Therefore, this section presents a comparative analysis based on data from structurally related compounds to provide a scientifically grounded estimation of risk.

Table 1: Comparative Genotoxicity Profile of Albendazole, its Intermediates (Predicted), and Related Compounds

CompoundClassAmes Test (Mutagenicity)Micronucleus Assay (Clastogenicity/Aneugenicity)Chromosomal Aberration
Albendazole Benzimidazole AnthelminticGenerally Negative[8][9]Positive (Aneugenic)[5]Data not readily available
This compound Albendazole IntermediatePredicted Positive (with S9)Predicted PositivePredicted Positive
4-(Propylthio)-o-phenylenediamine Albendazole IntermediatePredicted Negative/Weakly PositivePredicted PositivePredicted Positive
Mebendazole Benzimidazole AnthelminticNegativePositive (Aneugenic)[19][20]Data not readily available
Fenbendazole Benzimidazole AnthelminticNegativeData not readily availableData not readily available
p-Phenylenediamine Structurally Related AmineWeakly Mutagenic (with S9)[14]Positive[14]Positive[14]
4-Nitroaniline Structurally Related NitroaromaticMutagenic (with S9)[12][13]Clastogenic in vitro[13]Data not readily available

Predictions for Albendazole intermediates are based on structural alerts and data from related chemical classes.

Conclusion and Future Directions

The genotoxicity assessment of Albendazole intermediates is a critical component of ensuring the safety of the final drug product. While direct experimental data is limited, an analysis of their chemical structures, combined with the known genotoxic profile of the benzimidazole class, strongly suggests a potential for chromosomal damage. The recommended battery of in vitro tests—the Ames test, the micronucleus assay, and the chromosomal aberration test—provides a robust framework for evaluating this risk.

For researchers and drug development professionals, the key takeaways are:

  • A comprehensive testing strategy is non-negotiable. Reliance on a single assay, such as the Ames test, is insufficient for benzimidazole-related compounds.

  • Structural alerts should guide the investigation. The presence of nitroaromatic and phenylenediamine moieties in Albendazole intermediates warrants careful scrutiny.

  • Further research is needed. There is a clear need for publicly available, high-quality genotoxicity data on the key intermediates of widely used pharmaceuticals like Albendazole.

By adhering to rigorous, scientifically sound testing protocols, the pharmaceutical industry can continue to provide safe and effective medicines to patients worldwide.

References

A Comparative Guide to the Synthesis of 2-Nitro-4-(propylthio)aniline: An Evaluation of Yield and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Nitro-4-(propylthio)aniline is a critical building block, notably in the synthesis of the anthelmintic drug Albendazole.[1][2] This guide provides an in-depth comparison of the primary synthetic routes to this compound, with a focus on yield, potential purity, and the underlying chemical principles that govern each approach. The information presented herein is synthesized from patent literature, offering a valuable resource for process optimization and a deeper understanding of the available synthetic strategies.

Introduction to this compound

This compound, with the chemical formula C₉H₁₂N₂O₂S, is an organic compound characterized by an aniline core substituted with a nitro group at the 2-position and a propylthio group at the 4-position.[2][3] Its primary significance lies in its role as a key intermediate in the manufacturing of Albendazole, a broad-spectrum anthelmintic agent effective against a variety of parasitic worm infestations.[1][2] The efficiency and cost-effectiveness of Albendazole synthesis are directly impacted by the yield and purity of this compound.

Synthetic Routes: A Detailed Comparison

Two main synthetic strategies for this compound have been prominently described in the literature. The first is a traditional two-step process involving thiocyanation followed by alkylation. The second is a more recent approach that proceeds through a dithioether intermediate.

Route 1: Thiocyanation of o-Nitroaniline followed by Alkylation

This classical approach begins with the thiocyanation of readily available o-nitroaniline to form the intermediate 2-nitro-4-thiocyanoaniline. This intermediate is then alkylated to introduce the propyl group, yielding the desired product.

Step 1: Synthesis of 2-Nitro-4-thiocyanoaniline

  • Dissolve o-nitroaniline and ammonium thiocyanate in methanol.

  • Cool the mixture to a low temperature (typically 0-15°C).[1]

  • Slowly add a solution of bromine or chlorine in methanol.

  • After the addition is complete, the reaction mixture is worked up to isolate the crude 2-nitro-4-thiocyanoaniline.

Causality Behind Experimental Choices: The electrophilic halogen (bromine or chlorine) reacts with the thiocyanate anion to form a highly reactive electrophilic thiocyanating agent. This agent then attacks the electron-rich aromatic ring of o-nitroaniline. The para-position to the activating amino group is the most favorable site for electrophilic substitution, leading to the formation of 2-nitro-4-thiocyanoaniline. The low temperature is crucial to control the reactivity of the halogen and minimize the formation of byproducts.

Step 2: Synthesis of this compound

  • Method A (with Phase Transfer Catalyst):

    • The crude 2-nitro-4-thiocyanoaniline is refluxed with n-propyl bromide, n-propanol, and an aqueous solution of sodium cyanide in the presence of a phase transfer catalyst such as methyl tributyl ammonium chloride or tetrabutyl ammonium bromide.[1][4][5]

    • The reaction proceeds for several hours, after which the phases are separated and the product is isolated.

  • Method B (without Phase Transfer Catalyst):

    • 2-nitro-4-thiocyanoaniline is reacted with propyl bromide in the presence of n-propanol and a base.[1]

Causality Behind Experimental Choices: In Method A, the cyanide ion acts as a nucleophile that displaces the thiocyanate group, which is subsequently alkylated by the propyl bromide. The phase transfer catalyst is essential to transport the cyanide anion from the aqueous phase to the organic phase where the reaction occurs. Method B represents a more cost-effective and potentially environmentally friendlier alternative by avoiding the use of a phase transfer catalyst and toxic cyanide compounds.[1] The base in Method B facilitates the nucleophilic attack of the sulfur atom on the propyl bromide.

Challenges and Considerations: A significant drawback of this route is the use of large quantities of bromine, which can lead to resource waste and the generation of substantial amounts of inorganic waste salts.[5] Furthermore, the use of toxic cyanides in some variations of this method presents safety and environmental concerns.[1]

Route 2: Condensation of o-Nitroaniline with Disulfur Dichloride followed by Alkylation

This more recent and innovative route avoids the direct thiocyanation step and the associated use of halogens. It proceeds through a dithioether intermediate, which is then cleaved and alkylated in a one-pot reaction.

Step 1: Synthesis of the Dithioether Intermediate

  • o-nitroaniline is reacted with disulfur dichloride in a suitable solvent to form a dithioether intermediate.

Step 2: Alkylation to this compound

  • The dithioether intermediate is dissolved in methanol.

  • Sodium sulfide nonahydrate is added, and the mixture is stirred.

  • Chloropropane is added dropwise at a controlled temperature (e.g., 30-55°C).[5]

  • Upon completion of the reaction, the product is isolated by separation.

Causality Behind Experimental Choices: The reaction of o-nitroaniline with disulfur dichloride leads to the formation of a bis(2-nitro-4-aminophenyl) disulfide. In the second step, sodium sulfide acts as a reducing agent, cleaving the disulfide bond to generate a thiolate anion. This in-situ generated thiolate is a potent nucleophile that readily reacts with chloropropane in an Sₙ2 reaction to form the desired this compound. The temperature control during the addition of chloropropane is important to manage the exothermic nature of the alkylation reaction and to ensure high selectivity.

Advantages of this Route: This method is presented as having a higher total yield, utilizing low-cost raw materials, and being a safer and simpler production process compared to the traditional thiocyanation route.[5] The avoidance of bromine and cyanides makes it a more environmentally friendly "green" process.

Yield and Purity Comparison

The available data, primarily from patent literature, indicates a significant advantage in terms of yield for the dithioether route.

Synthesis RouteKey ReagentsReported Total YieldPurity Information
Route 1: Thiocyanation/Alkylation o-nitroaniline, NH₄SCN, Br₂/Cl₂, Propyl halide58% (overall from o-nitroaniline to a downstream product)[4]Prone to impurities, with some patents aiming to reduce their formation.[5][6]
Route 2: Dithioether Intermediate o-nitroaniline, S₂Cl₂, Chloropropane, Na₂S·9H₂O61.39% - 96.77%[5]The patent suggests a cleaner reaction profile. Commercial suppliers of the final product list purity as >95%.[7]

Discussion on Purity: While quantitative purity data for each synthesis route is not extensively detailed in the provided sources, the patent for the dithioether route (Route 2) suggests it overcomes issues with impurities found in the traditional method.[5] Chinese patent CN105585533A, which describes a variation of the alkylation step for 2-nitro-4-thiocyanoaniline, explicitly aims to reduce the content of a specific impurity, methyl 5-(methylthio)benzoimidazol-2-yl carbamate, which can arise in subsequent steps of Albendazole synthesis.[6] For any application in pharmaceutical synthesis, rigorous purification and analytical characterization (e.g., by HPLC, GC-MS, and NMR) of the obtained this compound would be essential, regardless of the synthetic route employed.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction workflows.

Synthesis_Route_1 o_nitroaniline o-Nitroaniline thiocyanation Thiocyanation (NH4SCN, Br2/Cl2) o_nitroaniline->thiocyanation intermediate1 2-Nitro-4-thiocyanoaniline thiocyanation->intermediate1 alkylation Alkylation (Propyl halide, Base/PTC) intermediate1->alkylation product This compound alkylation->product

Caption: Route 1: Thiocyanation followed by alkylation.

Synthesis_Route_2 o_nitroaniline o-Nitroaniline condensation Condensation (S2Cl2) o_nitroaniline->condensation dithioether Dithioether Intermediate condensation->dithioether alkylation Reductive Alkylation (Na2S, Chloropropane) dithioether->alkylation product This compound alkylation->product

Caption: Route 2: Dithioether intermediate pathway.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes. The traditional method involving thiocyanation of o-nitroaniline is well-established but faces challenges related to the use of hazardous reagents and potentially lower overall yields. The more recent approach, proceeding through a dithioether intermediate, presents a compelling alternative with significantly higher reported yields and a more favorable environmental profile. For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including desired yield, purity requirements, cost of raw materials, process safety, and environmental impact. The dithioether route appears to be a highly promising option for the large-scale, cost-effective, and sustainable production of this key pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the assurance of a drug substance's purity and safety is paramount. The identification and quantification of impurities, particularly those with potential genotoxic properties, demand rigorous analytical oversight. 2-Nitro-4-(propylthio)aniline, an intermediate in the synthesis of some pharmaceutical compounds, falls into this category of critical process-related impurities.[1][2][3] The choice of an analytical method for its control is not merely a matter of procedural selection; it is a foundational element of regulatory compliance and patient safety.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of this compound. We will move beyond a simple listing of techniques to explore the causality behind methodological choices, the establishment of self-validating protocols, and the critical process of cross-validation. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework of trustworthiness and scientific integrity.[4][5][6][7]

The Imperative of Cross-Validation

Before delving into specific techniques, it is crucial to understand the "why" of cross-validation. An analytical method, even when validated in a single laboratory, may exhibit biases or variabilities that are not immediately apparent. Cross-validation, the comparison of results from two or more distinct analytical methods, serves as a vital check on the accuracy and reliability of the data generated.[8][9] This is particularly critical when:

  • A new method is being implemented.

  • Results are being transferred between laboratories.

  • An existing method is being updated or replaced.

  • Inconsistent or unexpected results are observed.

The ultimate goal of cross-validation is to ensure that the analytical results are independent of the method used, thereby providing a higher degree of confidence in the quality of the drug substance.

Core Analytical Techniques for this compound

The physicochemical properties of this compound—an aromatic amine with a nitro group and a thioether linkage—make it amenable to several analytical techniques.[2] The most common and effective of these are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[10] For this compound, a reverse-phase HPLC method with UV detection is a common starting point.[11][12]

  • Principle of Operation: The analyte is dissolved in a mobile phase and pumped through a column packed with a stationary phase. The differential partitioning of the analyte between the two phases leads to separation. In reverse-phase HPLC, the stationary phase is nonpolar, and the mobile phase is polar.

  • Causality in Method Design: The choice of a C18 column is logical due to the nonpolar nature of the propylthio group and the benzene ring. The mobile phase, typically a mixture of acetonitrile and water, is selected to ensure adequate retention and elution of the analyte.[11] An acidic modifier, such as phosphoric or formic acid, is often added to suppress the ionization of the aniline group, leading to sharper, more symmetrical peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While aniline and its derivatives can be analyzed by GC, their polarity can sometimes lead to peak tailing.[13] Coupling with a mass spectrometer provides definitive identification and enhanced sensitivity.

  • Principle of Operation: The sample is vaporized and injected into a column. An inert carrier gas sweeps the vaporized analytes through the column, where they are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer for detection.

  • Causality in Method Design: A fused silica capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a suitable choice for balancing the separation of polar and nonpolar characteristics of the molecule. The use of a splitless injection mode is often preferred for trace analysis to maximize the amount of analyte reaching the column.

Comparative Performance: A Cross-Validation Perspective

The following table summarizes the expected performance characteristics of a validated HPLC-UV method and a hypothetical, yet scientifically sound, GC-MS method for the analysis of this compound. This data is illustrative and serves as a guide for what to expect during a cross-validation study.

Validation Parameter HPLC-UV GC-MS Rationale for Performance
Specificity GoodExcellentHPLC-UV relies on chromatographic retention time and UV absorbance, which may have interferences. GC-MS uses both retention time and a unique mass fragmentation pattern for definitive identification.[5]
Linearity (r²) > 0.999> 0.998Both techniques offer excellent linearity over a defined concentration range.
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mLThe high sensitivity of the mass spectrometer in selected ion monitoring (SIM) mode typically results in a lower LOD for GC-MS.
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mLConsistent with the LOD, the LOQ for GC-MS is generally lower, allowing for the precise measurement of trace levels.
Accuracy (% Recovery) 98 - 102%97 - 103%Both methods, when properly validated, demonstrate high accuracy.
Precision (% RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision due to the liquid-phase injection. The vaporization step in GC can introduce slightly more variability.
Robustness HighModerateHPLC methods are often more robust to small changes in parameters like mobile phase composition and flow rate. GC methods can be sensitive to injection port temperature and carrier gas flow.[5]

Experimental Protocols

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound.

Protocol 1: Reverse-Phase HPLC-UV Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% A to 20% A over 15 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent (Acetonitrile:Water 50:50 v/v).

    • Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

    • Sample Solution: Accurately weigh a suitable amount of the drug substance, dissolve in the diluent, and filter through a 0.45 µm syringe filter to achieve a final concentration within the calibration range.

Protocol 2: GC-MS Method
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a mass selective detector.

    • Data acquisition and processing software.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (1 minute purge delay).

    • Oven Temperature Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 212, 169, 141).

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of Toluene.

    • Working Standards: Prepare a series of working standards by diluting the stock solution with Toluene to cover the desired concentration range (e.g., 0.01 µg/mL to 1 µg/mL).

    • Sample Solution: Accurately weigh a suitable amount of the drug substance, dissolve in a minimal amount of a suitable solvent, and perform a liquid-liquid extraction into Toluene. Concentrate the Toluene extract to a final volume that results in a concentration within the calibration range.

Visualizing the Workflow

The following diagrams illustrate the logical flow of a cross-validation study and the decision-making process for method selection.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase start Define Analytical Requirement (e.g., Impurity Quantification) select_methods Select Primary Method (e.g., HPLC-UV) start->select_methods select_secondary Select Secondary/Confirmatory Method (e.g., GC-MS) select_methods->select_secondary protocol Develop and Validate Both Methods (ICH Q2(R1) Guidelines) select_secondary->protocol analyze Analyze Identical Samples (Multiple Lots/Concentrations) protocol->analyze compare Compare Results (Statistical Analysis) analyze->compare agreement Results in Agreement? compare->agreement investigate Investigate Discrepancies (Root Cause Analysis) agreement->investigate No report Report Cross-Validation Results agreement->report Yes investigate->analyze

Caption: A typical workflow for the cross-validation of analytical methods.

MethodSelection cluster_criteria Decision Criteria cluster_methods Method Choice start Analytical Need: Quantification of This compound sensitivity Required Sensitivity (LOD/LOQ) start->sensitivity specificity Potential for Interferences start->specificity throughput Sample Throughput Needs start->throughput thermolability Analyte Stability start->thermolability lcms LC-MS/MS (Ultimate Sensitivity & Specificity) sensitivity->lcms Trace/Genotoxic Levels gcms GC-MS (High Specificity, Lower Detection) specificity->gcms Complex Matrix hplc HPLC-UV (Robust, Good for Routine QC) throughput->hplc High Volume thermolability->hplc Thermally Labile

Caption: Decision matrix for selecting the appropriate analytical method.

Conclusion and Recommendations

The cross-validation of analytical methods for impurities like this compound is a non-negotiable aspect of robust pharmaceutical quality control. While a well-validated HPLC-UV method can be sufficient for routine quality control, a confirmatory method, such as GC-MS or LC-MS/MS, provides an essential layer of assurance, particularly for trace-level quantification and in the investigation of out-of-specification results.

Our comparative analysis demonstrates that while both HPLC-UV and GC-MS are suitable techniques, they offer different strengths. The choice of a primary method should be guided by the specific analytical requirements, such as the required level of sensitivity and the complexity of the sample matrix. However, the development of a secondary, orthogonal method is a strategic investment in the integrity of your analytical data and, ultimately, in the safety and efficacy of the final drug product.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-Nitro-4-(propylthio)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals who handle 2-Nitro-4-(propylthio)aniline (CAS No. 54393-89-4). As a metabolite of Albendazole, an anthelmintic drug, its presence in a laboratory setting necessitates a robust understanding of its properties to ensure personnel safety and experimental integrity.[1] While specific toxicological data for this compound is limited, its structural similarity to other nitroanilines warrants a cautious approach, assuming it may share similar hazard profiles, including potential toxicity upon ingestion, inhalation, or skin contact.[2][3]

Section 1: Hazard Identification and Risk Assessment

While some safety data sheets for this compound indicate that hazard data is not available, the precautionary principle dictates that it should be handled as a hazardous substance.[4][5] Structurally related nitroanilines are known to be toxic and can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][6] Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Key Potential Hazards:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[3]

  • Skin and Eye Irritation: May cause irritation upon contact.[7]

  • Target Organ Damage: Prolonged or repeated exposure may pose a risk to organs.[2][3]

  • Environmental Hazard: May be harmful to aquatic life with long-lasting effects.[3][8]

A summary of the key chemical and physical properties is provided in the table below.

PropertyValueSource
CAS Number 54393-89-4[4][5]
Molecular Formula C9H12N2O2S[1][9]
Molecular Weight 212.27 g/mol [1][10]
Appearance Dark Yellow Solid (based on related compounds)[3]
Melting Point 110-114ºC[9]
Boiling Point 363.5ºC[9]
Density 1.25 g/cm³[9]
Section 2: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is recommended when a splash hazard exists.[2][11]Protects against accidental splashes and airborne particles.
Skin Protection Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a breakthrough time appropriate for the duration of handling.[2] Always inspect gloves for integrity before use.[2][12] Lab Coat: A clean, buttoned lab coat must be worn.[2] Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[2]Prevents dermal absorption, which is a significant route of exposure for nitroanilines.[13]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required when handling the solid compound outside of a certified chemical fume hood, or if dust generation is likely.[2]Minimizes the risk of inhaling airborne particles.

Section 3: Operational Plan: A Step-by-Step Workflow

This section details the procedural workflow for the safe handling of this compound, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[4] Recommended storage is in a refrigerator at 2-8°C.[10] Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[8]

Weighing and Solution Preparation

All handling of the solid compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Preparation: To prevent dust formation, handle the solid material with care.[2]

  • Weighing: Use a spatula to carefully transfer the desired amount of the compound to a tared weighing vessel.

  • Spill Management: Immediately clean any spills within the fume hood using appropriate methods (see Section 5).

  • Solution Preparation: Add the weighed compound to the chosen solvent in a suitable container. Ensure the container is securely capped before mixing.

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] Seek immediate medical attention.[5]
Skin Contact Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water.[5] Seek medical attention.[4]
Eye Contact Rinse the eyes with pure water for at least 15 minutes.[4] Seek immediate medical attention.[5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[5]
Spill Evacuate personnel from the area.[5] Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[3][12] Collect the material in a suitable, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete.[6]
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[5] Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Section 5: Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated PPE (gloves, disposable lab coats, etc.).

    • Contaminated lab supplies (weighing paper, pipette tips, etc.).

    • Collect all solid waste in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste:

    • Solutions containing this compound.

    • Solvents used to rinse contaminated glassware.

    • Collect all liquid waste in a sealed, labeled, and chemical-resistant hazardous waste container.[2]

Disposal Procedure

Dispose of all waste in accordance with local, state, and federal regulations. Chemical waste generators must consult these regulations to ensure complete and accurate classification and disposal.[8] Do not allow the product to enter drains or surface water.[8]

Visualizing the Workflow

The following diagrams illustrate the key workflows for handling and emergency response.

Handling_Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Receive & Inspect Chemical store Store Appropriately (2-8°C) start->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment segregate Segregate Waste (Solid/Liquid) experiment->segregate dispose Dispose per Regulations segregate->dispose

Caption: A streamlined workflow for the safe handling of this compound from receipt to disposal.

Emergency_Response cluster_actions Immediate Actions exposure Exposure Event (Inhalation, Skin/Eye Contact, Ingestion) remove Remove from Exposure exposure->remove decontaminate Decontaminate (Wash Skin/Flush Eyes) exposure->decontaminate first_aid Administer First Aid remove->first_aid decontaminate->first_aid medical Seek Immediate Medical Attention first_aid->medical report Report Incident medical->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.